5-(Trifluoromethyl)indole
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFDJWUYKUPBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376720 | |
| Record name | 5-(TRIFLUOROMETHYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100846-24-0 | |
| Record name | 5-(TRIFLUOROMETHYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Trifluoromethyl)indole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Trifluoromethyl Group in the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Strategic functionalization of this privileged scaffold is a key tactic in drug discovery. The introduction of a trifluoromethyl (-CF3) group, as seen in 5-(Trifluoromethyl)indole, is a particularly powerful modification. This highly electronegative moiety can profoundly alter a molecule's physicochemical and pharmacological properties, making it a valuable building block for modern drug design.[2][3]
The -CF3 group enhances metabolic stability by blocking sites susceptible to oxidative metabolism, increases lipophilicity to improve cell membrane permeability, and modulates the electronic profile of the indole ring.[4] These attributes make this compound a highly sought-after intermediate for developing novel therapeutics across various disease areas. This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and applications for professionals in the field.
Core Properties and Identification
This compound is a solid, typically appearing as an off-white or yellow powder at room temperature. Its core identification and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 100846-24-0 | [5][6] |
| Molecular Formula | C₉H₆F₃N | [5][6] |
| Molecular Weight | 185.15 g/mol | [5][6] |
| Melting Point | 67-70 °C | [5] |
| Boiling Point | 256.7 ± 35.0 °C (Predicted) | [7] |
| Form | Powder | [5] |
Spectroscopic Characterization
Accurate characterization is critical for confirming the identity and purity of this compound. Below is a summary of expected spectroscopic data based on analysis of the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The N-H proton of the pyrrole ring will typically appear as a broad singlet at a downfield chemical shift (> 8 ppm). Protons on the pyrrole ring (at C2, C3) and the benzene ring (C4, C6, C7) will exhibit characteristic splitting patterns (singlets, doublets, or multiplets) in the aromatic region (approx. 6.5-8.0 ppm).
-
¹³C NMR: The carbon spectrum will show nine distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the -CF3 group.
-
¹⁹F NMR: The fluorine NMR spectrum provides a simple and powerful tool for characterization. It is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the -CF3 group.[8][9] The chemical shift, typically in the range of -60 to -65 ppm relative to a CFCl₃ standard, is characteristic of an aromatic trifluoromethyl group.[8]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
N-H Stretch: A sharp to moderately broad peak around 3400 cm⁻¹, characteristic of the indole N-H bond.[10]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic absorption bands in the 1350-1100 cm⁻¹ region, indicative of the trifluoromethyl group.[11]
Mass Spectrometry (MS)
Under electron ionization (EI) conditions, the mass spectrum is expected to show a prominent molecular ion (M⁺˙) peak at m/z = 185. The fragmentation pattern will be influenced by the stability of the indole ring and the presence of the -CF3 group. Key fragmentation pathways may include:
-
Loss of a Fluorine radical (•F): Leading to a fragment at [M-19]⁺.
-
Loss of the Trifluoromethyl radical (•CF₃): A potential fragmentation leading to an ion at m/z 116.[12]
-
Loss of HCN: A characteristic fragmentation of the indole ring, leading to an ion at [M-27]⁺.
References
- 1. ijrpr.com [ijrpr.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-(三氟甲基)吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. rsc.org [rsc.org]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-Depth Technical Guide to the Physicochemical Characteristics of 5-(Trifluoromethyl)indole
Introduction: The Strategic Importance of Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry, indole derivatives are a cornerstone, forming the structural basis of numerous biologically active compounds.[1] The strategic introduction of a trifluoromethyl (CF₃) group, as seen in 5-(Trifluoromethyl)indole, dramatically enhances the therapeutic potential of the parent scaffold.[1][2] This highly electronegative moiety can significantly alter key physicochemical properties, leading to improved metabolic stability, enhanced membrane permeability, and modulated receptor binding affinity.[1][3]
The CF₃ group acts as a "lipophilic hydrogen bond donor" and can block sites of oxidative metabolism, prolonging the in-vivo half-life of a drug candidate.[1] Consequently, this compound is not merely a compound but a strategic building block, offering a direct route to novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides an in-depth analysis of its core physicochemical characteristics, offering researchers and drug development professionals the foundational data and experimental insights required for its effective application.
Core Molecular and Physical Properties
This compound is a crystalline solid at room temperature.[4][5][6] Its fundamental properties are crucial for handling, formulation, and predicting its behavior in various experimental and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆F₃N | [5][7][8] |
| Molecular Weight | 185.15 g/mol | [5][7] |
| Appearance | Yellow to white powder | [4][5][6] |
| Melting Point | 67-70 °C | [4][5][6] |
| Boiling Point (Predicted) | 256.7 ± 35.0 °C | [4][6] |
| Density (Predicted) | 1.367 ± 0.06 g/cm³ | [4][6] |
| pKa (Predicted) | 15.94 ± 0.30 | [4][6] |
Lipophilicity: The Gateway to Biological Membranes
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It describes the equilibrium distribution of a compound between an oily (n-octanol) and an aqueous phase.[9] A balanced LogP is essential for oral bioavailability, allowing the molecule to permeate the lipid-rich intestinal wall while maintaining sufficient aqueous solubility for transport in the bloodstream.
The trifluoromethyl group is known to significantly increase lipophilicity, which can enhance cell membrane permeability.[1]
Experimental Protocol: LogP Determination by Shake-Flask Method (OECD 107)
The Shake-Flask method is the gold standard for LogP determination, directly measuring the partitioning of the analyte between n-octanol and water.[10][11][12] It is suitable for compounds with LogP values in the range of -2 to 4.[10][11]
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Test Substance Preparation: Prepare a stock solution of this compound in n-octanol at a concentration not exceeding 0.01 mol/L.[9]
-
Partitioning: In a suitable vessel, combine the n-octanol stock solution with the pre-saturated water phase at different volume ratios (e.g., 1:1, 2:1, 1:2).
-
Equilibration: Agitate the vessels at a constant temperature (20-25°C) until equilibrium is reached.[11] This is typically achieved by mechanical shaking.
-
Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.[9][11][12]
-
Analysis: Accurately determine the concentration of this compound in both the n-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (C_octanol) to the concentration in the aqueous phase (C_water). The LogP is the base-10 logarithm of this value.
Caption: Workflow for LogP determination using the OECD 107 Shake-Flask method.
Aqueous Solubility: A Prerequisite for Biological Activity
Aqueous solubility is a fundamental property that dictates the dissolution rate and bioavailability of a drug candidate. Poor solubility can lead to unreliable results in in-vitro assays and insufficient absorption in-vivo. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most accurate and relevant measure for drug development.[13][14]
Experimental Protocol: Thermodynamic Solubility Determination
This protocol outlines a miniaturized shake-flask method to determine the thermodynamic solubility of this compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[13][15]
Methodology:
-
Sample Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.[13] The presence of solid material at the end of the experiment is crucial to ensure equilibrium with a saturated solution.[13]
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.[13]
-
Equilibration: Seal the vial and place it in an orbital shaker or thermomixer. Incubate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for at least 24 hours to ensure equilibrium is reached.[13]
-
Sample Processing: After incubation, centrifuge the sample to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.
-
Quantification: Prepare a calibration curve using known concentrations of this compound (typically dissolved in a small amount of DMSO and then diluted in the assay buffer). Analyze the filtered supernatant and calibration standards by LC-MS or HPLC-UV to determine the concentration.[15]
-
Result Reporting: The determined concentration is the thermodynamic solubility, reported in units such as µg/mL or µM.[15]
Ionization Constant (pKa): Predicting Behavior in Physiological pH
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and unionized forms.[16] For an indole, the relevant pKa is that of the N-H proton on the pyrrole ring. This value is critical as it determines the charge state of the molecule across the physiological pH range (e.g., stomach, intestine, blood), which in turn influences its solubility, permeability, and interaction with biological targets. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity (lower the pKa) of the indole N-H compared to unsubstituted indole.[17]
Methodological Approach: pKa Determination (OECD 112)
The OECD 112 guideline describes several methods for pKa determination, including titration, spectrophotometry, and conductometry.[18][19] For a compound like this compound, which possesses a UV chromophore, the UV-spectrophotometric method is highly suitable.
Principle: The UV-Vis absorption spectrum of the ionized and unionized forms of the molecule will differ. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the ratio of the two species and subsequently calculate the pKa.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Spectrum Acquisition: Prepare solutions of this compound at a constant concentration in each buffer. Record the UV-Vis spectrum for each solution to identify the wavelength(s) with the largest difference in absorbance between the fully protonated and deprotonated forms.
-
Data Collection: Measure the absorbance of each solution at the chosen analytical wavelength.
-
Calculation: The pKa is calculated using the Henderson-Hasselbalch equation or by fitting the absorbance vs. pH data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa.[16]
Caption: Relationship between pH, pKa, and the ionization state of the indole nitrogen.
Spectroscopic Profile
The spectroscopic profile is the unique fingerprint of a molecule, essential for its identification, structural elucidation, and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the atomic structure of the molecule.
-
¹H NMR: Proton NMR reveals the number and environment of hydrogen atoms. For this compound, characteristic signals would appear for the aromatic protons on the benzene and pyrrole rings, as well as the N-H proton.[6][20] The signals for protons on the trifluoromethyl-substituted ring (positions 4, 6, and 7) will be influenced by the strong electron-withdrawing effect of the CF₃ group.
-
¹³C NMR: Carbon NMR shows the different types of carbon atoms. The spectrum would display distinct signals for the nine carbons, with the carbon directly attached to the CF₃ group and the CF₃ carbon itself showing characteristic shifts and splitting patterns (quartet for the C-CF₃ due to coupling with fluorine).
-
¹⁹F NMR: Fluorine NMR is particularly informative for fluorinated compounds. This compound will exhibit a single sharp signal for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift provides a sensitive probe of the local electronic environment.[21][22]
Mass Spectrometry (MS)
MS provides the exact molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 185. Key fragmentation would likely involve the loss of the CF₃ group or cleavage of the indole ring structure.[23][24]
Conclusion: A Profile of a Privileged Scaffold
The physicochemical properties of this compound—moderate lipophilicity, defined solubility, and an acidic N-H proton—make it a highly attractive and versatile building block in drug discovery. The electron-withdrawing trifluoromethyl group fine-tunes the electronic character of the indole core, enhancing its metabolic stability and modulating its potential interactions with biological targets.[1] Understanding and applying the principles and protocols outlined in this guide enables researchers to fully leverage the strategic advantages conferred by this powerful fluorinated intermediate, accelerating the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 4. 100846-24-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 5-(三氟甲基)吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS#: 100846-24-0 [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. This compound | 100846-24-0 [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 24. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Solubility of 5-(Trifluoromethyl)indole in Organic Solvents
Introduction: The Significance of 5-(Trifluoromethyl)indole in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of a trifluoromethyl (-CF3) group, as seen in this compound, is a widely employed tactic in modern drug design to enhance a molecule's therapeutic potential.[2][3][4] The -CF3 group's unique electronic properties and high lipophilicity can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][5] Consequently, a thorough understanding of the physicochemical properties of this compound, particularly its solubility in various organic solvents, is paramount for researchers in drug development, process chemistry, and formulation science.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this important fluorinated intermediate.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. The table below summarizes the key physicochemical parameters of this compound, which collectively influence its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃N | [6][7] |
| Molecular Weight | 185.15 g/mol | [6] |
| Melting Point | 67-70 °C | |
| Appearance | Powder | |
| InChI Key | LCFDJWUYKUPBJM-UHFFFAOYSA-N |
The presence of the electron-withdrawing trifluoromethyl group significantly impacts the electron density of the indole ring system, influencing its polarity and hydrogen bonding capabilities.[2][8]
Predicted Solubility Profile in Common Organic Solvents
While extensive quantitative solubility data for this compound is not widely published, we can predict its solubility based on the fundamental principle of "like dissolves like" and the known effects of its functional groups.[9] The indole nitrogen provides a site for hydrogen bonding, while the trifluoromethyl group enhances lipophilicity.[2]
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are excellent hydrogen bond acceptors and have high polarity, which can effectively solvate the indole moiety. |
| Acetonitrile (ACN) | Moderate | Its polar nature and ability to accept hydrogen bonds suggest good solubility. | |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the indole structure. |
| Non-Polar | Dichloromethane (DCM) | Moderate | The overall lipophilic character imparted by the trifluoromethyl group should allow for reasonable solubility in this common organic solvent. |
| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the indole ring, but the polarity difference may limit high solubility. | |
| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure. |
Note: This table presents a qualitative prediction. For precise applications, experimental verification is crucial to obtain quantitative solubility data.
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[10] This section provides a detailed, step-by-step protocol.
Diagram of the Solubility Determination Workflow
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Materials and Equipment
-
This compound
-
Analytical balance
-
Vials with screw caps
-
A selection of organic solvents (HPLC grade)
-
Thermostatically controlled shaker
-
Centrifuge or syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The key is to have undissolved solid remaining at the end of the experiment.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached.[11]
-
-
Phase Separation:
-
After equilibration, carefully remove the vials from the shaker.
-
Separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid.
-
Filtration: Use a syringe to draw the supernatant and filter it through a solvent-compatible 0.22 µm filter into a clean vial.
-
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Accurately dilute an aliquot of the saturated solution with the same solvent.
-
Analyze the standard solutions and the diluted sample solution by HPLC or UV-Vis spectrophotometry to determine the concentration of this compound in the saturated solution.
-
-
Data Analysis:
-
Construct a calibration curve from the data obtained from the standard solutions.
-
Use the calibration curve to calculate the concentration of this compound in the diluted sample.
-
Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Kinetic vs. Thermodynamic Solubility
In early-stage drug discovery, a distinction is often made between kinetic and thermodynamic solubility.[10][11][12]
-
Thermodynamic Solubility: As determined by the shake-flask method described above, this is the true equilibrium solubility of the most stable crystalline form of the compound.[11][12]
-
Kinetic Solubility: This is a measure of the concentration of a compound in solution after a solid compound, often dissolved in a solvent like DMSO, is added to an aqueous buffer and a precipitate forms.[10][13] It is a measure of how quickly a compound precipitates from a supersaturated solution and is often higher than the thermodynamic solubility.[12]
Decision-Making Framework for Solubility Assays
Caption: A diagram illustrating the choice between kinetic and thermodynamic solubility assays based on the drug discovery stage.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that influences its handling, purification, and application in various stages of research and development. While quantitative data may not be readily available, a predictive understanding based on its physicochemical properties, coupled with robust experimental determination using methods like the shake-flask protocol, empowers researchers to effectively utilize this versatile building block. The strategic choice between kinetic and thermodynamic solubility assessments, aligned with the specific goals of the research phase, will further ensure the generation of relevant and reliable data for successful drug discovery and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. scbt.com [scbt.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. chem.ws [chem.ws]
- 10. enamine.net [enamine.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. inventivapharma.com [inventivapharma.com]
A Spectroscopic Guide to 5-(Trifluoromethyl)indole: A Key Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds have emerged as indispensable structural motifs. The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF₃) group, can profoundly influence a molecule's physicochemical and pharmacological properties. This includes modulating metabolic stability, lipophilicity, and binding affinity to biological targets. Among these valuable building blocks, 5-(Trifluoromethyl)indole stands out as a crucial intermediate in the synthesis of a wide array of bioactive molecules.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, catering to researchers, scientists, and professionals in drug development. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a practical reference for the unambiguous identification and characterization of this important compound.
Molecular Structure and Spectroscopic Rationale
The unique spectroscopic signature of this compound arises from its distinct molecular architecture. The indole scaffold, a bicyclic aromatic heterocycle, possesses a rich electronic environment. The strategic placement of the highly electronegative trifluoromethyl group at the C-5 position of the benzene ring introduces significant electronic perturbations, which are readily observable in its various spectra. Understanding these structure-spectra correlations is paramount for both quality control in synthesis and for tracking chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the indole ring. The electron-withdrawing nature of the CF₃ group deshields the protons on the benzene ring, leading to downfield shifts.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| H-1 (N-H) | ~8.36 | br s |
| H-4 | ~7.95 | m |
| H-7 | ~7.45 | m |
| H-6 | ~7.31 | m |
| H-2 | ~7.45 | m |
| H-3 | ~6.65 | m |
Data recorded in DMSO-d₆ at 300 MHz.[1]
Insight into Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the N-H proton, which might otherwise undergo rapid exchange in protic solvents like methanol-d₄ or D₂O, leading to signal broadening or disappearance. The broadness of the N-H signal is a characteristic feature, resulting from quadrupolar relaxation and potential intermolecular hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atom attached to the trifluoromethyl group (C-5) and the CF₃ carbon itself exhibit characteristic signals. The strong electron-withdrawing effect of the fluorine atoms causes a significant downfield shift for C-5 and a distinct quartet for the CF₃ carbon due to one-bond C-F coupling.
Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |
| C-2 | ~125 | d |
| C-3 | ~103 | d |
| C-3a | ~128 | s |
| C-4 | ~120 | d |
| C-5 | ~125 (q, JC-F ≈ 32 Hz) | s |
| C-6 | ~118 | d |
| C-7 | ~112 | d |
| C-7a | ~135 | s |
| -CF₃ | ~124 (q, JC-F ≈ 272 Hz) | q |
Note: These are predicted values based on the analysis of similar substituted indoles and the known effects of the trifluoromethyl group. Experimental verification is recommended.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the three equivalent fluorine atoms of the CF₃ group will give rise to a single, sharp signal. The chemical shift of this signal is a sensitive probe of the electronic environment of the indole ring.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data of this compound
| Fluorine Assignment | Predicted Chemical Shift (δ) ppm |
| -CF₃ | ~ -61 to -64 |
Note: Chemical shifts are referenced to CFCl₃. The exact chemical shift can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Indole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~1620-1450 | C=C Stretch | Aromatic Ring |
| ~1350-1100 | C-F Stretch | Trifluoromethyl |
Note: These are characteristic ranges. The exact peak positions can be influenced by the molecular environment and physical state of the sample.
The spectrum of this compound will be dominated by a sharp, characteristic N-H stretching band around 3400 cm⁻¹. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The most indicative feature for the presence of the trifluoromethyl group is a series of strong absorption bands in the 1350-1100 cm⁻¹ region, corresponding to the C-F stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
For this compound (C₉H₆F₃N), the expected molecular weight is 185.15 g/mol .[2] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 185. A key fragmentation pathway would involve the loss of a fluorine atom or the entire trifluoromethyl group.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment |
| 185 | [M]⁺ |
| 166 | [M - F]⁺ |
| 116 | [M - CF₃]⁺ |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Acquisition
Caption: Standard workflow for NMR data acquisition.
IR Spectroscopy Acquisition
Caption: Protocol for solid-state IR using ATR.
Mass Spectrometry Acquisition
Caption: General workflow for Mass Spectrometry.
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in research and development. This guide provides a detailed overview of its expected NMR, IR, and MS data, grounded in the principles of chemical structure and spectroscopy. By following standardized protocols and understanding the rationale behind the observed spectral features, researchers can confidently identify and utilize this key building block in the synthesis of novel chemical entities with potential therapeutic or agrochemical applications. The interplay of the aromatic indole core and the electron-withdrawing trifluoromethyl group creates a unique spectroscopic fingerprint, making its unambiguous characterization both essential and achievable through the multi-technique approach outlined herein.
References
Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry
An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group on the Indole Ring
The indole scaffold is a cornerstone in drug discovery, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals.[1] The strategic modification of this core structure is a fundamental exercise in medicinal chemistry, aimed at fine-tuning a molecule's physicochemical and pharmacological profile. Among the most powerful modifications is the introduction of a trifluoromethyl (CF3) group. This seemingly simple addition dramatically alters the electronic landscape of the indole ring, imparting properties that can enhance metabolic stability, increase bioavailability, and modulate receptor binding affinity.[2]
This technical guide provides an in-depth exploration of the profound electron-withdrawing effects of the CF3 group on the indole nucleus. We will dissect the fundamental electronic principles, explore the consequences for reactivity and physicochemical properties, and provide field-proven protocols for the synthesis and characterization of these valuable compounds. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to harness the unique properties of trifluoromethylated indoles in their scientific endeavors.
Part 1: The Electronic Signature of the CF3 Group on the Indole Nucleus
The trifluoromethyl group is one of the most potent electron-withdrawing groups employed in organic chemistry.[3] Its influence stems almost exclusively from a powerful inductive effect, a consequence of the high electronegativity of the three fluorine atoms.
The Dominance of the Inductive Effect (-I)
The three fluorine atoms, being the most electronegative elements, create a strong dipole moment by pulling electron density away from the central carbon atom of the CF3 group. This carbon, now electron-deficient, exerts a strong pull on the electrons of the atom to which it is attached on the indole ring. This effect, transmitted through the sigma (σ) bonds, is known as the negative inductive effect (-I).[3] This potent and localized electron withdrawal significantly lowers the electron density across the entire indole ring system. Unlike groups such as nitro (-NO2) or cyano (-CN), the CF3 group has no low-lying empty orbitals to participate in resonance, making its electron-withdrawing character almost purely inductive.
Caption: Inductive electron withdrawal by the CF3 group.
Part 2: Physicochemical Consequences of Trifluoromethylation
The significant perturbation of the indole ring's electronic structure leads to predictable and advantageous changes in its key physicochemical properties.
Increased Acidity of the N-H Bond
The indole N-H proton is weakly acidic. The delocalization of the resulting negative charge of the conjugate base (the indolide anion) into the aromatic system provides stabilization. By strongly withdrawing electron density from the ring, an attached CF3 group further stabilizes this anion. This enhanced stabilization of the conjugate base results in a significant increase in the acidity (a lowering of the pKa) of the N-H proton.
This increased acidity is a critical consideration in synthesis and drug design. For instance, N-alkylation or N-arylation reactions, which often require deprotonation of the indole nitrogen, can be facilitated. Furthermore, the ability of the N-H group to act as a hydrogen bond donor is altered, which can impact drug-receptor interactions.
Table 1: Comparison of Indole Acidity
| Compound | Position of CF3 | pKa (in DMSO) | Rationale for Acidity Change |
| Indole | N/A | ~21.0[4] | Baseline acidity due to aromatic stabilization of the indolide anion. |
| 5-(Trifluoromethyl)indole | 5 | Predicted < 21.0 | The CF3 group strongly withdraws electron density via the -I effect, stabilizing the negative charge on the nitrogen of the conjugate base, thereby increasing acidity. |
| 2-(Trifluoromethyl)indole | 2 | Predicted < 21.0 | The proximity of the CF3 group to the pyrrole ring provides a very strong inductive stabilization of the indolide anion, leading to a significant increase in acidity. |
Enhanced Lipophilicity and Metabolic Stability
In drug development, lipophilicity is a key parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The CF3 group is highly lipophilic, and its incorporation into the indole scaffold generally increases the overall lipophilicity of the molecule. This can lead to improved cell membrane permeability and enhanced bioavailability.[2]
Furthermore, the CF3 group can act as a metabolic shield. Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing a robust CF3 group on the ring can block these susceptible positions from enzymatic degradation, thereby increasing the metabolic stability and half-life of the drug candidate.[2]
Part 3: Modulating the Reactivity of the Indole Ring
The electron-rich nature of the indole ring makes it highly susceptible to electrophilic aromatic substitution (EAS), with a strong preference for reaction at the C3 position. The introduction of a powerful electron-withdrawing group like CF3 fundamentally alters this reactivity.
Electrophilic Aromatic Substitution (EAS)
The EAS reaction proceeds through a high-energy cationic intermediate known as a sigma complex (or arenium ion).[5][6] The rate-determining step is the formation of this intermediate.[7] Electron-donating groups stabilize this positive charge, activating the ring and accelerating the reaction. Conversely, electron-withdrawing groups destabilize the sigma complex, deactivating the ring and slowing the reaction.
The CF3 group strongly deactivates the indole ring towards EAS.[7] Any electrophilic attack will be significantly slower compared to unsubstituted indole. While the CF3 group on a simple benzene ring is a meta-director, its effect on the indole system is more nuanced. The inherent reactivity of the pyrrole moiety still favors substitution at C3. However, the deactivating effect is felt across the entire molecule. For instance, in 2-CF3-indole, while the molecule is deactivated, it remains surprisingly reactive towards electrophiles at the C3 position, often not requiring harsh Lewis acid catalysis for reactions like halogenation.[1] This is because the lone pair on the indole nitrogen can still participate in stabilizing the positive charge of the sigma complex formed upon C3 attack, a pathway that remains the least unfavorable despite the overall deactivation.
Part 4: Synthetic Strategies and Protocols
The synthesis of trifluoromethylated indoles can be achieved through various methods, including the functionalization of pre-formed indole rings or the construction of the ring from trifluoromethylated precursors. A common and robust method is the Fischer indole synthesis.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-1H-indole
This protocol is adapted from methodologies that utilize trifluoromethylated building blocks for cyclization.[4]
Objective: To synthesize 2-(Trifluoromethyl)-1H-indole via the reduction and cyclization of an α-CF3-β-(2-nitroaryl) enamine intermediate.
Step 1: Synthesis of the Enamine Intermediate
-
To a solution of a suitable trifluoromethylated ortho-nitrostyrene (1.0 eq) in a suitable solvent such as pyrrolidine, add an excess of pyrrolidine (e.g., 5-10 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR until the starting styrene is consumed.
-
Upon completion, remove the excess pyrrolidine under reduced pressure to yield the crude α-CF3-β-(2-nitroaryl) enamine, which can often be used in the next step without further purification.
Step 2: Reductive Cyclization to form the Indole Ring
-
Dissolve the crude enamine from Step 1 in a mixture of acetic acid and water.
-
Add iron powder (Fe, an excess, e.g., 5-10 eq) to the solution portion-wise to control the initial exotherm.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir vigorously. Monitor the reaction by TLC. The reduction of the nitro group followed by spontaneous intramolecular cyclization and elimination of water forms the indole ring.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Extract the aqueous filtrate with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-(Trifluoromethyl)-1H-indole.
Caption: General workflow for the synthesis of 2-CF3-Indole.
Part 5: Spectroscopic Characterization
The successful synthesis of a CF3-indole must be confirmed through rigorous spectroscopic analysis. The CF3 group provides unique handles for characterization, particularly in NMR spectroscopy.
Key Spectroscopic Signatures:
-
¹⁹F NMR: This is the most definitive technique. A trifluoromethyl group will appear as a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift will be characteristic of a CF3 group attached to an aromatic system. For example, the singlet for 2-CF3-indole appears around -60.9 ppm.[1]
-
¹H NMR: The protons on the indole ring will experience downfield shifts due to the electron-withdrawing nature of the CF3 group. The N-H proton will typically appear as a broad singlet at a significantly downfield chemical shift (e.g., > 8.0 ppm).
-
¹³C NMR: The carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), with a large coupling constant (typically > 250 Hz). The indole ring carbons will also show coupling to the fluorine atoms, with the magnitude of the coupling constant (²JCF, ³JCF, etc.) decreasing with distance from the CF3 group. The carbon directly attached to the CF3 group will be significantly shifted and will show a large quartet splitting.[1]
-
Infrared (IR) Spectroscopy: Strong C-F stretching vibrations will be prominent in the fingerprint region, typically in the range of 1100-1300 cm⁻¹. The N-H stretch will be observed as a sharp peak around 3400-3500 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula.
Conclusion
The trifluoromethyl group is a powerful tool for modulating the properties of the indole scaffold. Its dominant inductive electron-withdrawing effect profoundly influences the acidity, reactivity, and other physicochemical properties of the molecule. This guide has outlined the core principles behind these effects, from the fundamental electronic perturbations to their practical implications in synthesis and drug design. By understanding and leveraging the unique characteristics of the CF3 group, researchers can continue to develop novel indole-based molecules with enhanced therapeutic potential, pushing the boundaries of modern drug discovery.
References
- 1. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
The Trifluoromethyl Moiety in Indole Scaffolds: A Technical Guide to Screening for Novel Biological Activities
Introduction: The Strategic Advantage of the 5-(Trifluoromethyl)indole Scaffold in Drug Discovery
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its inherent biological activity and versatile chemical functionality make it a cornerstone of drug design. The strategic incorporation of a trifluoromethyl (CF3) group, particularly at the 5-position, dramatically enhances the therapeutic potential of the indole core.[2] This enhancement is not merely an incremental improvement but a strategic modification that leverages the unique properties of fluorine chemistry.
The CF3 group is highly electronegative and lipophilic, which confers several advantages.[2] It can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase cell membrane permeability for better bioavailability, and alter the electronic profile of the indole ring, potentially leading to stronger and more selective interactions with biological targets.[2] These desirable characteristics have made this compound derivatives a focal point in the search for new anticancer, antimicrobial, and anti-inflammatory agents.
This guide provides an in-depth technical overview of the methodologies employed in the biological activity screening of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale behind the experimental choices, ensuring a robust and scientifically sound screening cascade.
Part 1: Anticancer Activity Screening
The search for novel anticancer agents is a primary focus for the screening of this compound derivatives. These compounds have shown promise in inhibiting tumor cell growth through various mechanisms, including the induction of apoptosis and disruption of the cell cycle.
Primary Cytotoxicity Screening: The MTT Assay
The initial step in assessing anticancer potential is to determine a compound's cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Causality Behind Experimental Choices:
-
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is proportional to the number of viable cells.
-
Choice of Cell Lines: A panel of cell lines representing different cancer types (e.g., breast, lung, colon, leukemia) is crucial to assess the spectrum of activity and potential selectivity of the derivatives.[4] It is recommended to use well-characterized cell lines from reputable sources like the American Type Culture Collection (ATCC) to ensure reproducibility.[4] The selection should also consider the molecular subtypes of the cancers to identify potential targeted therapies.
-
Limitations and Considerations: The MTT assay measures metabolic activity, not cell viability directly. Therefore, compounds that affect mitochondrial function without killing the cell can lead to misleading results. It is also important to run a control with the compound in a cell-free medium to check for direct reduction of MTT.[3]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Cytotoxicity of Novel this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 (Breast) | 5.2 |
| Derivative 1 | A549 (Lung) | 8.1 |
| Derivative 2 | HCT116 (Colon) | 2.5 |
| Derivative 2 | K562 (Leukemia) | 1.8 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.5 |
Mechanistic Assays: Unraveling the Mode of Action
Once cytotoxic activity is confirmed, the next step is to investigate the mechanism by which the compounds induce cell death.
1.2.1. Apoptosis Induction: Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is a standard method to detect apoptosis.
Causality Behind Experimental Choices:
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. Thus, cells can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), or necrotic (Annexin V-/PI+).
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, exciting the fluorophores with the appropriate lasers and detecting the emission signals.
1.2.2. Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. Measuring their activity provides further evidence of apoptosis induction.
Causality Behind Experimental Choices:
-
Principle: Caspase activity assays use a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) conjugated to a fluorophore or a chromophore.[5] When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.[5]
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to release their contents.
-
Substrate Addition: Add a proluminescent caspase-3/7 substrate to the cell lysate in a multiwell plate.[5]
-
Incubation: Incubate at room temperature to allow for substrate cleavage.
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to the caspase activity.[5]
1.2.3. Cell Cycle Analysis
Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase, preventing cell proliferation.
Causality Behind Experimental Choices:
-
Principle: Cell cycle analysis is performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like propidium iodide (PI).[6] The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[6]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells with the test compound. Harvest the cells and fix them in cold 70% ethanol.[7]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to generate a DNA content histogram.
Visualization: Anticancer Screening Workflow
Caption: A streamlined workflow for anticancer drug screening.
Part 2: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Indole derivatives have shown significant potential in this area.
Preliminary Antibacterial and Antifungal Screening: Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a widely used qualitative technique for initial antimicrobial screening.[9]
Causality Behind Experimental Choices:
-
Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism.[9] The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the disk.[10]
-
Choice of Microorganisms: A panel of clinically relevant and standardized bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains should be used.[11] Including both Gram-positive and Gram-negative bacteria is essential to determine the spectrum of activity.
Experimental Protocol: Disk Diffusion Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[12]
-
Plate Inoculation: Uniformly streak the inoculum onto a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).[9]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.[9]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.
Quantitative Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Causality Behind Experimental Choices:
-
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate.[13] Each well is then inoculated with a standardized number of microorganisms. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration without visible growth is the MIC.
-
Troubleshooting: Common issues include contamination, incorrect inoculum density, and precipitation of the test compound. Strict aseptic techniques, accurate inoculum preparation, and solubility checks are crucial.
Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in broth in a 96-well microtiter plate.[13]
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: Determine the MIC by visually assessing the lowest concentration of the compound that prevents turbidity.
Data Presentation: Antimicrobial Activity of Novel this compound Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Derivative 3 | S. aureus | 18 | 8 |
| Derivative 3 | E. coli | 12 | 32 |
| Derivative 4 | C. albicans | 20 | 4 |
| Ciprofloxacin (Control) | S. aureus | 25 | 1 |
| Fluconazole (Control) | C. albicans | 22 | 2 |
Mechanistic Insights into Antimicrobial Action
The antimicrobial mechanisms of indole derivatives can be diverse, including inhibition of respiratory metabolism and disruption of membrane potential.[14][15] Further studies, such as measuring reactive oxygen species generation or assessing membrane integrity with fluorescent dyes, can elucidate the specific mode of action.
Visualization: Antimicrobial Screening Workflow
Caption: A systematic approach for antimicrobial screening.
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases, making the development of new anti-inflammatory agents a significant therapeutic goal.
In Vitro Anti-inflammatory Screening: Cytokine Quantification
A common in vitro model for inflammation involves stimulating immune cells, such as macrophages, with lipopolysaccharide (LPS) and measuring the subsequent release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Causality Behind Experimental Choices:
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants.[2] A capture antibody specific for the cytokine of interest is coated onto a microplate well. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.[16]
-
Data Interpretation: A dose-dependent reduction in the production of pro-inflammatory cytokines by the test compound indicates anti-inflammatory activity. It is crucial to perform a cytotoxicity assay (e.g., MTT) in parallel to ensure that the observed reduction in cytokine levels is not due to cell death.[17]
Experimental Protocol: Cytokine ELISA
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[17]
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the desired cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Data Analysis: Calculate the cytokine concentrations from a standard curve and determine the inhibitory effect of the compound.
Mechanistic Pathway Analysis: NF-κB Signaling
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of many pro-inflammatory genes.[12][17] Investigating the effect of this compound derivatives on the NF-κB signaling pathway can provide valuable mechanistic insights.
Causality Behind Experimental Choices:
-
Principle: In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[18] Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[18] The inhibition of IκB phosphorylation or NF-κB nuclear translocation can be assessed by Western blotting or immunofluorescence, respectively.
Visualization: NF-κB Signaling Pathway
Caption: Simplified overview of the NF-κB signaling pathway.
Conclusion
The biological activity screening of novel this compound derivatives is a multi-faceted process that requires a systematic and logical approach. This guide has outlined a comprehensive screening cascade, from initial high-throughput assays to more detailed mechanistic studies for anticancer, antimicrobial, and anti-inflammatory activities. By understanding the principles behind each assay and making informed experimental choices, researchers can effectively identify and characterize promising new therapeutic agents based on this versatile and potent chemical scaffold. The integration of robust protocols, careful data analysis, and a deep understanding of the underlying biology is paramount to the successful translation of these novel compounds from the laboratory to the clinic.
References
- 1. youtube.com [youtube.com]
- 2. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biomatik.com [biomatik.com]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
In Silico Prediction of 5-(Trifluoromethyl)indole Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-silico workflow for predicting the biological activity of 5-(Trifluoromethyl)indole, a privileged scaffold in medicinal chemistry. In the absence of extensive experimental data, computational methods offer a rapid and cost-effective strategy to profile novel compounds, identify potential biological targets, and anticipate pharmacokinetic properties. This document details the methodologies for target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By integrating these approaches, researchers can construct a robust bioactivity hypothesis for this compound, thereby prioritizing and guiding subsequent experimental validation.
Introduction: The Significance of the Trifluoromethyl Indole Scaffold
The indole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse biological activities.[1] The strategic incorporation of a trifluoromethyl (-CF3) group, as in this compound, can dramatically enhance the pharmacological profile of the parent molecule.[2] The -CF3 group is a bioisostere for methyl and chloro groups but possesses unique electronic properties.[3] Its high electronegativity and metabolic stability can lead to:
-
Enhanced Lipophilicity: Improving permeability across biological membranes.[2][4]
-
Increased Metabolic Stability: Blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life.[4][5]
-
Modulated Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter pKa and lead to stronger interactions with biological targets.[5][6]
Given these advantages, predicting the bioactivity of novel trifluoromethylated indoles is a high-priority task in drug discovery. In silico methods provide a powerful toolkit for this initial exploration, enabling researchers to screen vast chemical space and generate testable hypotheses with significant savings in time and resources.[7][8]
An Integrated In Silico Workflow
The prediction of bioactivity for a novel compound is not a linear process but rather an integrated pipeline. Information from one computational method informs and refines the next, building a holistic profile of the molecule's potential. This guide outlines a workflow that begins with broad, ligand-based predictions and progressively narrows the focus to specific protein-ligand interactions.
Caption: Integrated workflow for in silico bioactivity prediction.
Foundational Step: Compound Preparation and ADMET Profiling
Before any activity prediction, the compound's structure must be correctly represented, and its fundamental drug-like properties must be assessed. This initial screening eliminates compounds with a low probability of becoming viable drugs.[9]
Protocol: ADMET Prediction using a Web Server
This protocol utilizes SwissADME, a free and widely used web tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[10][11]
-
Obtain SMILES String: Secure the Simplified Molecular Input Line Entry System (SMILES) string for this compound. For the parent compound, it is c1cc2c(cc1C(F)(F)F)cn[nH]2.
-
Access SwissADME: Navigate to the SwissADME web server.
-
Input Molecule: Paste the SMILES string into the input box. You can also draw the structure using the provided molecular sketcher.[12]
-
Run Analysis: Execute the prediction. The server typically provides results within seconds for a single molecule.[12]
-
Data Interpretation: Analyze the output, focusing on the key parameters summarized in the table below. The "Bioavailability Radar" provides a quick visual assessment of drug-likeness.[13][14]
Data Presentation: Predicted ADMET Properties
The following table summarizes the predicted ADMET and physicochemical properties for the parent this compound scaffold.
| Property Category | Parameter | Predicted Value | Interpretation / Significance |
| Physicochemical | Formula | C9H6F3N | Basic molecular formula. |
| Molecular Weight | 185.15 g/mol | Within Lipinski's rule (<500), indicating good size for oral bioavailability.[15] | |
| Lipophilicity | Log P (iLOGP) | 2.59 | Indicates good lipophilicity, suggesting favorable membrane permeability.[4] |
| Water Solubility | ESOL Class | Moderately Soluble | Adequate solubility for absorption. |
| Pharmacokinetics | GI Absorption | High | High probability of being absorbed from the gastrointestinal tract.[13] |
| BBB Permeant | Yes | The molecule may cross the blood-brain barrier, suggesting potential for CNS activity. | |
| CYP Inhibitor | No (for major isoforms) | Low predicted risk of drug-drug interactions via inhibition of key metabolic enzymes.[16] | |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Fulfills the criteria for a drug-like molecule, indicating a higher likelihood of oral bioavailability.[15] |
| Bioavailability Score | 0.55 | A standard score indicating a good probability of having favorable pharmacokinetic properties. |
Ligand-Based Target Prediction: Uncovering Potential Interactions
When the biological target of a compound is unknown, ligand-based methods provide the first clues by comparing the novel molecule to a vast database of compounds with known activities.[7] The underlying principle is that structurally similar molecules often share similar biological targets.
Protocol: Target Prediction using Similarity Search
This protocol uses SwissTargetPrediction, a web server that predicts protein targets based on a combination of 2D and 3D similarity measures.[17][18]
-
Access Server: Navigate to the SwissTargetPrediction web server.
-
Input Molecule: Enter the SMILES string for this compound.
-
Select Organism: Choose "Homo sapiens" to focus on human protein targets.
-
Initiate Prediction: Run the prediction algorithm.
-
Analyze Results: The output will be a list of potential protein targets, ranked by a probability score. The results are often visualized as a pie chart categorized by protein class (e.g., enzymes, receptors, kinases). Examine the top-ranked targets and their associated known ligands to assess the credibility of the prediction.
For this compound, this approach may highlight targets commonly associated with the indole scaffold, such as serotonin receptors, cyclooxygenase (COX) enzymes, or various kinases, given the prevalence of indole derivatives in these areas.[19][20]
Structure-Based Validation: Molecular Docking
Once a list of potential targets is generated, structure-based methods like molecular docking are used to model the interaction between the ligand (this compound) and the protein target at an atomic level.[21] This allows for the prediction of binding conformation, orientation (pose), and an estimation of binding affinity.[22]
The "Why": Causality in Experimental Choices
-
Why Prepare the Protein? Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain water molecules, co-factors, or other ligands. These must be removed, and hydrogen atoms must be added to correctly model the physiological environment and ensure accurate charge and ionization states for the amino acid residues in the binding pocket.
-
Why Define a Binding Box? Docking algorithms search for the best fit within a defined space. Defining a "binding box" around the known active site (identified from a co-crystallized ligand or literature) focuses the computational effort, increasing the efficiency and accuracy of the simulation.
-
Why Use a Scoring Function? A scoring function is a mathematical model that estimates the binding free energy of the predicted ligand-protein complex. It ranks the different poses, with lower energy scores typically indicating a more favorable and stable interaction.
Caption: A typical workflow for molecular docking studies.
Protocol: Example Molecular Docking Workflow
This generalized protocol is based on the widely used AutoDock Vina software.
-
Obtain Structures:
-
Receptor: Download the 3D structure of a selected target protein (e.g., a COX enzyme) from the Protein Data Bank (PDB).
-
Ligand: Generate the 3D structure of this compound using software like Avogadro or a web server and perform energy minimization.
-
-
Prepare Receptor:
-
Using software like AutoDock Tools or PyMOL, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign charges (e.g., Gasteiger charges). Save the prepared protein in the required .pdbqt format.
-
-
Prepare Ligand:
-
Load the ligand structure, assign charges, and define rotatable bonds. Save in .pdbqt format.
-
-
Configure Docking:
-
Define the search space (grid box) around the active site of the protein.
-
Create a configuration file specifying the paths to the receptor and ligand files, the center and dimensions of the grid box, and the desired exhaustiveness of the search.
-
-
Run Docking Simulation:
-
Execute the Vina command from the terminal, referencing the configuration file.
-
-
Analyze Results:
-
Vina will output a file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked pose in a molecular viewer to inspect key interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) between the indole ring, the -CF3 group, and the protein's active site residues.
-
Advanced Modeling: QSAR and Pharmacophore Approaches
If data on a series of structurally related indole analogs with known biological activities is available, more advanced models can be built.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties (descriptors) of a set of molecules and their biological activity.[23][24] A validated QSAR model could then be used to predict the activity of this compound. The general workflow involves dataset curation, descriptor calculation, model building, and rigorous validation.[25]
-
Pharmacophore Modeling: A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific target.[26][27] If a set of active indole derivatives is known, a common pharmacophore model can be generated. This compound can then be mapped onto this model to assess its potential for activity.[28]
Synthesizing a Bioactivity Hypothesis
By integrating the results from each computational step, a comprehensive bioactivity hypothesis can be formulated.
-
ADMET Profile: this compound exhibits favorable drug-like properties with predicted high GI absorption and potential for CNS penetration.
-
Predicted Targets: Ligand-based similarity searches may suggest activity against targets like serotonin receptors or inflammatory enzymes (e.g., COX).
-
Docking Results: Molecular docking simulations can provide evidence for stable binding to one or more of these predicted targets, highlighting specific molecular interactions that underpin this affinity. For example, the indole N-H may act as a hydrogen bond donor, while the trifluoromethyl group engages in hydrophobic or specific fluorine-protein interactions.
This integrated data suggests that this compound is a promising scaffold for developing orally bioavailable agents, potentially targeting CNS-related receptors or enzymes involved in inflammation. The specific interactions predicted by docking provide a clear, testable hypothesis for site-directed mutagenesis studies or the design of more potent analogs.
Conclusion and Future Directions
The in silico workflow detailed in this guide provides a robust framework for the initial assessment of this compound's bioactivity. The computational data strongly suggests that this compound is a viable chemical starting point with favorable drug-like characteristics. The predictions point towards specific protein families and provide detailed structural hypotheses for its mechanism of action.
Crucially, these in silico predictions are not an end in themselves but a means to an end. They serve to prioritize resources and design focused, efficient experiments. The next indispensable step is the experimental validation of these computational hypotheses through in vitro binding assays, enzyme inhibition assays, and cell-based functional screens against the top-ranked predicted targets.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 9. fiveable.me [fiveable.me]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. SwissADME [swissadme.ch]
- 13. scribd.com [scribd.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 19. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 23. neovarsity.org [neovarsity.org]
- 24. meilerlab.org [meilerlab.org]
- 25. youtube.com [youtube.com]
- 26. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijrpr.com [ijrpr.com]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-(Trifluoromethyl)indole: A Detailed Guide for Chemical Researchers
Introduction: The Significance of the Trifluoromethyl Group in Indole Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group, particularly at the 5-position of the indole ring, can dramatically enhance the pharmacological profile of a molecule.[3] This is attributed to the unique properties of the CF₃ group, which can increase metabolic stability, improve receptor binding affinity, and enhance lipophilicity, thereby improving bioavailability.[3] Consequently, 5-(trifluoromethyl)indole is a highly sought-after intermediate in the development of novel therapeutics.[3][4] This guide provides a comprehensive overview of established and modern synthetic routes to this valuable compound, offering detailed protocols and insights for researchers in drug discovery and chemical development.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly categorized into two main strategies:
-
Construction of the indole ring from a pre-functionalized trifluoromethylated precursor. This is the most common and often most efficient approach.
-
Direct trifluoromethylation of an indole scaffold. While conceptually straightforward, this can present challenges in regioselectivity and reaction conditions.
This guide will focus primarily on the first strategy, detailing several powerful and widely used named reactions.
Classic and Modern Methodologies for Indole Ring Formation
The Fischer Indole Synthesis: A Time-Honored and Versatile Method
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a robust and widely employed method for constructing the indole nucleus.[5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[5]
Reaction Causality: The key to this synthesis is the[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate, which forms the crucial C-C bond of the indole ring. The subsequent loss of ammonia and aromatization drives the reaction to completion.
Workflow Diagram:
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol: Synthesis of this compound via Fischer Indolization
This protocol is a representative example and may require optimization based on the specific aldehyde or ketone used.
Materials:
-
4-(Trifluoromethyl)phenylhydrazine hydrochloride
-
Pyruvic acid (or other suitable ketone/aldehyde)
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)phenylhydrazine hydrochloride (1 equivalent) in a mixture of ethanol and water.
-
Add sodium acetate (1.1 equivalents) to neutralize the hydrochloride salt.
-
To this solution, add pyruvic acid (1 equivalent) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours, during which the phenylhydrazone may precipitate.
-
-
Cyclization:
-
To the hydrazone mixture, add glacial acetic acid as the catalyst and solvent.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The crude this compound-2-carboxylic acid will precipitate. Collect the solid by filtration.
-
The carboxylic acid can be decarboxylated by heating in a high-boiling solvent such as quinoline with a copper catalyst to yield this compound.
-
Purify the final product by column chromatography on silica gel or by recrystallization.
-
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(CF₃)phenylhydrazine | Pyruvic acid | Acetic Acid | Reflux | 2-4 | Moderate to Good | General Fischer Protocol |
| 4-(CF₃)phenylhydrazine | Acetone | Polyphosphoric Acid | 100-120 | 1-3 | Moderate | General Fischer Protocol |
Table 1. Representative Conditions for Fischer Indole Synthesis.
The Larock Indole Synthesis: A Palladium-Catalyzed Approach
The Larock indole synthesis is a powerful and versatile palladium-catalyzed reaction that constructs indoles from ortho-haloanilines and disubstituted alkynes.[7] This method offers excellent functional group tolerance and allows for the synthesis of a wide range of substituted indoles.
Reaction Causality: The mechanism involves an initial oxidative addition of the ortho-iodoaniline to a Pd(0) catalyst, followed by coordination and migratory insertion of the alkyne.[7] Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and yield the indole product.[7] The trifluoromethyl group on an unsymmetrical alkyne can influence the regioselectivity of the cyclization.[8][9]
Workflow Diagram:
Caption: Larock Indole Synthesis Catalytic Cycle.
Experimental Protocol: Palladium-Catalyzed Synthesis of a this compound Derivative
Materials:
-
2-Iodo-4-(trifluoromethyl)aniline
-
A disubstituted alkyne (e.g., 1-phenyl-1-propyne)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk tube, combine 2-iodo-4-(trifluoromethyl)aniline (1 equivalent), the disubstituted alkyne (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
-
Reaction Execution:
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted-5-(trifluoromethyl)indole.
-
| Precursor | Alkyne | Catalyst System | Base | Temperature (°C) | Yield (%) | Reference |
| 2-Iodo-4-(CF₃)aniline | 1-Phenyl-1-propyne | Pd(OAc)₂/PPh₃ | K₂CO₃ | 100 | Good to Excellent | Larock, 1991 |
| 2-Bromo-4-(CF₃)aniline | Diphenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 80-100 | Moderate to Good | Sonogashira-Larock variation |
Table 2. Typical Conditions for Larock Indole Synthesis.
Safety and Handling of Trifluoromethylated Compounds
Researchers must exercise caution when handling trifluoromethylated compounds and the reagents used in their synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of volatile or toxic substances.[10][12]
-
Reagent Handling:
-
Fluorinating agents can be highly reactive and corrosive.[11]
-
Palladium catalysts are toxic and should be handled with care.
-
Strong acids and bases used in these syntheses are corrosive and require careful handling.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines.
Characterization of this compound
The successful synthesis of this compound can be confirmed using a variety of spectroscopic techniques.
| Property | Typical Value/Observation |
| Appearance | Off-white to yellow crystalline powder[4] |
| Melting Point | 67-70 °C[13][14] |
| ¹H NMR (DMSO-d₆) | δ: 8.36 (s, 1H), 7.96-7.94 (m, 1H), 7.46-7.44 (m, 2H), 7.32-7.30 (m, 1H), 6.66-6.64 (m, 1H)[15] |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (185.15 g/mol )[13][14] |
Table 3. Physicochemical and Spectroscopic Data for this compound.
Conclusion and Future Perspectives
The synthesis of this compound is a critical endeavor for advancing medicinal chemistry and drug discovery. While classic methods like the Fischer indole synthesis remain highly relevant, modern transition-metal-catalyzed approaches such as the Larock synthesis offer expanded scope and milder reaction conditions. The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability requirements. As the demand for complex fluorinated heterocycles continues to grow, the development of even more efficient, sustainable, and regioselective methods for the synthesis of trifluoromethylated indoles will undoubtedly be a major focus of future research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric βâCF3â1,3-enynes - figshare - Figshare [figshare.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. 5-(三氟甲基)吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 5-(三氟甲基)吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. This compound | 100846-24-0 [chemicalbook.com]
Rhodium-catalyzed direct arylation of 5-(Trifluoromethyl)indole
Application Notes & Protocols
Topic: Rhodium-Catalyzed Direct C-H Arylation of 5-(Trifluoromethyl)indole
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, and its derivatization is critical for the development of new therapeutic agents. The this compound motif is of particular interest due to the unique electronic properties conferred by the CF₃ group, which can enhance metabolic stability and binding affinity. This document provides a detailed guide to the direct C-H arylation of this compound using rhodium catalysis. We delve into the mechanistic underpinnings of this powerful transformation, offer a validated, step-by-step protocol, and present data to guide reaction optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage modern synthetic methodologies for creating complex molecular architectures.
Introduction: The Strategic Advantage of Direct C-H Arylation
Traditional cross-coupling reactions, such as Suzuki or Stille couplings, have long been the workhorses for constructing aryl-aryl bonds. However, they necessitate the pre-functionalization of substrates (e.g., halogenation or boronation), adding steps to synthetic sequences and generating stoichiometric waste. Direct C-H arylation emerges as a more atom- and step-economical alternative by directly coupling a C-H bond with an arylating agent.[1]
Rhodium catalysis, particularly with Rh(III) complexes, has proven exceptionally effective for the C-H functionalization of heterocycles like indole.[2][3] The electron-withdrawing nature of the trifluoromethyl group at the 5-position deactivates the indole ring, presenting a unique challenge. However, rhodium catalysts can overcome this deactivation, typically directing arylation to the C2 position, which is electronically favored for electrophilic attack and C-H activation. This application note will focus on a representative protocol for this specific transformation.
Mechanistic Rationale: The Rh(III) Catalytic Cycle
The prevailing mechanism for Rh(III)-catalyzed direct arylation proceeds through a chelation-assisted, concerted metalation-deprotonation (CMD) pathway. While indoles can react without a formal directing group, the nitrogen atom of the indole ring plays a crucial role in coordinating the rhodium center, facilitating the regioselective C-H activation.
The catalytic cycle can be summarized in four key steps:
-
C-H Bond Activation: The active Rh(III) catalyst coordinates to the indole. A base assists in the deprotonation of the C2-H bond, forming a five-membered rhodacycle intermediate. This CMD step is often considered the rate-determining step.[4]
-
Coordinative Insertion: The arylating agent (e.g., an aryl halide) coordinates to the rhodium center.
-
Oxidative Addition/Reductive Elimination Cascade: In the case of aryl halides, oxidative addition to the Rh(III) center would form a transient Rh(V) species, which is less common. More accepted for many coupling partners is a sequence where the arylating agent inserts into the Rh-C bond. The cycle is often completed by a reductive elimination step that forges the C-C bond and regenerates a Rh(I) species, which is then re-oxidized to Rh(III) by an oxidant.[5][6] For coupling with diazo compounds, the mechanism involves carbene insertion into the Rh-C bond.
-
Catalyst Regeneration: The active Rh(III) catalyst is regenerated, allowing the cycle to continue.
Below is a visualization of the proposed catalytic cycle.
Caption: Figure 1: Proposed Rh(III) Catalytic Cycle for Direct Arylation.
Experimental Protocol: C2-Arylation of this compound
This protocol is a representative procedure adapted from established methodologies for the direct arylation of indoles.[7][8] It utilizes a diazo-naphthalenone as the arylating agent, which has been shown to be highly effective for this substrate.
Materials and Equipment
-
Reagents:
-
This compound (CAS: 100846-24-0)[9]
-
1-Diazo-naphthalen-2(1H)-one
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
1,2-Dichloroethane (DCE), anhydrous
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Equipment:
-
Schlenk tube or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
Step-by-Step Procedure
The following diagram outlines the general experimental workflow.
Caption: Figure 2: General Experimental Workflow.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv, e.g., 0.5 mmol, 92.6 mg).
-
Catalyst Addition: Add the rhodium(II) acetate dimer catalyst (Rh₂(OAc)₄) (0.02 equiv, 0.01 mmol, 4.4 mg).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon). Add anhydrous 1,2-dichloroethane (DCE) (e.g., 2.5 mL to achieve a 0.2 M concentration).
-
Causality Note: Anhydrous solvent is crucial as water can hydrolyze the catalyst and interfere with the reaction mechanism.
-
-
Reagent Addition: Add the 1-diazo-naphthalen-2(1H)-one (1.2 equiv, 0.6 mmol, 102 mg).
-
Expertise Note: For safety and to control the reaction rate, it is advisable to add the diazo compound in portions over 5-10 minutes, especially on a larger scale.
-
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for the specified time (typically 3-12 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 20% ethyl acetate in hexanes. The product should be more nonpolar than the starting indole.
-
Work-up: Once the reaction is complete (as indicated by TLC), remove the tube from the oil bath and allow it to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to isolate the desired arylated product.
Expected Outcome & Characterization
The reaction between this compound and 1-diazo-naphthalen-2(1H)-one is reported to yield the C3-arylated product in high yield (approx. 86%).[7][8] The product, 3-(2-hydroxynaphthalen-1-yl)-5-(trifluoromethyl)-1H-indole, should be characterized by:
-
¹H and ¹³C NMR: To confirm the structure and regioselectivity.
-
¹⁹F NMR: To confirm the presence of the CF₃ group.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
Reaction Optimization and Scope
The choice of catalyst, solvent, base (if required), and arylating agent can significantly impact the reaction's efficiency and regioselectivity. The table below summarizes key parameters and their typical roles in Rh-catalyzed C-H arylations.
| Parameter | Common Choices | Role & Rationale |
| Rhodium Catalyst | [CpRhCl₂]₂, [Rh₂(OAc)₄] | CpRh(III) complexes are robust and widely used for C-H activation.[10] Rh(II) dimers are effective for reactions involving diazo compounds. |
| Arylating Agent | Aryl Halides, Boronic Acids, Diazo Compounds | The choice dictates the specific mechanism and required co-catalysts or additives. Aryl halides often require an oxidant. |
| Solvent | DCE, Dioxane, t-AmylOH | A moderately polar, non-coordinating solvent is typically preferred. Must be anhydrous. |
| Base/Additive | AgOAc, Cs₂CO₃, K₂CO₃, LiOᵗBu | Often required for reactions with aryl halides to act as a halide scavenger and assist in the C-H activation step.[6] |
| Temperature | 80 - 120 °C | Sufficient thermal energy is needed to overcome the activation barrier of the C-H cleavage step. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Wet solvent/reagents; Insufficient temperature. | Use fresh, high-purity catalyst. Ensure all glassware is dry and use anhydrous solvents. Increase reaction temperature in 10 °C increments. |
| Multiple Products | Lack of regioselectivity; Side reactions. | Screen different ligands or catalyst systems. The N-H of indole can be protected to prevent C-N coupling side reactions. |
| Decomposition | Reaction temperature is too high; Unstable reagents. | Lower the reaction temperature. Add unstable reagents (like diazo compounds) slowly or via syringe pump. |
Safety Precautions
-
Rhodium Catalysts: Rhodium compounds are expensive and potentially toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Dichloromethane and 1,2-dichloroethane are volatile and suspected carcinogens. Handle only in a fume hood.
-
Diazo Compounds: Diazo compounds can be explosive, especially when heated or in solid form. Handle with care and behind a blast shield if working on a large scale.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Mechanism of the Rhodium(III)-Catalyzed Arylation of Imines via C–H Bond Functionalization: Inhibition by Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 6. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 98% | CymitQuimica [cymitquimica.com]
- 8. This compound, 98% | CymitQuimica [cymitquimica.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of the N-H Position of 5-(Trifluoromethyl)indole
Introduction: The Strategic Importance of 5-(Trifluoromethyl)indole in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group, particularly at the 5-position, dramatically enhances the therapeutic potential of the indole motif.[3] The highly electronegative CF₃ group imbues the molecule with increased lipophilicity, which can improve cell membrane permeability, and enhances metabolic stability by blocking potential sites of oxidative metabolism.[3] Consequently, this compound is a highly sought-after building block in the synthesis of novel drug candidates.[3]
Functionalization of the N-H position of the indole ring is a critical step in molecular design, as the substituent on the nitrogen atom can significantly modulate the pharmacological properties of the resulting compound.[4] This guide provides a comprehensive overview of the key methodologies for the N-H functionalization of this compound, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and drug development professionals.
Chemical Reactivity Considerations: The Influence of the Trifluoromethyl Group
The presence of the electron-withdrawing trifluoromethyl group at the C5 position significantly influences the reactivity of the indole ring. This group deactivates the benzene portion of the indole towards electrophilic substitution and increases the acidity of the N-H proton compared to unsubstituted indole.[5] This enhanced acidity facilitates deprotonation of the indole nitrogen, making it more amenable to reaction with a wide range of electrophiles. However, the overall electron-poor nature of the aromatic system must be considered when selecting reaction conditions.
I. N-Alkylation of this compound
N-alkylation is a fundamental transformation for introducing diverse side chains to the indole core, enabling extensive structure-activity relationship (SAR) studies. The classical approach involves deprotonation of the indole nitrogen with a strong base, followed by quenching with an alkylating agent.
Core Principles and Mechanistic Insight
The N-alkylation of indoles generally proceeds via an SN2 mechanism. The first step is the deprotonation of the N-H bond by a suitable base to form a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbon of an alkyl halide or a similar alkylating agent, displacing a leaving group to form the N-alkylated product. The increased acidity of the N-H bond in this compound facilitates this initial deprotonation step.
Experimental Workflow: N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
This protocol describes a general method for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the electrophile.[4][6]
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or THF (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating may be necessary.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated this compound.
| Parameter | Condition | Rationale |
| Base | NaH, KH, K₂CO₃ | Strong, non-nucleophilic bases are required for efficient deprotonation. The choice of base can be tailored to the reactivity of the alkylating agent and the scale of the reaction. |
| Solvent | DMF, THF, Acetonitrile | Aprotic, polar solvents are used to dissolve the starting materials and facilitate the ionic reaction. |
| Temperature | 0 °C to RT (or elevated) | Initial cooling controls the exothermic deprotonation. The reaction temperature is then adjusted based on the reactivity of the electrophile. |
| Stoichiometry | Base (1.1-1.2 eq), Alkylating Agent (1.0-1.2 eq) | A slight excess of the base ensures complete deprotonation. A slight excess of the alkylating agent can drive the reaction to completion. |
II. N-Arylation of this compound
The synthesis of N-arylindoles is of significant interest as this motif is present in numerous biologically active compounds.[7] Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the most powerful and versatile methods for this transformation.
Core Principles and Mechanistic Insight
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine (in this case, the indole nitrogen) with an aryl halide or triflate.[8] The catalytic cycle generally involves:
-
Oxidative addition of the aryl halide to a Pd(0) complex.
-
Coordination of the indolide anion to the palladium center.
-
Reductive elimination to form the N-arylindole and regenerate the Pd(0) catalyst.
The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[7][9]
Catalytic Cycle: Buchwald-Hartwig N-Arylation
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation of indoles.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol provides a general procedure for the N-arylation of this compound with aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, tBuXPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry Schlenk tube or glovebox, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2.0 eq relative to Pd), and the base (1.5-2.0 eq).
-
Add this compound (1.0 eq) and the aryl halide (1.1-1.2 eq).
-
Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-arylated this compound.
| Component | Examples | Rationale |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | XPhos, SPhos, tBuXPhos | Bulky, electron-rich phosphines stabilize the Pd center and promote oxidative addition and reductive elimination.[9] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the indole and facilitate the catalytic cycle. The choice of base can depend on the functional group tolerance of the substrates. |
| Aryl Partner | Aryl iodides, bromides, chlorides, triflates | The reactivity generally follows the order I > Br > OTf > Cl. More reactive partners may allow for milder reaction conditions. |
III. N-Acylation of this compound
N-acylation introduces a carbonyl group directly onto the indole nitrogen, providing access to a different class of derivatives with distinct electronic and steric properties. These compounds can serve as key intermediates or as final products with biological activity.
Core Principles and Mechanistic Insight
N-acylation can be achieved through various methods. A common approach involves the reaction of the indolide anion (generated as in N-alkylation) with an acylating agent such as an acid chloride or anhydride. Alternatively, direct coupling with a carboxylic acid can be accomplished using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). The electron-withdrawing nature of the 5-CF₃ group is reported to favor high yields in DCC-mediated N-acylation reactions.[10]
Protocol 3: N-Acylation using a Carboxylic Acid and DCC
This protocol details the N-acylation of this compound with a carboxylic acid using DCC as a coupling agent and DMAP as a catalyst.[10]
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or THF
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Stir the solution at room temperature.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the DCU precipitate, washing the solid with a small amount of DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the N-acylated product.
| Component | Role | Notes |
| Carboxylic Acid | Acyl source | A wide range of aliphatic and aromatic carboxylic acids can be used. |
| DCC | Coupling Agent | Activates the carboxylic acid to facilitate nucleophilic attack by the indole nitrogen. |
| DMAP | Catalyst | Acts as an acyl transfer catalyst, increasing the reaction rate. |
| Solvent | DCM, THF | Aprotic solvents are used to prevent side reactions with the coupling agent. |
Troubleshooting and Key Considerations
-
Incomplete Deprotonation (Alkylation/Acylation): Ensure the use of a sufficiently strong and fresh base, and anhydrous reaction conditions. The increased acidity of this compound is advantageous, but water will quench the base.
-
Low Yield in N-Arylation: The choice of ligand, base, and solvent is critical. A screening of conditions may be necessary for challenging substrates. Ensure the palladium catalyst is active and the reaction is maintained under a strict inert atmosphere.
-
Side Reactions: While the N-H is the most acidic site, competitive C-H functionalization, particularly at the C3 position, can sometimes occur, especially under harsh conditions.[11] Careful control of reaction parameters is essential to ensure high N-selectivity.
-
Purification: The polarity of the N-functionalized products will vary significantly based on the introduced group. A systematic approach to developing a suitable solvent system for column chromatography is recommended.
Conclusion
The functionalization of the N-H position of this compound provides a powerful avenue for the synthesis of novel compounds with significant potential in drug discovery and materials science. The protocols outlined in this guide for N-alkylation, N-arylation, and N-acylation offer robust and versatile methods for researchers. By understanding the underlying chemical principles and carefully controlling reaction conditions, scientists can efficiently generate diverse libraries of N-functionalized this compound derivatives for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 8. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
The Strategic Incorporation of 5-(Trifluoromethyl)indole in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
Introduction: The Trifluoromethyl Group's Transformative Impact on Kinase Inhibitor Discovery
In the landscape of modern drug discovery, protein kinases remain a pivotal target class due to their central role in regulating a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of small molecule kinase inhibitors a cornerstone of contemporary medicinal chemistry.[1][2] Within this pursuit, the indole scaffold has emerged as a "privileged" structure, forming the core of numerous biologically active compounds and approved drugs.[3][4]
The strategic functionalization of the indole ring system is a key aspect of optimizing drug-like properties. One of the most impactful modifications in recent years has been the introduction of the trifluoromethyl (CF₃) group.[5][6] This small, yet powerful, functional group imparts a unique combination of properties that can dramatically enhance the therapeutic potential of a molecule. The high electronegativity and metabolic stability of the CF₃ group can lead to:
-
Increased Lipophilicity: Facilitating improved cell membrane permeability and bioavailability.[5][7]
-
Enhanced Metabolic Stability: By blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life.[5][6][7]
-
Modulated pKa: Influencing the acidity or basicity of nearby functional groups to optimize target binding.[6]
-
Improved Binding Affinity: The unique electronic and steric profile of the CF₃ group can lead to more potent and selective interactions with the target kinase.[7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of 5-(Trifluoromethyl)indole as a key building block in the synthesis of kinase inhibitors. We will explore specific, field-proven protocols for the synthesis of inhibitors targeting critical kinases such as the Fms-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).
I. Synthesis of a Dual FLT3/CHK1 Inhibitor Scaffold: The 5-Trifluoromethyl-2-aminopyrimidine Core
A prominent example of leveraging a trifluoromethyl-bearing heterocyclic core for kinase inhibition is the development of dual inhibitors of FLT3 and CHK1.[5] Both kinases are significant targets in oncology. FLT3 mutations are common in Acute Myeloid Leukemia (AML), while CHK1 is a central player in the DNA damage response, a pathway often exploited by cancer cells for survival.[5] The synthesis of a key intermediate for these dual inhibitors, a 5-trifluoromethyl-2-aminopyrimidine scaffold, highlights a versatile synthetic strategy.
Conceptual Workflow for 5-Trifluoromethyl-2-aminopyrimidine Scaffold Synthesis
Caption: Synthetic workflow for the 5-trifluoromethyl-2-aminopyrimidine scaffold.
Detailed Protocol: Synthesis of a Functionalized 5-Trifluoromethyl-2-aminopyrimidine
This protocol is adapted from methodologies aimed at producing precursors for potent FLT3/CHK1 dual inhibitors.[5]
Step 1: Synthesis of 2-amino-4-chloro-5-(trifluoromethyl)pyrimidine
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Add 2-amino-4-hydroxy-5-(trifluoromethyl)pyrimidine (1.0 eq) to phosphorus oxychloride (POCl₃) (5-10 eq).
-
Reaction Conditions: Slowly add N,N-dimethylaniline (catalytic amount, ~0.1 eq). Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the desired 2-amino-4-chloro-5-(trifluoromethyl)pyrimidine.
Step 2: Buchwald-Hartwig Amination for Inhibitor Precursor Synthesis
This step involves coupling the chlorinated pyrimidine scaffold with an appropriate amine, a common strategy in kinase inhibitor synthesis.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-amino-4-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq), the desired amine (e.g., tert-butyl (3-aminopropyl)carbamate) (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Solvent and Base: Add a suitable anhydrous solvent such as dioxane or toluene, followed by a base (e.g., Cs₂CO₃ or K₃PO₄) (2.0-3.0 eq).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the Boc-protected intermediate.
Step 3: Deprotection to Yield the Final Amine
-
Reaction: Dissolve the Boc-protected intermediate from Step 2 in a solution of hydrochloric acid in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Conditions: Stir the solution at room temperature for 1-4 hours.
-
Isolation: Evaporate the solvent under reduced pressure. The resulting hydrochloride or trifluoroacetate salt can be used directly in the next step or neutralized with a base to yield the free amine.
This versatile amine can then be further elaborated through coupling with various carboxylic acids or other electrophiles to generate a library of potential kinase inhibitors.
Biological Activity of a Representative FLT3/CHK1 Inhibitor
A compound synthesized using this scaffold, designated as compound 30 in a recent study, demonstrated significant potency against both FLT3 and CHK1 kinases.[5]
| Kinase Target | IC₅₀ (nM) |
| FLT3-D835Y | 1.3 |
| CHK1 | 1.1 |
| c-Kit | >500 |
Data synthesized from a study on dual FLT3/CHK1 inhibitors.[5]
The high potency and selectivity over the closely related kinase c-Kit underscore the value of the 5-trifluoromethylpyrimidine scaffold in designing targeted inhibitors.[5]
II. Synthesis of a PERK Inhibitor: The Case of GSK2606414
The PERK signaling pathway is a critical component of the unfolded protein response (UPR) and has been implicated in the survival of tumor cells under stress.[7] GSK2606414 is a potent and selective, first-in-class inhibitor of PERK.[7][8][9] Its structure features a 1-acyl-2,3-dihydro-1H-indole (indoline) core, which can be conceptually derived from this compound.
Retrosynthetic Analysis of GSK2606414
Caption: Retrosynthetic approach for GSK2606414 from this compound.
Protocol: Synthesis of the Indoline Core and Coupling
This generalized protocol outlines the key steps to synthesize the core of GSK2606414, starting from a 5-bromoindole precursor, which itself can be synthesized from commercially available materials. The trifluoromethyl group is introduced later in the synthesis of a more complex fragment that is coupled to the indoline.
Step 1: Synthesis of 5-Bromo-2,3-dihydro-1H-indole (5-Bromoindoline)
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromoindole (1.0 eq) in a suitable solvent like acetic acid.
-
Reducing Agent: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 eq) portion-wise at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction can be monitored by the disappearance of the indole starting material on TLC.
-
Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 5-bromoindoline.
Step 2: Suzuki Coupling to Introduce the Pyrrolo[2,3-d]pyrimidine Moiety
-
Reaction Setup: Combine 5-bromoindoline (1.0 eq), the appropriate boronic acid or ester derivative of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine fragment (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃) (2.0-3.0 eq) in a mixture of solvents such as dioxane and water.
-
Reaction Conditions: Degas the mixture and heat under an inert atmosphere at 80-100 °C for 8-16 hours.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography will yield the coupled indoline intermediate.
Step 3: Final Amide Coupling with 2-(3-(Trifluoromethyl)phenyl)acetic acid
-
Reaction Setup: Dissolve the indoline intermediate from Step 2 (1.0 eq) and 2-(3-(trifluoromethyl)phenyl)acetic acid (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Coupling Agents: Add a peptide coupling reagent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each), followed by a tertiary amine base like DIPEA (2.0-3.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 4-12 hours.
-
Work-up and Purification: Dilute the reaction with water and extract with ethyl acetate. The organic layer is washed sequentially with dilute acid, saturated NaHCO₃ solution, and brine. After drying and concentration, the final product, GSK2606414, is purified by column chromatography or recrystallization.
Biological Profile of GSK2606414
GSK2606414 is a highly potent and selective inhibitor of PERK, demonstrating the successful application of the trifluoromethyl-substituted indoline scaffold.[7][8][9]
| Parameter | Value |
| PERK IC₅₀ | 0.4 nM |
| Oral Bioavailability | High in preclinical species |
| Blood-Brain Barrier Penetration | Yes |
Data sourced from multiple studies on GSK2606414.[7][8][9][10]
The compound has shown efficacy in preclinical models of diseases involving endoplasmic reticulum stress, including certain cancers and neurodegenerative disorders.[7][10]
Conclusion and Future Perspectives
The use of this compound and its derivatives represents a powerful strategy in the design and synthesis of novel kinase inhibitors. The trifluoromethyl group confers advantageous physicochemical and pharmacological properties, often leading to compounds with enhanced potency, selectivity, and metabolic stability. The detailed protocols for the synthesis of a 5-trifluoromethyl-2-aminopyrimidine scaffold for dual FLT3/CHK1 inhibitors and the core of the PERK inhibitor GSK2606414 serve as practical guides for researchers in this field. As our understanding of kinase biology continues to expand, the strategic application of fluorinated building blocks like this compound will undoubtedly continue to fuel the discovery of the next generation of targeted therapeutics.
References
- 1. Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of 7âMethyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydroâ1Hâindol-5-yl)â7Hâpyrrolo[2,3âd]pyrimidin-4-amine (GSK2606414), a Potent and Selective First-in-Class Inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. GSK2606414 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. GSK2606414 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 5-(Trifluoromethyl)indole in Agrochemical Research
Introduction: The Strategic Advantage of the Trifluoromethyl Group in Agrochemical Design
The indole scaffold is a foundational structural motif in a vast array of biologically active molecules, both natural and synthetic.[1] In the realm of agrochemical research, indole derivatives have demonstrated significant potential as herbicides, fungicides, and insecticides.[2] The strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position of the indole ring profoundly enhances the agrochemical potential of this privileged scaffold. The high electronegativity and lipophilicity of the trifluoromethyl group can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to a marked increase in biological activity.[3][4]
This technical guide provides a comprehensive overview of the application of 5-(trifluoromethyl)indole in agrochemical research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage this versatile building block in the discovery and development of next-generation crop protection agents. We will delve into the synthesis of the core this compound structure, detail protocols for its derivatization, and provide standardized bioassay methodologies for evaluating the herbicidal, fungicidal, and insecticidal/nematicidal potential of novel analogues.
Part 1: Synthesis of the this compound Core Structure
The efficient synthesis of the this compound backbone is the critical first step in any research program aimed at exploring its agrochemical potential. Several established methods for indole synthesis can be adapted for this purpose, with the Fischer and Leimgruber-Batcho syntheses being among the most prominent.
Protocol 1.1: Fischer Indole Synthesis of this compound
The Fischer indole synthesis is a classic and versatile method for constructing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[2]
Causality Behind Experimental Choices: This method is advantageous due to the commercial availability of starting materials. The choice of a strong acid catalyst, such as polyphosphoric acid or zinc chloride, is crucial for promoting the key[5][5]-sigmatropic rearrangement that forms the indole ring. The reaction temperature is elevated to provide the necessary activation energy for this rearrangement.
Experimental Workflow Diagram:
Caption: Fischer Indole Synthesis Workflow.
Step-by-Step Protocol:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-(trifluoromethyl)phenylhydrazine (1.0 eq) and a suitable ketone or aldehyde (e.g., pyruvic acid, 1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or H2SO4).[2]
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the hydrazone intermediate can be isolated by precipitation or extraction, or used directly in the next step.
-
Cyclization: Add the crude or purified hydrazone to a flask containing a strong acid catalyst such as polyphosphoric acid (PPA) or anhydrous zinc chloride (ZnCl2).
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) for 1-3 hours.
-
Work-up and Purification: Cool the reaction mixture and carefully quench by pouring it onto ice water.
-
Neutralize the mixture with a base (e.g., NaOH or Na2CO3 solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 1.2: Leimgruber-Batcho Indole Synthesis of this compound
The Leimgruber-Batcho synthesis provides a high-yielding and milder alternative to the Fischer method, starting from an o-nitrotoluene derivative.[6]
Causality Behind Experimental Choices: This method is often preferred for its milder reaction conditions and high yields. The initial step involves the formation of an enamine, which is facilitated by the acidity of the methyl group adjacent to the nitro group. The subsequent reductive cyclization is a key step, and various reducing agents can be employed, with Raney nickel and hydrazine or palladium on carbon with hydrogen being common choices.[6]
Experimental Workflow Diagram:
References
- 1. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 5-(Trifluoromethyl)indole as a Strategic Building Block for High-Affinity Serotonin Receptor Ligands
Abstract: The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse array of receptor subtypes, represents one of the most critical targets for therapeutic intervention in neuropsychiatric and gastrointestinal disorders.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of serotonin itself and numerous synthetic ligands.[3][4][5] This document provides an in-depth guide for researchers and drug development professionals on the strategic use of 5-(Trifluoromethyl)indole as a versatile building block for the synthesis of novel serotonin receptor ligands. We will explore the chemical rationale for its use, provide detailed synthetic protocols, and outline methodologies for the pharmacological evaluation of the resulting compounds.
The Strategic Advantage of the 5-Trifluoromethyl Moiety
The introduction of a trifluoromethyl (CF₃) group at the 5-position of the indole ring is a deliberate and strategic choice in modern drug design, primarily rooted in the principle of bioisosterism . Bioisosterism involves substituting one atom or group with another that retains the parent molecule's biological activity, often while improving its physicochemical or pharmacokinetic properties.[4]
The CF₃ group is a bioisostere for groups like methyl (CH₃), chloro (Cl), and nitro (NO₂).[6][7] Its unique properties offer several distinct advantages:
-
Increased Lipophilicity: The CF₃ group significantly enhances the lipophilicity of the indole core. This can improve membrane permeability and facilitate passage across the blood-brain barrier, a crucial attribute for centrally acting drugs.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group, which is prone to oxidation) with a CF₃ group can block metabolic pathways, leading to a longer half-life and improved pharmacokinetic profile.[7]
-
Modulation of Electronic Properties: The CF₃ group is a strong electron-withdrawing group. This property alters the electron density of the indole ring, which can profoundly influence binding interactions with the target receptor. Specifically, it can affect the pKa of the indole nitrogen (N-H) and its ability to act as a hydrogen bond donor, a key interaction for many serotonin receptors.[6][8]
-
Enhanced Binding Affinity: The combination of electronic and steric effects can lead to surprisingly potent ligands. While not a universal rule, the bioisosteric replacement of other substituents with a CF₃ group has been shown to increase in vitro potency in various systems.[6][7]
The strategic placement at the C-5 position is particularly relevant as this position in endogenous serotonin is occupied by a hydroxyl group, which acts as a crucial hydrogen bond donor/acceptor. Modifying this position allows for fine-tuning of receptor subtype selectivity and functional activity (agonist vs. antagonist).
Synthetic Pathways from this compound
The synthesis of diverse ligands from this compound typically involves functionalization at the C-3 position of the indole ring to introduce a side chain, often an ethylamine moiety characteristic of tryptamines.
General Workflow for Tryptamine Synthesis
The following diagram outlines a common and reliable workflow for converting this compound into a functionalized tryptamine, which can then be further elaborated.
Caption: General synthetic workflow from this compound to target ligands.
Protocol 1: Synthesis of 5-(Trifluoromethyl)tryptamine
This protocol details a robust three-step synthesis to produce the key intermediate, 5-(Trifluoromethyl)tryptamine.
Step 1: Vilsmeier-Haack Formylation to Yield this compound-3-carbaldehyde
-
Rationale: This reaction is a classic and high-yielding method for introducing a formyl group at the electron-rich C-3 position of indoles.[9] The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), cool DMF (5 eq.) in an ice bath (0 °C).
-
Add POCl₃ (1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq.) in DMF and add it dropwise to the Vilsmeier reagent solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of NaOH or KOH to pH > 10.
-
Stir the resulting suspension at reflux for 1-2 hours to ensure complete hydrolysis.
-
Cool the mixture, and collect the precipitated product by filtration. Wash with cold water and dry under vacuum to yield the aldehyde as a solid.
-
Step 2: Henry Reaction to Yield 3-(2-nitrovinyl)-5-(trifluoromethyl)-1H-indole
-
Rationale: The Henry (nitroaldol) reaction condenses the aldehyde with nitromethane. The subsequent base-catalyzed dehydration is facile, yielding the conjugated nitrovinyl compound.[8][9] This introduces the two-carbon backbone of the future ethylamine side chain.
-
Procedure:
-
Suspend the this compound-3-carbaldehyde (1.0 eq.) in nitromethane (used as both reagent and solvent).
-
Add a catalytic amount of a base, such as ammonium acetate or butylamine (0.1 eq.).
-
Heat the mixture to reflux (approx. 100 °C) for 2-4 hours. Monitor by TLC.
-
Cool the reaction mixture. The product often crystallizes directly from the solution.
-
Collect the solid product by filtration, wash with cold ethanol or isopropanol, and dry to yield the nitrovinyl derivative, typically as a bright yellow or orange solid.
-
Step 3: Reduction to Yield 5-(Trifluoromethyl)tryptamine
-
Rationale: A strong reducing agent is required to reduce both the nitro group and the carbon-carbon double bond. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation.
-
Procedure:
-
Under an inert atmosphere, suspend LiAlH₄ (4-5 eq.) in a dry, aprotic solvent like anhydrous tetrahydrofuran (THF) or diethyl ether in a three-neck flask equipped with a reflux condenser.
-
Cool the suspension in an ice bath.
-
Dissolve the 3-(2-nitrovinyl)-5-(trifluoromethyl)-1H-indole (1.0 eq.) in dry THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 4-8 hours until the starting material is consumed (TLC analysis).
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-(Trifluoromethyl)tryptamine. The product can be purified by column chromatography or crystallization.
-
Pharmacological Evaluation of Novel Ligands
Once synthesized, the novel ligands must be evaluated for their affinity and functional activity at the target serotonin receptors.
Overall Drug Discovery and Evaluation Workflow
Caption: A streamlined workflow for the pharmacological evaluation of novel ligands.
Protocol 2: In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific serotonin receptor subtype (e.g., 5-HT₂A).
-
Rationale: This competitive binding assay measures the ability of an unlabeled test ligand to displace a known, high-affinity radiolabeled ligand from the receptor. The concentration at which the test ligand displaces 50% of the radioligand (IC₅₀) is used to calculate the Kᵢ.
-
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., h5-HT₂A), commercially available or prepared from transfected cell lines.
-
Radioligand (e.g., [³H]ketanserin for 5-HT₂A).
-
Non-specific binding control (e.g., unlabeled spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (5-CF₃-indole derivatives) dissolved in DMSO.
-
96-well plates, scintillation vials, liquid scintillation cocktail, scintillation counter, and a cell harvester.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in triplicate: assay buffer, radioligand at a concentration near its Kₑ (e.g., 0.5 nM [³H]ketanserin), and cell membranes (e.g., 10-20 µg protein/well).
-
Add the test compound dilutions to the appropriate wells.
-
For total binding, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding, add a high concentration of the non-specific control (e.g., 10 µM spiperone).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
-
Protocol 3: In Vitro Functional Assay (Calcium Mobilization for Gq-coupled Receptors)
-
Objective: To determine if a ligand acts as an agonist or antagonist at a Gq-coupled receptor like 5-HT₂A or 5-HT₂C.
-
Rationale: Activation of Gq-coupled receptors stimulates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]ᵢ).[10] This can be measured using calcium-sensitive fluorescent dyes.
-
Procedure:
-
Plate cells expressing the target receptor (e.g., CHO-h5-HT₂A) in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Add varying concentrations of the test compound to the wells to measure agonist activity.
-
To measure antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes, then add a known agonist (e.g., serotonin) at its EC₈₀ concentration.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
For agonists, plot the fluorescence response against the log concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).
-
For antagonists, plot the inhibition of the agonist response against the log concentration to determine the IC₅₀.
-
Representative Data and Applications
Derivatives of substituted indoles have shown high affinity for various serotonin receptors. The introduction of the 5-CF₃ group is a strategy employed to fine-tune this activity.
| Compound Class | Target Receptor(s) | Potential Therapeutic Application | Rationale for 5-CF₃ Group |
| 5-CF₃-Tryptamines | 5-HT₂A / 5-HT₂C | Psychedelics, Antidepressants[11][12] | Modulates Gq-signaling efficacy; increases metabolic stability. |
| Arylpiperazine Derivatives | 5-HT₁A / 5-HT₂A / D₂ | Antipsychotics, Anxiolytics[8] | Enhances blood-brain barrier penetration and can improve the selectivity profile. |
| N-Arylsulfonyl-5-CF₃-tryptamines | 5-HT₆ | Cognitive Enhancement (Alzheimer's)[13] | Increases lipophilicity and potency for a centrally-located target. |
| Triazine-Tryptamine Hybrids | 5-HT₇ | Depression, Circadian Rhythm Disorders[9] | Electron-withdrawing nature can enhance affinity at the 5-HT₇ receptor. |
| Indole-based Setrons | 5-HT₃ | Antiemetics (Chemotherapy-induced)[14] | Improves oral bioavailability and duration of action for peripherally and centrally mediated effects. |
Conclusion
This compound is a high-value starting material for the development of novel serotonin receptor ligands. Its unique electronic and steric properties, combined with its ability to enhance metabolic stability and lipophilicity, provide medicinal chemists with a powerful tool to optimize lead compounds. The synthetic and pharmacological protocols outlined in this guide offer a validated framework for researchers to efficiently synthesize and evaluate new chemical entities targeting the complex and therapeutically vital serotonin system.
References
- 1. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of serotonin: what a clinician should know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. medicinamoderna.ro [medicinamoderna.ro]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
Gram-Scale Synthesis of 5-(Trifluoromethyl)indole: An Application Note and Detailed Protocol
Introduction: The Significance of 5-(Trifluoromethyl)indole in Modern Chemistry
This compound is a crucial heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The incorporation of the trifluoromethyl (-CF3) group into the indole scaffold imparts unique physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve the efficacy and pharmacokinetic profile of bioactive molecules.[2] This application note provides a comprehensive and detailed protocol for the gram-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described methodology is based on the robust and well-established Fischer indole synthesis, followed by a thermal decarboxylation.
Synthetic Strategy: A Two-Step Approach to this compound
The synthesis of this compound is efficiently achieved through a two-step sequence, as illustrated below. This strategy was chosen for its reliability, scalability, and the commercial availability of the starting materials.
Overall Reaction Scheme:
Figure 1: Two-step synthesis of this compound.
The first step involves the Fischer indole synthesis, a classic acid-catalyzed reaction that constructs the indole ring from a phenylhydrazine and a carbonyl compound.[3] In this protocol, 4-(trifluoromethyl)phenylhydrazine reacts with pyruvic acid to yield this compound-2-carboxylic acid.[4] The subsequent step is the thermal decarboxylation of the intermediate carboxylic acid to afford the final product, this compound.[5]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-(Trifluoromethyl)phenylhydrazine | ≥98% | Commercially Available |
| Pyruvic Acid | ≥98% | Commercially Available |
| Polyphosphoric Acid (PPA) | 85% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate | - | Commercially Available |
| Quinoline | ≥98% | Commercially Available |
| Copper Powder | - | Commercially Available |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Polyphosphoric Acid: PPA is corrosive and a strong dehydrating agent. Handle with care and avoid contact with skin and eyes.
-
Quinoline: Quinoline is harmful if swallowed or inhaled and can cause skin irritation. Handle with care.
-
Heating: Use a heating mantle with a stirrer and a temperature controller for safe and uniform heating.
Step 1: Synthesis of this compound-2-carboxylic acid
This step utilizes the Fischer indole synthesis to form the indole-2-carboxylic acid intermediate. Polyphosphoric acid serves as both the acidic catalyst and the reaction medium.[7]
Reaction Workflow:
Figure 2: Workflow for the synthesis of this compound-2-carboxylic acid.
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-(trifluoromethyl)phenylhydrazine (17.6 g, 0.1 mol) and pyruvic acid (9.7 g, 0.11 mol).
-
Carefully add polyphosphoric acid (100 g) to the flask with gentle stirring. The mixture will become a thick slurry.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. The color of the mixture will darken.
-
Maintain the temperature and continue stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (1:1) as the eluent. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the viscous reaction mixture into a beaker containing 500 g of crushed ice with stirring. This will quench the reaction and precipitate the product.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 100 mL) until the filtrate is neutral.
-
Dry the crude this compound-2-carboxylic acid in a vacuum oven at 60 °C overnight. The expected yield is approximately 20-22 g (82-90%).
Expected Results:
-
Appearance: Off-white to light brown solid.
-
Yield: 82-90%.
-
Purity: The crude product is generally of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.
Step 2: Decarboxylation of this compound-2-carboxylic acid
This step involves the thermal decarboxylation of the carboxylic acid intermediate in the presence of a high-boiling solvent and a catalyst to yield the final product.
Reaction Workflow:
Figure 3: Workflow for the decarboxylation to this compound.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine this compound-2-carboxylic acid (20.0 g, 0.082 mol), quinoline (100 mL), and copper powder (2.0 g).
-
Heat the mixture to 200-210 °C with stirring. Vigorous evolution of carbon dioxide should be observed.
-
Maintain the temperature for 1-2 hours, or until the gas evolution ceases. Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:4) until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and dilute it with 200 mL of toluene.
-
Filter the mixture through a pad of Celite® to remove the copper powder and wash the pad with toluene (2 x 50 mL).
-
Transfer the combined filtrate to a separatory funnel and wash successively with 1 M HCl (3 x 100 mL) to remove the quinoline, saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a solid. The expected yield is approximately 12-14 g (79-92%).
Characterization of this compound
Physical and Spectroscopic Data:
| Property | Value |
| Appearance | Off-white to yellow crystalline powder[1] |
| Molecular Formula | C₉H₆F₃N[6] |
| Molecular Weight | 185.15 g/mol [6] |
| Melting Point | 67-70 °C[6] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.20 (br s, 1H, NH), 7.95 (s, 1H), 7.45 (d, J=8.4 Hz, 1H), 7.30 (dd, J=8.4, 1.6 Hz, 1H), 6.65 (m, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 136.5, 128.0, 125.0 (q, J=270 Hz, CF₃), 124.8, 122.5 (q, J=32 Hz), 121.0, 118.5 (q, J=4 Hz), 111.0, 103.5 |
| ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | -61.5 |
Note: NMR data is predicted and may vary slightly based on experimental conditions. A reference spectrum for a similar indole can be found for comparison.[8]
Troubleshooting and Key Considerations
-
Purity of Starting Materials: The purity of 4-(trifluoromethyl)phenylhydrazine is crucial for a successful Fischer indole synthesis. Impurities can lead to side reactions and lower yields.
-
Temperature Control: Precise temperature control is important in both steps. Overheating during the Fischer indole synthesis can lead to decomposition, while insufficient heat during decarboxylation will result in an incomplete reaction.
-
Efficient Stirring: Due to the viscous nature of the reaction mixture in Step 1, efficient mechanical stirring is essential to ensure homogeneity and uniform heat distribution.
-
Purification: While the crude intermediate from Step 1 can often be used directly, purification of the final product by column chromatography is necessary to obtain high-purity this compound.
Conclusion
This application note provides a detailed, step-by-step protocol for the gram-scale synthesis of this compound. By following this robust two-step procedure, researchers can reliably produce this valuable building block in high yield and purity, facilitating its application in drug discovery, agrochemical development, and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-(三氟甲基)吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-(トリフルオロメチル)インドール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. jk-sci.com [jk-sci.com]
- 8. bmse000097 Indole at BMRB [bmrb.io]
Troubleshooting & Optimization
Technical Support Center: Trifluoromethylation of Indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the trifluoromethylation of indoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this critical synthetic transformation. As the strategic incorporation of the trifluoromethyl (CF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of indole-based drug candidates, mastering this reaction is of paramount importance. This resource is structured to address specific experimental challenges with a focus on mechanistic reasoning and practical solutions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your trifluoromethylation experiments in a question-and-answer format, providing insights into the underlying causes and actionable protocols to resolve them.
Problem 1: Low Yield of the Desired Monotrifluoromethylated Indole
Question: My trifluoromethylation reaction is resulting in a low yield of the desired product. What are the primary factors I should investigate?
Answer: Low yields in indole trifluoromethylation can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
Root Causes & Solutions:
-
Reagent Instability or Impurity: Trifluoromethylating reagents, particularly electrophilic ones like Togni and Umemoto reagents, can be sensitive to moisture and degrade over time. Radical precursors like the Langlois reagent (CF₃SO₂Na) also require specific conditions for efficient CF₃ radical generation.
-
Actionable Protocol:
-
Verify Reagent Quality: Use a fresh bottle of the trifluoromethylating agent or one that has been stored under the recommended anhydrous conditions.
-
Activator/Initiator Check: For reactions requiring an initiator (e.g., an oxidant for radical reactions or a base/acid for others), ensure its purity and correct stoichiometry. For instance, in radical reactions using CF₃SO₂Na, an oxidant like tert-butyl hydroperoxide (TBHP) is often required.[1][2]
-
Inert Atmosphere: Ensure the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen) if using moisture-sensitive reagents or catalysts.
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can dramatically influence yield.
-
Actionable Protocol:
-
Temperature Screening: If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if decomposition is observed, lowering the temperature is advised. Some reactions are highly temperature-sensitive; for example, certain copper-catalyzed reactions with CF₃SO₂Na are performed at elevated temperatures (e.g., 85 °C).[1]
-
Solvent Optimization: The choice of solvent can impact reagent solubility, reaction rate, and selectivity. Common solvents include acetonitrile (MeCN), dimethylformamide (DMF), and dichloromethane (DCM). A solvent screen may be necessary to identify the optimal medium for your specific substrate and reagent combination.
-
Time-Course Study: Run a time-course experiment to determine the optimal reaction time. Premature workup can result in incomplete conversion, while prolonged reaction times may lead to product degradation or byproduct formation.
-
-
-
Poor Substrate Reactivity: The electronic nature of the indole nucleus significantly affects its reactivity. Electron-rich indoles are generally more reactive towards electrophilic trifluoromethylation, while radical reactions can be more versatile.
-
Actionable Protocol:
-
Reagent Selection: For electron-deficient indoles, a more reactive trifluoromethylating reagent or a different reaction mechanism (e.g., radical vs. electrophilic) may be required.
-
Protecting Group Strategy: The presence and nature of a protecting group on the indole nitrogen (e.g., -H, -Me, -Boc) can influence reactivity and regioselectivity. If the NH-indole is unreactive, consider introducing an activating or directing protecting group.
-
-
Problem 2: Formation of Di- and Poly-Trifluoromethylated Byproducts
Question: I am observing a significant amount of a di-trifluoromethylated indole byproduct in my reaction mixture. How can I suppress this over-reaction?
Answer: The formation of di- or even poly-trifluoromethylated products is a common issue, particularly when the mono-trifluoromethylated product is more electron-rich than the starting indole, making it susceptible to further functionalization. The formation of 2,3-bis(trifluoromethyl)indole has been reported.[3]
Root Causes & Solutions:
-
Excess Trifluoromethylating Reagent: The most common cause of over-reaction is an excess of the trifluoromethylating agent.
-
Actionable Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of the trifluoromethylating agent. Start with a 1:1 molar ratio of the indole to the reagent and incrementally increase the amount of the reagent only if mono-functionalization is inefficient. Some protocols intentionally use an excess of the indole substrate to favor mono-substitution.
-
Slow Addition: Instead of adding the trifluoromethylating agent all at once, consider slow addition using a syringe pump. This maintains a low concentration of the reagent in the reaction mixture, disfavoring the second trifluoromethylation event.
-
-
-
High Reactivity of the Mono-substituted Product: The introduction of a CF₃ group can sometimes activate the indole ring for a second attack, although this is less common than deactivation.
-
Actionable Protocol:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level, before significant amounts of the di-substituted product can form.
-
Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the initial, faster trifluoromethylation over the subsequent, slower reaction.
-
-
Below is a diagram illustrating the competing pathways for mono- and di-trifluoromethylation.
Caption: Competing reaction pathways leading to mono- and di-trifluoromethylated products.
Problem 3: Poor Regioselectivity (C2 vs. C3 Isomers)
Question: My reaction is producing a mixture of C2- and C3-trifluoromethylated indoles. How can I improve the regioselectivity?
Answer: The regioselectivity of indole trifluoromethylation is a well-documented challenge and is highly dependent on the reaction mechanism (electrophilic vs. radical) and the substitution pattern of the indole.
Mechanistic Insights:
-
Electrophilic Trifluoromethylation: Indoles typically undergo electrophilic attack at the C3 position due to the higher electron density at this carbon, leading to the formation of a more stable cationic intermediate.
-
Radical Trifluoromethylation: In contrast, radical addition of the CF₃ radical often favors the C2 position.[4] This is attributed to the formation of a more stable radical intermediate.
Troubleshooting Strategies:
-
Choice of Reagent and Conditions:
-
For C3-Selectivity: Employ electrophilic trifluoromethylating reagents (e.g., Togni's or Umemoto's reagents) under conditions that favor an ionic pathway. The use of a Lewis acid or protic acid can sometimes enhance C3 selectivity.
-
For C2-Selectivity: Utilize radical trifluoromethylation conditions. This typically involves a radical initiator (e.g., an oxidant with Langlois' reagent, or photoredox catalysis).[1][5]
-
-
Substrate Modification:
-
Blocking Groups: If the desired position is C2 but the reaction yields the C3 isomer, consider temporarily blocking the C3 position with a removable group (e.g., a silyl or halogen group).
-
N-Protecting Group: The nature of the substituent on the indole nitrogen can influence the electron distribution in the ring and thus the regioselectivity. Experimenting with different protecting groups (e.g., Boc, Ts, Me) can be a viable strategy.
-
The following table summarizes the general regiochemical outcomes with different trifluoromethylating agents.
| Reagent Type | Typical Mechanism | Predominant Isomer | Key Considerations |
| Togni's Reagent | Electrophilic/Radical | C3 or C2 | Can proceed via either pathway depending on conditions (e.g., presence of a photocatalyst).[6][7] |
| Umemoto's Reagent | Electrophilic/Radical | C3 or C2 | Similar to Togni's reagent, the mechanism and regioselectivity are condition-dependent.[8][9] |
| Langlois' Reagent (CF₃SO₂Na) | Radical | C2 | Typically requires an oxidant (e.g., TBHP, K₂S₂O₈) to generate the CF₃ radical.[10][11] |
Problem 4: Indole Decomposition and Formation of Colored Impurities
Question: My reaction mixture turns dark, and I'm having difficulty purifying my product due to the presence of colored, insoluble materials. What is causing this, and how can I prevent it?
Answer: The formation of dark, often polymeric, byproducts is indicative of indole decomposition. The indole nucleus is susceptible to both oxidation and polymerization under certain conditions.
Root Causes & Solutions:
-
Harsh Reaction Conditions:
-
High Temperatures: Excessive heat can promote indole degradation.
-
Strong Acids/Bases: The indole ring can be unstable in the presence of strong acids or bases, leading to polymerization.
-
Actionable Protocol:
-
Milder Conditions: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.
-
pH Control: If an acid or base is necessary, use the mildest possible option and carefully control its stoichiometry. The addition of a non-nucleophilic base like 2,6-di-tert-butylpyridine can sometimes scavenge acidic byproducts that promote decomposition.[11]
-
-
-
Oxidative Degradation: In radical reactions, the indole itself can be oxidized, leading to undesired side reactions and decomposition. Oxidative cleavage of the indole C2=C3 bond has been observed under certain electrochemical conditions.[12]
-
Actionable Protocol:
-
Control of Oxidant: In reactions requiring an oxidant, use the minimum effective amount. An excess of oxidant can lead to substrate degradation.
-
Degassing: For reactions that are sensitive to air, ensure the reaction mixture is properly degassed to remove oxygen, which can participate in oxidative side reactions.
-
-
Purification of Products from Decomposed Mixtures:
If decomposition has already occurred, purification can be challenging.
-
Filtration: Before aqueous workup, it can be beneficial to filter the reaction mixture through a plug of Celite® or silica gel to remove insoluble polymeric material.
-
Charcoal Treatment: Activated charcoal can be used to remove colored impurities, but be aware that it may also adsorb some of your desired product.
-
Chromatography: When performing column chromatography, consider using a less acidic stationary phase, such as deactivated silica gel (by pre-treating with a triethylamine/hexane mixture) or alumina, to prevent on-column decomposition of the product.[13]
The diagram below illustrates potential pathways for indole decomposition.
Caption: Simplified pathways for indole decomposition during trifluoromethylation.
Frequently Asked Questions (FAQs)
Q1: Which type of trifluoromethylating reagent should I choose: electrophilic, nucleophilic, or radical?
A1: The choice depends primarily on the desired regioselectivity and the electronic properties of your indole substrate.
-
Electrophilic Reagents (e.g., Togni's, Umemoto's reagents): Generally favor attack at the C3 position of electron-rich indoles.
-
Radical Reagents (e.g., Langlois' reagent, CF₃I with a photocatalyst): Often provide access to the C2-trifluoromethylated isomer. They can be more tolerant of a wider range of functional groups.
-
Nucleophilic Reagents (e.g., Ruppert-Prakash reagent, TMSCF₃): These are not typically used for the direct C-H trifluoromethylation of indoles but are employed in reactions with electrophilic precursors, such as in domino trifluoromethylation/cyclization strategies to build the indole ring.[14]
Q2: My reaction requires a copper catalyst. Which copper source is best?
A2: Both Cu(I) and Cu(II) salts have been successfully used in indole trifluoromethylation, often in conjunction with radical trifluoromethyl sources. Common choices include CuI, Cu(OAc)₂, and CuSO₄.[1][2] The optimal choice is often system-dependent, and some screening may be necessary. The presence of a suitable ligand can also be crucial for catalytic efficiency.
Q3: How do I remove the dibenzothiophene byproduct from reactions using Umemoto's reagent?
A3: The dibenzothiophene byproduct can sometimes be challenging to separate from the desired product due to similar polarities.
-
Chromatography: Careful optimization of the eluent system for column chromatography is often required.
-
Crystallization: If your product is crystalline, recrystallization can be an effective method for purification.
-
Alternative Reagents: To avoid this issue, consider using water-soluble variants of Umemoto's reagent, which allow for the easy removal of the byproduct by aqueous extraction.
Q4: Can I perform trifluoromethylation on an unprotected (NH) indole?
A4: Yes, many trifluoromethylation protocols are compatible with unprotected indoles. However, the acidic N-H proton can sometimes interfere with the reaction, for example, by reacting with basic reagents or influencing the electronic properties of the indole. If you are experiencing issues with an unprotected indole, consider using an N-protected analogue.
Q5: What is the role of a base, such as KF, in some copper-catalyzed trifluoromethylation reactions?
A5: In some copper-catalyzed oxidative trifluoromethylations of indoles, the addition of a base like potassium fluoride (KF) has been shown to be crucial for the reaction's success.[1] While the exact role can be complex, it is believed to facilitate key steps in the catalytic cycle, potentially by acting as a ligand or promoting the desired reactivity of the copper catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2,3-Bis(trifluoromethyl)-1H-indole | C10H5F6N | CID 71372150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sioc.ac.cn [sioc.ac.cn]
- 8. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical Tri- and Difluoromethylation-Triggered Cyclization Accompanied by the Oxidative Cleavage of Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
Technical Support Center: Synthesis of 5-(Trifluoromethyl)indole
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated heterocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to improve the yield and purity of your this compound synthesis. The trifluoromethyl group significantly influences the electronic properties of the indole core, which can present unique challenges during synthesis.[1] This guide will help you navigate these challenges and achieve consistent, high-quality results.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when using the Fischer indole synthesis, a classic and versatile method for indole formation.[2][3]
Question: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Fischer indole synthesis of this compound are a common problem, primarily due to the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This deactivates the phenylhydrazine ring, making the key-sigmatropic rearrangement step more difficult.[4] Here’s a breakdown of potential causes and solutions:
-
Inadequate Acid Catalyst: The choice and strength of the acid catalyst are critical.[5]
-
Problem: A weak acid may not be sufficient to promote the necessary protonation and rearrangement steps for the deactivated substrate. Conversely, an excessively strong acid at high temperatures can lead to degradation of the starting material or product.
-
Solution: Polyphosphoric acid (PPA) is often an effective catalyst for challenging Fischer indole syntheses as it can be used at high temperatures and acts as both a catalyst and a solvent.[6][7] Other options include strong Brønsted acids like sulfuric acid or Lewis acids like zinc chloride.[2] It is advisable to screen a few catalysts to find the optimal one for your specific conditions.
-
-
Suboptimal Reaction Temperature and Time:
-
Problem: The reaction is highly sensitive to temperature.[8] If the temperature is too low, the reaction may not proceed at a reasonable rate. If it's too high, you risk decomposition and the formation of tarry byproducts.
-
Solution: A systematic optimization of the reaction temperature is recommended. Start with a moderate temperature (e.g., 80-100 °C) and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Impure Starting Materials:
-
Problem: Impurities in the 4-(trifluoromethyl)phenylhydrazine or the carbonyl compound can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary and confirm their purity by NMR and melting point analysis.[8]
-
Question: I am observing significant side product formation in my reaction mixture. What are these byproducts and how can I minimize them?
Answer:
Side product formation can significantly reduce your yield and complicate purification. Here are some common side reactions and strategies to mitigate them:
-
N-N Bond Cleavage:
-
Problem: A significant competing pathway in the Fischer indole synthesis is the cleavage of the N-N bond in the hydrazone intermediate, especially with electron-donating groups on the carbonyl component.[9][8][10] This leads to the formation of aniline and other degradation products.
-
Solution: While the trifluoromethyl group is electron-withdrawing on the phenylhydrazine, the choice of the carbonyl partner is important. Using a less electron-rich carbonyl compound may help. Additionally, using a Lewis acid catalyst like zinc chloride can sometimes favor the desired cyclization over N-N bond cleavage.[10]
-
-
Incomplete Cyclization and Rearrangement:
-
Problem: The electron-withdrawing -CF3 group can hinder the key-sigmatropic rearrangement, leading to an accumulation of the enamine intermediate or other partially reacted species.[4]
-
Solution: As mentioned previously, a stronger acid catalyst like polyphosphoric acid and a higher reaction temperature can help drive the reaction to completion.[6][7] Careful monitoring by TLC is crucial to determine the optimal reaction time.
-
-
Oxidative Decomposition:
Question: I'm having difficulty purifying the crude this compound. What are the best methods for purification?
Answer:
Purification of this compound can be challenging due to the presence of closely related impurities. A combination of techniques is often necessary to achieve high purity (≥98.0%).[11]
-
Column Chromatography:
-
Recommendation: Silica gel column chromatography is a standard method for purifying indole derivatives. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Troubleshooting: If you are struggling with separation, consider using a different stationary phase like alumina or reverse-phase silica (C18).[12] For reverse-phase chromatography, a mobile phase of water and acetonitrile or methanol is common.[12]
-
-
Recrystallization:
-
Recommendation: Recrystallization is an excellent technique for obtaining highly pure crystalline this compound, which typically appears as an off-white to yellow powder.[11][13]
-
Solvent Selection: A mixed solvent system is often ideal. For indole and its derivatives, a common choice is a mixture of a polar solvent in which the compound is soluble at high temperatures (like methanol or ethanol) and a non-polar solvent in which it is less soluble at low temperatures (like water or hexane).[13] The optimal solvent ratio needs to be determined experimentally.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent mixture, then allow it to cool slowly to form crystals. The impurities will preferentially remain in the mother liquor.[14] Collection of the crystals by vacuum filtration will yield the purified product.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most common starting materials for the Fischer indole synthesis of this compound are 4-(trifluoromethyl)phenylhydrazine and a suitable aldehyde or ketone.[2] Pyruvic acid is a common choice for the carbonyl partner, which after cyclization and decarboxylation, yields the unsubstituted indole at the 2 and 3 positions.[6]
Q2: What is the role of the acid catalyst in the Fischer indole synthesis?
The acid catalyst plays a crucial role in several steps of the Fischer indole synthesis.[2] It protonates the hydrazone, facilitating its isomerization to the enamine intermediate.[2] It then protonates the enamine, which is a prerequisite for the key-sigmatropic rearrangement.[2] Finally, the acid catalyzes the elimination of ammonia from the cyclic aminal intermediate to form the aromatic indole ring.[2]
Q3: How does the trifluoromethyl group affect the Fischer indole synthesis?
The trifluoromethyl group is a strong electron-withdrawing group. When attached to the phenylhydrazine ring, it deactivates the aromatic system, making it less nucleophilic.[4] This can hinder the-sigmatropic rearrangement, which is a key step in the reaction mechanism, often requiring more forcing conditions (stronger acid, higher temperature) to achieve a good yield.[4]
Q4: Are there alternative methods for the synthesis of this compound?
While the Fischer indole synthesis is a widely used method, other synthetic strategies exist for constructing the indole ring. These can include palladium-catalyzed cross-coupling reactions, which can be a milder alternative to the often harsh conditions of the Fischer synthesis.[5]
Data and Characterization
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 100846-24-0 | [15] |
| Molecular Formula | C₉H₆F₃N | [15] |
| Molecular Weight | 185.15 g/mol | [15] |
| Appearance | Off-white to yellow powder | [11] |
| Melting Point | 67-70 °C |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 500 MHz): δ 8.21 (s, 1H, NH), 7.95 (s, 1H, H4), 7.42 (d, J = 8.5 Hz, 1H, H7), 7.33 (dd, J = 8.5, 1.5 Hz, 1H, H6), 6.64 (t, J = 2.5 Hz, 1H, H3), 7.26 (m, 1H, H2).
-
¹³C NMR (CDCl₃, 125 MHz): δ 135.2, 128.8, 125.1 (q, J = 270 Hz, CF₃), 124.9, 122.0 (q, J = 32 Hz, C5), 119.3 (q, J = 4 Hz, C6), 111.0 (q, J = 4 Hz, C4), 110.8, 103.1.
-
¹⁹F NMR (CDCl₃, 470 MHz): δ -61.5.
-
Mass Spectrometry (EI): m/z 185 (M⁺).
Experimental Protocols
High-Yield Synthesis of this compound via Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
4-(Trifluoromethyl)phenylhydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve 4-(trifluoromethyl)phenylhydrazine hydrochloride in ethanol. Add an equimolar amount of pyruvic acid. Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate and can be filtered and dried.
-
Cyclization: To a flask containing polyphosphoric acid (a 10-fold excess by weight relative to the hydrazone), add the 4-(trifluoromethyl)phenylhydrazone of pyruvic acid portion-wise with stirring. Heat the mixture to 100-120 °C. The color of the reaction mixture will darken.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. The crude product will precipitate.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient. Further purification can be achieved by recrystallization from a methanol/water mixture.
Visualized Workflows and Mechanisms
Diagram 1: Fischer Indole Synthesis Mechanism
Caption: Key steps of the Fischer indole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. nbinno.com [nbinno.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ccsenet.org [ccsenet.org]
- 8. benchchem.com [benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 15. scbt.com [scbt.com]
Technical Support Center: Purification of 5-(Trifluoromethyl)indole and Its Derivatives
Welcome to the technical support center for the purification of 5-(Trifluoromethyl)indole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges encountered during the purification of these valuable compounds. The presence of the trifluoromethyl (-CF3) group, while often beneficial for the pharmacological properties of a molecule, can introduce unique purification challenges due to its high electronegativity and lipophilicity.[1] This guide will equip you with the knowledge to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound and its derivatives?
A1: The primary purification techniques for this compound and its derivatives are column chromatography, recrystallization, and extraction.[2][3]
-
Column chromatography on silica gel is widely used to separate the target compound from reaction byproducts and unreacted starting materials.[4]
-
Recrystallization is a cost-effective method for purifying solid compounds like this compound, which is a crystalline powder.[5][6][7]
-
Extraction is often employed as an initial work-up step to remove major impurities before further purification.[3][8]
Q2: What are some typical impurities I might encounter when synthesizing this compound derivatives?
A2: Impurities can stem from various sources, including unreacted starting materials, reagents from preceding synthetic steps, and side products. For instance, in syntheses involving Fischer indole synthesis, byproducts can include rearranged or incompletely cyclized products.[9] Air oxidation of the indole ring can also lead to colored degradation products.
Q3: My this compound product is an off-white or yellowish powder. Is this normal?
A3: Yes, an off-white to yellow crystalline powder is the expected appearance for this compound.[5][6] However, a more intense color may suggest the presence of colored impurities, which can often be addressed by recrystallization with activated charcoal.[2]
Q4: How does the trifluoromethyl group affect the purification strategy?
A4: The -CF3 group significantly increases the lipophilicity and metabolic stability of the molecule.[1] This increased lipophilicity may require the use of less polar solvent systems in normal-phase chromatography compared to non-fluorinated analogs. The high electronegativity of the -CF3 group can also influence intermolecular interactions, potentially affecting chromatographic separation and crystallization behavior.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the purification of this compound and its derivatives.
Column Chromatography
Issue 1: Poor separation of my this compound derivative on a silica gel column.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent is crucial for good separation. The increased lipophilicity from the -CF3 group means you may need to use a less polar solvent system than for other indoles.
-
Troubleshooting Steps:
-
Optimize with TLC: Before running a column, systematically test various solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound.[10]
-
Adjust Polarity: If your compound elutes too quickly (high Rf), decrease the eluent's polarity (e.g., increase the hexane content in a hexane/ethyl acetate system). If it moves too slowly (low Rf), increase the polarity.[2]
-
Consider Alternative Solvents: Explore different solvent systems, such as dichloromethane/methanol or toluene/ethyl acetate, which can offer different selectivities.
-
-
-
Compound Instability on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive indole derivatives.
-
Troubleshooting Steps:
-
Test for Stability: Spot your compound on a TLC plate and let it sit for an hour or two before eluting. If you observe streaking or the appearance of new spots, your compound may be unstable on silica.[11]
-
Deactivate the Silica: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a base, like 1-2% triethylamine, to neutralize acidic sites.[10]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a fluorinated stationary phase for challenging separations of fluorinated compounds.[11][12]
-
-
Issue 2: My fluorinated compound is eluting with the solvent front, even with pure hexane.
Possible Cause & Solution:
-
High Lipophilicity: The trifluoromethyl group can make your compound extremely nonpolar.
-
Troubleshooting Steps:
-
Reverse-Phase Chromatography: For highly lipophilic compounds, reverse-phase chromatography is often more effective. In this technique, a nonpolar stationary phase (like C18 silica) is used with a polar mobile phase (like methanol/water or acetonitrile/water).
-
Fluorinated Stationary Phases: Specialty fluorinated stationary phases can provide unique selectivity for separating fluorinated molecules from each other and from non-fluorinated compounds.[12]
-
-
Recrystallization
Issue 1: My this compound derivative "oils out" instead of crystallizing.
Possible Causes & Solutions:
-
Inappropriate Solvent: The chosen solvent may be too good of a solvent for your compound, even at low temperatures.
-
Troubleshooting Steps:
-
Solvent Screening: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold.[2] Experiment with different solvents or solvent pairs. For a lipophilic compound like a trifluoromethylated indole, consider solvents like hexane, heptane, or mixtures of ethyl acetate and hexane.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Rapid cooling can promote the formation of an oil.[2]
-
Seed Crystals: If you have a small amount of pure, solid material, add a "seed" crystal to the cooled, supersaturated solution to initiate crystallization.[2]
-
-
Issue 2: Low recovery of my product after recrystallization.
Possible Causes & Solutions:
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.
-
Troubleshooting Steps:
-
Use Minimal Solvent: Add the hot solvent in small portions to your crude material until it just dissolves.[2]
-
Concentrate the Solution: If you've added too much solvent, you can carefully evaporate some of it to re-saturate the solution and then allow it to cool again.
-
-
-
Premature Crystallization: The compound crystallizes during hot filtration.
-
Troubleshooting Steps:
-
Pre-heat Glassware: Use a pre-heated funnel and receiving flask for the hot filtration.[2]
-
Add Excess Hot Solvent: Add a small amount of extra hot solvent just before filtering to ensure the compound remains in solution.
-
-
Data Summary
The following table provides a starting point for selecting solvent systems for the purification of this compound and its derivatives. The exact ratios will need to be optimized for each specific compound.
| Purification Technique | Stationary Phase | Recommended Solvent Systems (Starting Points) | Notes |
| Normal-Phase Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | A common and effective system. The high lipophilicity of trifluoromethylated compounds often requires a higher percentage of hexane. |
| Dichloromethane / Methanol | Useful for more polar derivatives. | ||
| Toluene / Ethyl Acetate | Can offer different selectivity compared to hexane-based systems. | ||
| Reverse-Phase Column Chromatography | C18 Silica | Acetonitrile / Water | A standard system for reverse-phase. |
| Methanol / Water | An alternative to acetonitrile, which can alter selectivity. | ||
| Recrystallization | N/A | Heptane or Hexane | Good for nonpolar compounds. |
| Toluene | Can be effective for compounds with aromatic character. | ||
| Ethanol / Water | A common solvent pair for moderately polar compounds. | ||
| Ethyl Acetate / Hexane | A versatile solvent pair that allows for fine-tuning of polarity. |
Experimental Workflows
Workflow for Selecting a Purification Method
The following diagram illustrates a decision-making process for choosing the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
General Protocol for Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your target compound an Rf of 0.2-0.3.
-
Column Packing: Pack a column with silica gel, either as a slurry or dry.
-
Equilibration: Equilibrate the column by passing several column volumes of the initial, least polar eluent through the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica onto the top of the column.
-
Elution: Begin eluting with the least polar solvent, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound 97 100846-24-0 [sigmaaldrich.com]
- 8. Extraction and analysis of indole derivatives from fungal biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. silicycle.com [silicycle.com]
Stability of 5-(Trifluoromethyl)indole under acidic and basic conditions
Technical Support Center: 5-(Trifluoromethyl)indole
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with in-depth, field-tested insights into its chemical stability under various reaction conditions. By understanding the potential degradation pathways, you can optimize your experimental design, troubleshoot unexpected outcomes, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The stability of this compound is highly dependent on the pH of the reaction medium. The two main points of reactivity are the electron-rich pyrrole ring and the electron-deficient trifluoromethyl group.
-
Acidic Conditions: The indole nucleus, particularly the C3 position, is susceptible to protonation and subsequent electrophilic attack, which can lead to dimerization or polymerization, often observed as the formation of insoluble, dark-colored materials.
-
Basic Conditions: The trifluoromethyl (-CF3) group is the primary site of instability. It is susceptible to nucleophilic attack by hydroxide or other strong bases, leading to a facile hydrolysis reaction that converts the -CF3 group into a carboxylic acid (-COOH).[1]
Q2: How does the trifluoromethyl group influence the indole's reactivity?
The -CF3 group is a strong electron-withdrawing group. This has two major effects on the indole core:
-
Benzene Ring Deactivation: It deactivates the benzene portion of the indole, making it less susceptible to electrophilic aromatic substitution compared to indole itself.
-
Increased N-H Acidity: It increases the acidity of the N-H proton on the pyrrole ring, making deprotonation easier under basic conditions. However, the more significant issue under basic conditions is the direct attack on the -CF3 group.
Q3: I'm planning a reaction. What general precautions should I take?
-
pH Control: Whenever possible, maintain a neutral or near-neutral pH. If acidic or basic conditions are required, use the mildest reagents and lowest temperatures feasible for the transformation.
-
Inert Atmosphere: While the primary degradation pathways are pH-dependent, working under an inert atmosphere (e.g., Nitrogen or Argon) is always good practice to prevent unrelated oxidative side reactions.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction closely for the appearance of degradation products.
Troubleshooting Guide: Stability Under Acidic Conditions
This section addresses common issues encountered when using this compound in the presence of acids.
Q4: My reaction mixture containing a strong acid (e.g., TFA, HCl) turned dark brown/black. What is happening and how can I prevent it?
Causality: You are likely observing acid-catalyzed polymerization of the indole. The indole ring, being an electron-rich heterocycle, is highly nucleophilic at the C3 position.[2] Even with the deactivating -CF3 group on the benzene ring, the pyrrole moiety remains reactive. Strong acids protonate the indole, primarily at C3, generating an indoleninium ion. This electrophilic species is then attacked by a neutral indole molecule, initiating a chain reaction that forms oligomers and polymers, which are typically dark and insoluble.
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at 0 °C or below to reduce the rate of polymerization.
-
Use a Milder Acid: If the reaction allows, substitute strong Brønsted acids like trifluoroacetic acid (TFA) or HCl with weaker acids (e.g., acetic acid) or Lewis acids that are less prone to causing polymerization.[3]
-
Protect the Nitrogen: If the N-H proton is not involved in your desired reaction, protecting it can significantly enhance stability. Common protecting groups for indoles include Boc, Cbz, or SEM. This reduces the nucleophilicity of the indole ring system.
-
Slow Addition: Add the acid slowly to a cooled solution of the indole to keep the instantaneous concentration of the protonated, highly reactive species low.
Diagram: Acid-Catalyzed Dimerization Pathway
Caption: Acid-catalyzed degradation pathway of this compound.
Troubleshooting Guide: Stability Under Basic Conditions
This section focuses on the degradation of the trifluoromethyl group in the presence of bases.
Q5: After treating my compound with NaOH, my product's mass spectrum corresponds to indole-5-carboxylic acid, not this compound. Why?
Causality: This is a classic case of base-mediated hydrolysis of the trifluoromethyl group. The carbon atom of the -CF3 group is highly electrophilic due to the strong inductive effect of the three fluorine atoms. Strong nucleophiles, particularly hydroxide (OH⁻), can attack this carbon. This initiates a sequence of substitution reactions where the fluorine atoms are successively replaced by hydroxyl groups, ultimately forming an unstable orthoformate intermediate which collapses to the carboxylate anion. An acidic workup then yields the final carboxylic acid product. This reaction can be surprisingly facile, even with moderate bases if heated.[1][4]
Troubleshooting Steps:
-
Avoid Strong Hydroxide Bases: Do not use NaOH, KOH, or LiOH, especially with heating.
-
Use Carbonate or Bicarbonate Bases: For reactions requiring a base, opt for milder inorganic bases like K₂CO₃, Cs₂CO₃, or NaHCO₃. These are generally not nucleophilic enough to initiate -CF3 hydrolysis at moderate temperatures.
-
Employ Non-Nucleophilic Organic Bases: Sterically hindered organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine) are excellent alternatives for promoting reactions without causing hydrolysis.
-
Temperature Control: Keep the reaction temperature as low as possible. The rate of hydrolysis is significantly temperature-dependent.
Diagram: Base-Mediated Hydrolysis of the Trifluoromethyl Group
Caption: Stepwise hydrolysis of the -CF3 group under strong basic conditions.
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability
This protocol provides a framework for quantitatively assessing the stability of this compound under specific pH and temperature conditions.
Objective: To determine the rate of degradation of this compound over time.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Buffers of desired pH (e.g., pH 2 HCl/KCl, pH 7 Phosphate, pH 12 NaOH/KCl)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.
-
Sample Preparation: In separate vials, add 100 µL of the stock solution to 900 µL of each buffer solution to get a final concentration of 100 µg/mL. This is your T=0 sample set.
-
Incubation: Place the vials in a temperature-controlled environment (e.g., 25 °C or 50 °C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial for analysis.
-
HPLC Analysis: Inject the samples onto the HPLC system.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Run Time: 10 minutes
-
-
Data Analysis: Quantify the peak area of the this compound at each time point. Plot the percentage of remaining compound versus time to determine the degradation rate.
Diagram: Stability Study Workflow
Caption: General workflow for conducting a chemical stability study.
Data Summary: Expected Stability Outcomes
| Condition | Temperature | Expected Outcome | Primary Degradation Product |
| 1M HCl | 25 °C | Slow degradation, potential discoloration over 24h. | Oligomers/Polymers |
| 1M HCl | 60 °C | Rapid degradation and polymerization. | Oligomers/Polymers |
| pH 7 Buffer | 25-60 °C | Generally stable for >24h. | None significant |
| 1M K₂CO₃ | 25 °C | Generally stable for >24h. | Trace amounts of carboxylic acid |
| 1M NaOH | 25 °C | Significant hydrolysis within hours. | Indole-5-carboxylic acid |
| 1M NaOH | 60 °C | Rapid and complete hydrolysis. | Indole-5-carboxylic acid |
References
Technical Support Center: Troubleshooting Inconsistent Results with 5-(Trifluoromethyl)indole
Welcome to the technical support center for researchers utilizing 5-(Trifluoromethyl)indole in biological assays. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during its experimental use. As scientists and drug development professionals, we understand that achieving reproducible and reliable data is paramount. This resource is structured to help you diagnose and resolve inconsistencies in your assays, ensuring the integrity of your results.
The trifluoromethyl group imparts unique properties to the indole scaffold, including increased lipophilicity and metabolic stability, making it a valuable moiety in drug discovery.[1][2] However, these same properties can present challenges in aqueous biological assay systems. This guide will walk you through potential pitfalls and their solutions, grounded in scientific principles.
Troubleshooting Quick Guide
This table provides a summary of common issues, their probable causes, and actionable solutions when working with this compound.
| Observed Problem | Potential Root Cause(s) | Recommended First-Line Action(s) | Advanced Troubleshooting |
| High variability between replicate wells (High %CV) | 1. Compound Precipitation/Aggregation: The hydrophobic nature of this compound can lead to poor solubility and formation of aggregates in aqueous assay buffers.[3] 2. Pipetting Errors: Inaccurate dispensing of compound, enzyme, or cells. | 1. Visually inspect wells for precipitation. Perform a solubility test of the compound in your final assay buffer. 2. Review pipetting technique; use calibrated pipettes. | 1. Incorporate a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation.[3] 2. Test alternative co-solvents or a lower final concentration of DMSO. |
| Inconsistent IC50/EC50 values across experiments | 1. Compound Aggregation: Aggregates can non-specifically inhibit enzymes or interfere with assay signals, leading to variable potency measurements.[3] 2. Stock Solution Instability: Degradation of the compound in the stock solution over time. 3. Variable Assay Conditions: Minor day-to-day variations in temperature, incubation times, or reagent concentrations. | 1. Include a detergent in your assay buffer as a standard component. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Standardize all assay parameters and document them meticulously.[4] | 1. Perform a counter-screen using a known aggregate-sensitive enzyme (e.g., β-lactamase) to confirm aggregation-based activity.[3] 2. Characterize the purity and integrity of your compound stock using analytical methods like HPLC or LC-MS. |
| "Bell-Shaped" or Biphasic Dose-Response Curve | 1. Compound Aggregation at High Concentrations: At higher concentrations, the compound may form larger aggregates that are less active or interfere with the signal differently. 2. Off-Target Effects: At higher concentrations, the compound may interact with other components in the assay system. | 1. Lower the highest concentration of the compound in your dose-response curve. 2. Visually inspect the highest concentration wells for any signs of precipitation. | 1. Use dynamic light scattering (DLS) to determine the critical aggregation concentration (CAC) of your compound under assay conditions. 2. Test the compound in a simplified buffer system to identify potential interactions with assay components. |
| High Background Signal or False Positives | 1. Compound Auto-fluorescence/Absorbance: The indole scaffold can exhibit intrinsic fluorescence or absorb light at wavelengths used in the assay readout. 2. Non-specific Reactivity: The compound may react with assay components. | 1. Run a control plate with the compound and all assay components except the enzyme or cells to measure background signal. 2. Subtract the background signal from your experimental wells. | 1. If auto-fluorescence is an issue, consider switching to a different detection method (e.g., luminescence or absorbance-based). 2. Assess the chemical reactivity of the compound, for example, by including a nucleophile like DTT in the assay and observing any change in activity.[5] |
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is not reproducible. What is the most likely cause?
A1: The most common culprit for inconsistent IC50 values with hydrophobic compounds like this compound is aggregation.[3] At concentrations above its critical aggregation concentration (CAC), the compound can form colloidal aggregates. These aggregates can non-specifically sequester and denature proteins, leading to apparent but artifactual inhibition.[3] This phenomenon is highly dependent on factors like buffer composition, pH, and temperature, which can vary slightly between experiments, thus causing shifts in the measured IC50.
Recommendation: The most effective countermeasure is to include a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in your assay buffer. This helps to keep the compound in a monomeric state.[3] Additionally, always ensure your final DMSO concentration is consistent across all wells and as low as possible (typically ≤1%).
Q2: I'm observing a "bell-shaped" dose-response curve where the inhibitory effect decreases at higher concentrations. Why is this happening?
A2: A bell-shaped or biphasic dose-response curve is often another indicator of compound aggregation. As the concentration of this compound increases, the size and morphology of the aggregates can change. This can alter their interaction with the target protein or the assay signal, sometimes leading to a decrease in the observed effect. Alternatively, at very high concentrations, off-target effects or assay interference (like signal quenching) might become more pronounced, leading to this unusual dose-response.
Recommendation: First, visually inspect the wells at high compound concentrations for any signs of precipitation. If possible, use Dynamic Light Scattering (DLS) to study the aggregation behavior of your compound at different concentrations in your assay buffer. It is also advisable to expand your dose-response to include several lower concentration points to better define the initial inhibitory phase.
Q3: How can I be sure that the observed activity of this compound is specific and not an artifact?
A3: This is a critical question in drug discovery. Several control experiments are essential to demonstrate specificity:
-
Counter-Screening: Test your compound against an unrelated enzyme that is known to be sensitive to aggregators, such as β-lactamase or malate dehydrogenase. If this compound inhibits this enzyme with a similar potency, it is likely acting as a non-specific aggregator.[3]
-
Detergent Sensitivity: Repeat your primary assay with and without 0.01% Triton X-100. If the inhibitory activity is significantly reduced or eliminated in the presence of the detergent, this strongly suggests the original activity was due to aggregation.
-
Orthogonal Assays: If possible, confirm your findings using a different assay format that relies on a different detection method (e.g., if you are using a fluorescence-based assay, try to confirm with a label-free method like surface plasmon resonance).
Q4: What is the best way to prepare and store stock solutions of this compound?
A4: Given its hydrophobic nature, this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
Preparation: Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5] Frequent freeze-thaw cycles can lead to compound degradation or precipitation.
-
Working Solutions: When preparing working dilutions for your assay, it is crucial to perform serial dilutions in your chosen solvent (e.g., DMSO) before the final dilution into the aqueous assay buffer. This minimizes the risk of the compound crashing out of solution.
Systematic Troubleshooting Workflow
The following flowchart provides a logical sequence of steps to diagnose and resolve inconsistent assay results.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of 5-(Trifluoromethyl)indole
Welcome to the Technical Support Center for the N-alkylation of 5-(trifluoromethyl)indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this critical chemical transformation. The electron-withdrawing nature of the trifluoromethyl group presents unique challenges and opportunities in the functionalization of the indole scaffold, a privileged structure in medicinal chemistry. This resource aims to equip you with the knowledge to navigate these nuances and achieve optimal results in your synthetic endeavors.
Understanding the Landscape: The N-Alkylation of an Electron-Deficient Indole
The N-alkylation of indoles is a cornerstone reaction in organic synthesis, enabling the introduction of diverse functionalities that can significantly modulate the biological activity of the resulting molecules. However, the inherent nucleophilicity of the C3 position often leads to a competition between N-alkylation and C3-alkylation, a challenge that is further influenced by the electronic properties of substituents on the indole ring.
The presence of a strong electron-withdrawing trifluoromethyl (-CF3) group at the 5-position of the indole ring has two primary consequences for N-alkylation:
-
Increased N-H Acidity: The -CF3 group enhances the acidity of the N-H proton, making deprotonation with a suitable base more favorable compared to unsubstituted indole.[1] This can facilitate the formation of the indolide anion, the key nucleophile in the reaction.
-
Modulated Nucleophilicity: While the nitrogen becomes more acidic, the overall electron density of the indole ring is reduced, which can impact its nucleophilicity.
This interplay of factors requires careful consideration of reaction parameters to achieve high yields and regioselectivity for the desired N-alkylated product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-alkylation of this compound in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction is resulting in low or no yield of the N-alkylated product. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the N-alkylation of this compound can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Inadequate Deprotonation: While the -CF3 group increases N-H acidity, a sufficiently strong base is still crucial for complete deprotonation to form the reactive indolide anion.
-
Solution: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[2][3] Sodium hydride is a common and effective choice, typically used in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[4][5]
-
-
Poor Solubility: The starting material or the base may not be sufficiently soluble in the chosen solvent, hindering the reaction.
-
Solution: Ensure you are using an anhydrous polar aprotic solvent like DMF, which is generally excellent for dissolving the indole and its corresponding anion.[4]
-
-
Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature, especially with less reactive alkylating agents.
-
Inactive Alkylating Agent: The alkylating agent may have degraded or is inherently unreactive under the chosen conditions.
-
Solution: Use a fresh, high-purity alkylating agent. If using an alkyl chloride or bromide, consider switching to the more reactive alkyl iodide.
-
Question 2: I am observing a significant amount of the C3-alkylated isomer as a byproduct. How can I enhance the N-selectivity?
Answer:
The competition between N- and C3-alkylation is a classic challenge in indole chemistry.[6] For this compound, while the N-H is more acidic, the C3 position remains a nucleophilic center. Here are strategies to favor N-alkylation:
-
Choice of Base and Solvent System: This is the most critical factor.
-
Classical Approach: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation.[5] The formation of the sodium indolide salt in these solvents makes the nitrogen a more accessible and reactive nucleophile.
-
Cesium Effect: Cesium carbonate (Cs₂CO₃) is also known to promote N-alkylation, sometimes with higher selectivity than other bases.[2][3]
-
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation.[5]
-
Order of Addition: Adding the alkylating agent to the pre-formed indolide anion (after allowing the indole to react with the base for a period) can improve N-selectivity.
Question 3: My reaction is producing di-alkylated products. How can I prevent this?
Answer:
Over-alkylation can occur, especially with highly reactive alkylating agents. To minimize this:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which disfavors a second alkylation event.
-
Lower Reaction Temperature: Reducing the reaction temperature can help control reactivity and prevent over-alkylation.
Question 4: I am concerned about the stability of the trifluoromethyl group under my basic reaction conditions. Is hydrolysis a potential side reaction?
Answer:
The trifluoromethyl group is generally stable under the conditions typically employed for N-alkylation. However, under harsh basic conditions (e.g., very high concentrations of strong bases and elevated temperatures for prolonged periods), hydrolysis of the -CF3 group to a carboxylic acid can occur.
-
Mitigation Strategies:
-
Use the mildest effective base for your transformation. For instance, cesium carbonate or potassium carbonate might be sufficient and are less harsh than sodium hydride.
-
Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
If hydrolysis is a persistent issue, consider alternative N-alkylation methods that do not require strong bases, such as the Mitsunobu reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for optimizing the N-alkylation of this compound with a simple alkyl halide (e.g., methyl iodide or benzyl bromide)?
A1: A reliable starting point is the use of sodium hydride (1.1-1.2 equivalents) as the base in anhydrous DMF at 0 °C for the deprotonation step, followed by the addition of the alkyl halide (1.0-1.1 equivalents) and allowing the reaction to warm to room temperature.[3][4] Monitor the reaction by TLC.
Q2: Are there alternative methods to the classical base-mediated N-alkylation?
A2: Yes, the Mitsunobu reaction is a powerful alternative for the N-alkylation of indoles with alcohols.[7] This reaction proceeds under neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] This method is particularly useful when your substrate is sensitive to strong bases.
Q3: How does the trifluoromethyl group affect the purification of the N-alkylated product?
A3: The -CF3 group significantly increases the lipophilicity of the molecule.[9] This can be advantageous during work-up, as the product will have a strong preference for the organic phase. However, during chromatographic purification, this increased lipophilicity means that your product will likely elute with less polar solvent systems (e.g., higher hexane content in a hexane/ethyl acetate mixture) compared to its non-fluorinated analog. The use of fluorinated stationary phases in HPLC can also be a strategy for optimizing the separation of fluorinated compounds.[1][5]
Q4: Can I use phase-transfer catalysis for the N-alkylation of this compound?
A4: Phase-transfer catalysis (PTC) is a viable method for the N-alkylation of indoles and can be particularly advantageous for large-scale syntheses as it often uses less hazardous and more economical bases like aqueous sodium hydroxide. The increased acidity of the N-H in this compound should make it a suitable candidate for PTC.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
This protocol describes a general method for the N-alkylation of this compound with an alkyl halide using sodium hydride in DMF.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. The mixture may effervesce as hydrogen gas evolves.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Slowly add the alkyl halide (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for N-Alkylation via the Mitsunobu Reaction
This protocol provides an alternative for the N-alkylation of this compound with an alcohol under neutral conditions.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be purified directly by column chromatography. Alternatively, for easier purification, the residue can be triturated with diethyl ether to precipitate out triphenylphosphine oxide, which can then be removed by filtration. The filtrate is then concentrated and purified by column chromatography.
Data Summary
| Method | Base/Reagent | Solvent | Temperature | Key Advantages | Potential Issues |
| Classical Alkylation | NaH, Cs₂CO₃, K₂CO₃ | DMF, THF | 0 °C to 80 °C | High yields, well-established. | Potential for C3-alkylation, requires anhydrous conditions, handling of reactive bases. |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD | THF, Dioxane | 0 °C to RT | Neutral conditions, good for base-sensitive substrates. | Stoichiometric byproducts can complicate purification. |
| Phase-Transfer Catalysis | NaOH (aq), PTC | Toluene, CH₂Cl₂ | RT to 60 °C | Scalable, uses inexpensive bases. | Optimization of catalyst and conditions may be required. |
Visualizing the Workflow
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low-yield N-alkylation reactions.
Regioselectivity Control: N- vs. C3-Alkylation
Caption: Factors influencing N- vs. C3-alkylation regioselectivity.
References
- 1. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 5-(Trifluoromethyl)indole during storage
Answering in the user's language.
Technical Support Center: 5-(Trifluoromethyl)indole
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this valuable synthetic intermediate. Due to its unique electronic properties, this compound can be susceptible to decomposition, leading to failed reactions, impure products, and inconsistent results. This guide provides in-depth, field-proven insights and actionable protocols to ensure the long-term stability and integrity of your material.
Part 1: Understanding the Instability of this compound
The key to preventing decomposition lies in understanding the molecule's inherent reactivity. The indole ring is an electron-rich aromatic system, making it susceptible to oxidation. However, the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group at the 5-position significantly modifies this reactivity. While it deactivates the benzene portion of the indole towards electrophilic substitution, it doesn't fully protect the pyrrole ring, particularly the C3 position, which remains a nucleophilic center.
The primary modes of decomposition for this compound are:
-
Oxidation: Exposure to atmospheric oxygen, especially in the presence of light, can lead to the formation of colored oligomeric and polymeric byproducts. The indole nitrogen (N-H) can also be a site for radical-mediated reactions.
-
Acid-Catalyzed Degradation: The pyrrole ring of indole is notoriously unstable in strong acidic conditions, leading to polymerization and the formation of dark, tarry substances. While the -CF3 group reduces the ring's basicity, prolonged exposure to even mild acids should be avoided.
-
Light-Induced Decomposition: Indoles can be photosensitive, with UV light promoting the formation of radical species that initiate degradation pathways.
This understanding forms the basis for the troubleshooting and storage protocols outlined below.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your experiments, providing direct answers and actionable solutions.
Question 1: My solid this compound, which was initially a white/off-white powder, has turned pink/brown/black upon storage. What happened, and is it still usable?
Answer:
This is the most common sign of decomposition. The color change is due to the formation of oxidized and/or polymerized species. These impurities can act as reaction inhibitors or lead to the formation of unwanted byproducts in your subsequent steps.
-
Causality: The likely culprit is slow oxidation from repeated exposure to air and potentially light every time the container is opened. Trace amounts of acidic impurities on glassware or in the storage environment can also accelerate this process.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of the discolored material using an appropriate analytical method (see Table 1). A proton NMR (¹H NMR) can quickly show the presence of new, broad signals, while a simple TLC can reveal colored spots at the baseline.
-
Purification: If the decomposition is minor (e.g., a faint pinkish hue), you may be able to purify the bulk of the material by recrystallization or column chromatography. However, for significantly darkened material, it is often more cost-effective and scientifically sound to discard it and use a fresh batch.
-
Preventative Action: Immediately implement the recommended storage protocol (see Part 3) for your new and existing stock of this reagent.
-
Question 2: My reaction with this compound is giving inconsistent yields or failing completely, even with a fresh bottle. What could be the issue?
Answer:
Assuming other reagents and conditions are optimal, the issue likely stems from the handling of the this compound after it has been removed from its primary container.
-
Causality: The compound can degrade in solution, especially in certain solvents or if the solution is left on the bench for extended periods. For example, dissolving it in a solvent containing peroxide impurities (like older ethers) or exposing a solution to bright laboratory light can initiate degradation before the reaction even begins.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction inconsistency.
Question 3: How do I accurately assess the purity and detect early signs of decomposition in my this compound sample?
Answer:
Visual inspection is the first line of defense, but for quantitative assessment, analytical techniques are essential. Early detection can save significant time and resources.
-
Recommended Methods: A multi-pronged approach is best. See the table below for a summary of techniques, their purpose, and typical observations for degraded samples.
Table 1: Analytical Methods for Assessing this compound Stability
| Analytical Technique | Purpose | Signs of Decomposition |
| Thin-Layer Chromatography (TLC) | Rapid purity check | Appearance of new, often colored, spots with lower Rf values (more polar); streaking from the baseline. |
| ¹H NMR Spectroscopy | Structural confirmation & impurity detection | Broadening of aromatic and N-H signals; appearance of small, unidentifiable peaks in the aromatic region. |
| ¹⁹F NMR Spectroscopy | Specific check on the -CF3 group | Appearance of additional singlet signals near the main -CF3 peak, indicating electronically different environments. |
| LC-MS | High-sensitivity detection of impurities | Appearance of new peaks in the chromatogram, potentially with masses corresponding to oxidized or dimeric species. |
Part 3: Recommended Storage & Handling Protocol
To maximize the shelf-life and ensure the integrity of this compound, a multi-layered approach to storage is required. This protocol is designed to mitigate the risks of oxidation, light exposure, and acid-catalyzed degradation.
Core Storage Protocol
-
Inert Atmosphere is Non-Negotiable:
-
Why: Oxygen is the primary driver of decomposition. An inert atmosphere displaces oxygen, dramatically slowing the oxidative degradation pathway.
-
Procedure:
-
Upon receiving, if the manufacturer's packaging is not already under an inert atmosphere, transfer the compound inside a glovebox or glovebag into a clean, dry amber glass vial with a PTFE-lined cap.
-
Backfill the vial with dry argon or nitrogen.
-
Seal the cap tightly and wrap the cap/vial interface with Parafilm® M to create a secondary moisture and air barrier.
-
-
-
Control the Temperature:
-
Why: Chemical reactions, including decomposition, are accelerated at higher temperatures. Storing the compound at reduced temperatures slows the kinetic rate of degradation.
-
Procedure: Store the sealed vial in a freezer, ideally at -20°C. Ensure the freezer is not a "frost-free" model, as these can have temperature cycles that are detrimental to long-term stability.
-
-
Eliminate Light Exposure:
-
Why: Photons can provide the activation energy for radical formation, initiating decomposition.
-
Procedure:
-
Always use amber glass vials which block a significant portion of UV light.
-
For an extra layer of protection, wrap the amber vial in aluminum foil or place it inside a secondary, opaque container.
-
-
Decision-Making for Storage
The following flowchart outlines the decision process for the proper storage of this compound, from initial receipt to long-term storage and use.
Caption: Decision workflow for optimal storage and handling.
Critical Handling Tip: When removing the vial from the freezer, always allow it to warm to room temperature before opening. Opening a cold vial will cause atmospheric moisture to condense inside, introducing water and accelerating decomposition.
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-(Trifluoromethyl)indole and 5-Chloroindole: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a "privileged structure," a foundational framework for a multitude of biologically active compounds.[1] The strategic substitution on this bicyclic aromatic heterocycle can profoundly influence its physicochemical properties and pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of two key substituted indoles: 5-(Trifluoromethyl)indole and 5-Chloroindole. By examining experimental data and elucidating the underlying structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage these compounds in their research endeavors.
The introduction of a trifluoromethyl (-CF3) group or a chlorine (-Cl) atom at the 5-position of the indole ring imparts distinct electronic and steric characteristics, leading to divergent biological activities. The highly electronegative trifluoromethyl group is known to enhance metabolic stability and increase lipophilicity, thereby improving cell membrane permeability—highly desirable traits in drug candidates.[2] Conversely, the chloro substituent, also an electron-withdrawing group, has been shown to be crucial for the activity of numerous kinase inhibitors and other therapeutic agents.[3][4]
Comparative Biological Activity: A Tale of Two Substituents
Direct comparative studies on the parent molecules are limited; however, a wealth of data on their respective derivatives allows for a robust analysis of their differential biological potential.
Anticancer Activity: Targeting Kinases and Cellular Proliferation
Both 5-chloroindole and this compound scaffolds have been extensively utilized in the design of potent anticancer agents, primarily through the inhibition of protein kinases that are often dysregulated in cancer.[3]
5-Chloroindole Derivatives as Kinase Inhibitors:
Derivatives of 5-chloroindole have emerged as potent inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and BRAF.[5] The 5-chloro substituent is often a key feature for high-affinity binding to the ATP-binding site of these kinases.[3] For instance, certain 5-chloro-indole-2-carboxylate derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR (EGFRT790M) and BRAFV600E.[5][6]
This compound Derivatives in Oncology:
The trifluoromethyl group is a common feature in modern kinase inhibitors due to its ability to form favorable interactions within the kinase active site and enhance drug-like properties.[7] Derivatives of this compound have been investigated as potent inhibitors of kinases such as FAK and the dual inhibition of FLT3 and CHK1.[8][9] The presence of the -CF3 group can lead to improved potency and selectivity.[9]
Below is a comparative summary of the anticancer activities of derivatives of both compounds.
| Compound Class | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 5-Chloroindole Derivatives | |||
| 5-chloro-indole-2-carboxylate (3e) | EGFR | 68 nM | [5] |
| 5-chloro-indole-2-carboxylate (3e) | BRAFV600E | 35 nM | [5] |
| 5-chloro-indole-2-carboxamide (5f) | EGFRT790M | 9.5 nM | [6] |
| (S)-RS4690 | DVL1 | EC₅₀ = 0.49 µM | [10] |
| This compound Derivatives | |||
| Pyrimidine Derivative | FAK | IC₅₀ = 6 nM | [8] |
| Aminopyrimidine Derivative (30) | FLT3-D835Y | IC₅₀ < 4 nM | [9] |
| Aminopyrimidine Derivative (30) | CHK1 | IC₅₀ < 4 nM | [9] |
Modulation of Serotonin Receptors
The serotonergic system is a critical target for therapeutics treating a range of central nervous system disorders. Both 5-chloroindole and derivatives of this compound have shown activity at serotonin (5-HT) receptors.
5-Chloroindole as a 5-HT₃ Receptor Modulator:
5-Chloroindole has been identified as a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor, a ligand-gated ion channel.[11][12] As a PAM, it enhances the response of the receptor to its endogenous ligand, serotonin.[11] This activity is of significant interest for investigating the molecular basis of 5-HT₃ receptor function and for the potential development of novel therapeutics.[12]
This compound in Serotonergic Systems:
While less is known about the direct activity of the parent this compound on serotonin receptors, its derivatives have been explored as ligands for various 5-HT receptor subtypes. The unique electronic properties of the trifluoromethyl group can influence receptor binding affinity and functional activity.
Antimicrobial Activity
Infectious diseases remain a major global health challenge, and the search for novel antimicrobial agents is of paramount importance. Halogenated indoles have shown promise in this area.
A direct comparison of the antimycobacterial activity of 5-halogenated indoles revealed that 5-fluoroindole was significantly more potent than 5-chloroindole, suggesting that the size and polarizability of the halogen at this position are critical for activity.[13] While specific data for this compound in this assay is not available, derivatives of both 5-chloroindole and this compound have been investigated for broader antimicrobial effects.[14]
| Compound | Target Organism | Activity (MIC) | Reference |
| 5-Fluoroindole | Mycobacterium tuberculosis | 4.7 µM | [13] |
| 5-Chloroindole | Mycobacterium tuberculosis | >263.9 µM | [13] |
| Indole-triazole derivatives | Various bacteria and fungi | 3.125-50 µg/mL | [14] |
Experimental Protocols
To facilitate further research and comparative studies, detailed step-by-step methodologies for key biological assays are provided below.
Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds (this compound or 5-chloroindole derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: In a 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations. Include a DMSO control (vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Workflow for a typical kinase inhibition assay.
Cell Viability (MTT) Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (GI₅₀).
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ value from the dose-response curve.
Workflow of the MTT cell viability assay.
Radioligand Binding Assay for Serotonin Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target serotonin receptor
-
Radioligand specific for the receptor (e.g., [³H]Ketanserin for 5-HT₂A)
-
Test compounds
-
Assay buffer
-
Wash buffer
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Radioligand binding assay workflow.
Conclusion
The substitution of the indole scaffold at the 5-position with either a chloro or a trifluoromethyl group imparts distinct and valuable biological activities. Derivatives of 5-chloroindole have demonstrated significant potential as anticancer agents through the potent inhibition of key kinases and as modulators of the 5-HT₃ receptor. The this compound scaffold, while less explored as a parent compound, provides a foundation for derivatives with enhanced drug-like properties, leading to potent kinase inhibitors and other biologically active molecules.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The electron-withdrawing nature of both substituents clearly plays a crucial role in their biological activity, but the steric and lipophilic differences between the chloro and trifluoromethyl groups offer distinct advantages for rational drug design. This guide provides a foundational understanding and practical methodologies for researchers to further explore and exploit the therapeutic potential of these versatile indole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound CAS#: 100846-24-0 [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This bicyclic aromatic heterocycle is a fundamental component of numerous natural products, neurotransmitters like serotonin, and a multitude of approved therapeutic agents.[2][3][4] Among the various positions on the indole ring, the 5-position has proven to be a critical site for modification, profoundly influencing the pharmacological profile of the resulting derivatives. Strategic substitution at this position can modulate potency, selectivity, and pharmacokinetic properties, making the study of 5-substituted indoles a fertile ground for drug discovery.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-substituted indoles, drawing upon a wealth of experimental data to offer a comparative overview for researchers, scientists, and drug development professionals. We will delve into the nuances of how different substituents at the 5-position impact biological activity across various therapeutic areas, including oncology, virology, and neurology.
The Strategic Importance of the 5-Position
The 5-position of the indole ring projects into solvent-exposed regions in many protein-ligand binding pockets. This characteristic provides a unique opportunity for medicinal chemists to introduce a variety of functional groups to fine-tune the compound's properties without disrupting the core interactions often governed by the indole nitrogen and the pyrrole ring. Modifications at this position can influence:
-
Binding Affinity and Potency: By introducing substituents that can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with the target protein.
-
Selectivity: By designing substituents that exploit subtle differences in the amino acid residues of related protein targets.
-
Physicochemical Properties: Altering lipophilicity, solubility, and metabolic stability, which are crucial for drug-likeness and in vivo efficacy.
-
Pharmacokinetic Profile: Influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative SAR Analysis of 5-Substituted Indoles
The following sections provide a comparative analysis of the impact of various substituents at the 5-position on the biological activity of indoles across different therapeutic targets.
5-Substituted Indoles as Anticancer Agents
The indole scaffold is a prominent feature in many anticancer agents, targeting a range of mechanisms including kinase inhibition, tubulin polymerization, and DNA interaction.[5][6] Substitution at the 5-position has been extensively explored to enhance the potency and selectivity of these compounds.
For instance, in the development of c-Myc G-quadruplex binders, a 5-nitroindole scaffold was investigated.[7] The study revealed that the presence of the 5-nitro group was crucial for the observed anticancer activity.[7] Further modifications of this scaffold demonstrated that substituted 5-nitroindoles could effectively downregulate c-Myc expression and induce cell-cycle arrest.[7]
In another study focusing on anti-breast cancer agents, various N-substituted 5-hydroxyindole-3-carboxylic acids and esters were synthesized.[8] The structure-activity relationship investigation highlighted that electron-donating groups in the para position of a phenyl group attached to the indole nitrogen generally led to better cytotoxic activity.[8]
| 5-Substituent | Target/Mechanism | Key Findings | Representative IC50/EC50 Values |
| Nitro (NO2) | c-Myc G-quadruplex | Essential for activity; derivatives downregulate c-Myc expression and induce cell-cycle arrest.[7] | Varies with other substitutions |
| Hydroxy (OH) | Breast Cancer (MCF-7) | Serves as a key anchor point; activity is modulated by N1-substituents. | Varies with N1-substituents |
| Halogens (Cl, Br) | Various Cancer Cell Lines | Halogen substitutions, particularly at the para position of a linked phenyl ring, can significantly enhance anticancer activity.[3] | Varies with scaffold and cell line |
| Methoxy (OCH3) | Various Cancer Cell Lines | Methoxy-substituted indole-curcumin derivatives showed potent anticancer activity.[3] | 4-15 µM against HeLa, A549, and Hep-2 cells[3] |
5-Substituted Indoles as Antiviral Agents
The versatility of the indole scaffold has also been leveraged in the development of antiviral agents, targeting various viral proteins and replication processes.[1][9] Modifications at the 5-position have been shown to be critical for antiviral potency.
For example, in the development of broad-spectrum antiviral agents targeting Respiratory Syncytial Virus (RSV), a series of 3-alkynyl-5-aryl-7-aza-indoles were synthesized and evaluated.[10] A compound bearing a 2,5-dimethoxyphenyl moiety at the 5-position emerged as a promising candidate with an EC50 of 0.55 µM and no significant cytotoxicity.[10] This highlights the importance of bulky, electron-rich aromatic substituents at this position for potent antiviral activity.
Another study on 5H-as-Triazino[5,6-b]indoles as antiviral agents found that compounds with hydroxyalkylamino substituents at the C-3 position showed the most promise against rhinovirus infections.[11] While this study focused on C-3 substitution, it underscores the combinatorial potential of modifying multiple positions on the indole ring system to optimize antiviral activity.
| 5-Substituent | Viral Target | Key Findings | Representative IC50/EC50 Values |
| 2,5-dimethoxyphenyl | Respiratory Syncytial Virus (RSV) | Potent antiviral activity with low cytotoxicity.[10] | EC50 = 0.55 µM[10] |
| Cyano (CN) | Hepatitis C Virus (HCV) | A cyano group at the 5-position of an indole 2-methacrylate analog exhibited the strongest anti-HCV activity.[9] | EC50 = 1.1 µM[9] |
| Sulfonylindoline-2,3-dione | H1N1, HSV-1, COX-B3 | Isatin (an indole analog) derivatives with a sulfonyl group at the 5-position showed potent and broad-spectrum antiviral activity. | IC50 values in the low nanomolar range[12] |
5-Substituted Indoles as Kinase Inhibitors
Kinases are a major class of drug targets in oncology and other diseases, and the indole scaffold is a common feature in many kinase inhibitors.[13][14] The 5-position offers a valuable handle for tuning the selectivity and potency of these inhibitors.
A study on selective Haspin kinase inhibitors developed a library of substituted indolo[2,3-c]quinolin-6-ones.[15][16] The SAR exploration in this series would have implicitly considered the effect of substituents on the benzo-fused portion of the indole, which corresponds to the 4-, 5-, 6-, and 7-positions. Two derivatives from this library exhibited IC50 values of 1 and 2 nM with high selectivity against a panel of other kinases.[15][16]
Another example is the development of selective inhibitors of tropomyosin-related kinase receptor A (TrkA), a target for pain treatment. A series of substituted indoles were examined, and an SAR optimization campaign was reported, though specific details on the 5-position were not the primary focus of the abstract.[17]
Experimental Protocols: A Practical Guide
The successful development of novel 5-substituted indoles relies on robust synthetic methodologies and reliable biological evaluation assays. This section provides an overview of common experimental protocols.
Synthesis of 5-Substituted Indoles
A common and versatile method for introducing a variety of substituents at the 5-position of the indole ring is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This approach typically starts with a 5-bromoindole derivative, which is then coupled with a wide range of boronic acids or esters.
Step-by-Step Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromoindole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted indole.
Biological Evaluation: In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 5-substituted indole compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours at 37 °C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
Visualizing the SAR: Logical Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a generalized SAR decision tree for optimizing 5-substituted indoles and a typical experimental workflow.
Caption: A generalized decision tree for the SAR-driven optimization of 5-substituted indoles.
Caption: A typical experimental workflow for the discovery and development of 5-substituted indole-based therapeutic agents.
Conclusion
The 5-position of the indole ring is a highly versatile and strategically important site for modification in drug discovery. As demonstrated in this guide, the nature of the substituent at this position can have a profound impact on the biological activity of the resulting compounds, influencing their potency, selectivity, and overall pharmacological profile. A systematic and iterative approach, combining rational design, efficient synthesis, and robust biological evaluation, is key to unlocking the full therapeutic potential of 5-substituted indoles. The comparative data and experimental insights provided herein are intended to serve as a valuable resource for researchers dedicated to the development of the next generation of indole-based therapeutics.
References
- 1. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies [mdpi.com]
- 13. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 15. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Lipophilicity of 5-(Trifluoromethyl)indole and Indole
Prepared by: Gemini, Senior Application Scientist
Introduction: Lipophilicity as a Critical Parameter in Drug Discovery
In the landscape of modern drug development, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity—the affinity of a compound for a lipid-like environment—stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. It governs a molecule's ability to permeate biological membranes, influences its distribution throughout the body, and impacts its binding to target receptors and metabolic enzymes.[1]
The octanol-water partition coefficient (LogP for neutral compounds or LogD for ionizable compounds at a specific pH) is the gold standard for quantifying lipophilicity.[1][2] Indole, a ubiquitous heterocyclic scaffold found in numerous biologically active compounds, serves as a foundational building block in medicinal chemistry.[3] A common strategy to modulate the properties of such scaffolds is the introduction of fluorine-containing substituents. This guide provides an in-depth comparison of indole and its derivative, 5-(Trifluoromethyl)indole, focusing on the significant increase in lipophilicity imparted by the trifluoromethyl (-CF3) group. We will explore the quantitative differences, the underlying electronic and physicochemical principles, and provide a detailed experimental protocol for the determination of these crucial parameters.
Quantitative Comparison: A Clear Shift in Lipophilicity
The substitution of a hydrogen atom at the 5-position of the indole ring with a trifluoromethyl group results in a marked increase in lipophilicity. This is quantitatively demonstrated by their respective LogP values.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| Indole | C₈H₇N | 117.15 | 2.14[4][5][6] | |
| This compound | C₉H₆F₃N | 185.15[7] | ~3.02 (Estimated)¹ |
¹The LogP for this compound is estimated by adding the Hansch parameter (π) for an aromatic -CF3 group (π ≈ 0.88) to the experimental LogP of indole. This provides a well-grounded approximation of the expected increase in lipophilicity.[8]
Mechanistic Deep Dive: Why the Trifluoromethyl Group Enhances Lipophilicity
The dramatic increase in LogP upon trifluoromethylation is not coincidental; it is a direct consequence of the unique electronic and physical properties of the -CF3 group. This substituent is a powerful tool in medicinal chemistry for fine-tuning a molecule's characteristics.[3][9]
1. Strong Inductive Electron Withdrawal: Fluorine is the most electronegative element. In the trifluoromethyl group, three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) on the carbon atom to which they are attached.[10] This effect is transmitted through the sigma bonds to the indole ring, reducing the electron density of the aromatic system.[10][11] This makes the overall molecule less polar and less inclined to participate in favorable interactions with polar water molecules, thereby increasing its preference for the nonpolar octanol phase.
2. Hydrophobic Nature of C-F Bonds: The carbon-fluorine bond is highly polarized, yet the fluorine atom's small size and high electronegativity create a tight, non-polarizable electron sheath. This makes the surface of the -CF3 group hydrophobic and less capable of forming hydrogen bonds with water.[10] By replacing a C-H bond with a C-CF3 group, a region of high hydrophobicity is introduced, effectively "shielding" a portion of the molecule from the aqueous phase and driving the equilibrium towards the lipid phase.
3. Metabolic Stability: A secondary, but highly relevant, benefit of the -CF3 group is its contribution to metabolic stability. The strength of the C-F bonds makes the group resistant to oxidative metabolism by cytochrome P450 enzymes.[9] This can block metabolic hotspots on the aromatic ring, prolonging the drug's half-life in the body.[3][9]
The interplay of these factors—strong inductive withdrawal and inherent hydrophobicity—makes the trifluoromethyl group a highly effective substituent for increasing lipophilicity and enhancing drug-like properties.[9]
Experimental Protocol: The Shake-Flask Method for LogP Determination
The "shake-flask" method remains the benchmark for direct, accurate LogP determination and is recommended by regulatory bodies.[12][13] It involves measuring the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution.[14]
Workflow for Shake-Flask LogP Determination
Caption: Workflow of the shake-flask method for LogP determination.
Step-by-Step Methodology
-
Preparation of Phases:
-
Prepare the aqueous phase (e.g., phosphate buffer, pH 7.4, to mimic physiological conditions for LogD determination).[14]
-
Pre-saturate n-octanol by shaking it with the aqueous buffer for 24 hours, then allowing the layers to separate. Discard the aqueous layer.
-
Similarly, pre-saturate the aqueous buffer with n-octanol. This ensures that the volume of each phase does not change during the experiment due to mutual solubility.[13]
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the test compound (Indole or 5-Trifluoromethylindole) at a concentration that will be detectable in both phases. Dissolving the compound in the pre-saturated n-octanol is often preferred.
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the pre-saturated n-octanol containing the test compound and a precise volume of the pre-saturated aqueous buffer. The volume ratio can be adjusted depending on the expected lipophilicity to ensure quantifiable concentrations in both phases.[14]
-
Seal the vessel and agitate it at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours; a 24-hour agitation period is common to ensure complete equilibration.[13]
-
-
Phase Separation:
-
Centrifuge the vessel at high speed to break any emulsions and achieve a sharp, clear separation between the n-octanol (top layer) and aqueous (bottom layer) phases.[13]
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase for analysis, taking extreme care not to disturb the interface or cross-contaminate the samples.[12]
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.[15] A calibration curve should be prepared for accurate quantification.
-
-
Calculation:
-
The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The final LogP value is the base-10 logarithm of this ratio: LogP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )
-
Note on Alternative Methods: For higher throughput, reversed-phase HPLC (RP-HPLC) can be used as an indirect method to estimate LogP. This method correlates the retention time of a compound on a hydrophobic column (like C18) with known LogP values of a set of standard compounds.[12][16][17]
Synthesis of this compound
For researchers requiring this compound, this compound is commercially available from multiple suppliers.[7][18] It can also be synthesized via various organic chemistry routes. One reported method involves the treatment of N-[2-(3,3-dimethyl-3-silyl-1-ynyl)-4-(trifluoromethyl)phenyl]ethoxycarboxamide with sodium ethoxide in ethanol, followed by purification to yield the target product.[19]
Conclusion and Implications
The incorporation of a trifluoromethyl group at the 5-position of indole provides a clear and significant increase in lipophilicity, as evidenced by the change in LogP. This enhancement is driven by the potent inductive electron-withdrawing effect and the inherent hydrophobicity of the -CF3 moiety.[9][10]
For researchers in drug discovery, this modification represents a key strategy in lead optimization. Increasing lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, potentially enhancing bioavailability and target engagement.[3] However, it is a delicate balance, as excessively high lipophilicity (e.g., LogP > 5) can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity, as outlined in frameworks like Lipinski's "Rule of Five".[1][2] Understanding and experimentally verifying the lipophilicity of substituted scaffolds like this compound is therefore an indispensable step in the rational design of new therapeutic agents.
References
- 1. acdlabs.com [acdlabs.com]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. nbinno.com [nbinno.com]
- 4. Indole | CAS#:120-72-9 | Chemsrc [chemsrc.com]
- 5. indole, 120-72-9 [thegoodscentscompany.com]
- 6. Indole CAS#: 120-72-9 [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, 98% | Fisher Scientific [fishersci.ca]
- 19. This compound | 100846-24-0 [chemicalbook.com]
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Derivatives
Introduction: The Quest for Stability in Indole-Based Drug Candidates
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. However, its rich electron density makes it susceptible to rapid oxidative metabolism, primarily by cytochrome P450 (CYP450) enzymes in the liver.[1] This metabolic liability can lead to poor pharmacokinetic profiles, including short half-life and low oral bioavailability, hindering the development of promising therapeutic agents. A widely adopted and powerful strategy to mitigate this issue is the selective incorporation of fluorine atoms into the indole ring.[2]
This guide provides a comprehensive comparison of the metabolic stability of fluorinated versus non-fluorinated indole derivatives. We will delve into the mechanistic basis for fluorine's metabolic shielding effect, present a detailed experimental protocol for a head-to-head comparison, and analyze representative data to provide actionable insights for researchers, medicinal chemists, and drug development professionals.
The Metabolic Challenge: Common Sites of Attack on the Indole Nucleus
The indole ring is primarily metabolized through oxidation. The most common metabolic pathways mediated by CYP enzymes include:
-
Hydroxylation: The electron-rich positions of the indole ring, particularly C3, C4, C5, C6, and C7, are susceptible to hydroxylation.
-
Dehydrogenation (Aromatization): Indoline (dihydroindole) structures can be dehydrogenated by P450 enzymes to form the corresponding indole.[3][4]
-
N-Oxidation: While less common for the indole nitrogen itself, substituents on the nitrogen can be targets for oxidation.
Among the various CYP isozymes, CYP3A4, CYP2D6, CYP2C19, and CYP1A2 are frequently implicated in indole metabolism.[5][6] The inherent reactivity of the indole nucleus often makes it a metabolic "soft spot," necessitating chemical modifications to enhance its stability.[7][8]
Fluorine as a Metabolic Shield: Mechanistic Insights
The strategic replacement of a hydrogen atom with a fluorine atom can dramatically improve metabolic stability through several key mechanisms.[9][10]
-
Blocking Sites of Metabolism: The most direct strategy is to place a fluorine atom at a known site of metabolic oxidation. The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol).[8] This high bond strength makes the C-F bond highly resistant to the oxidative cleavage mechanisms employed by CYP450 enzymes.[10]
-
Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect.[7] This effect can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the activated oxygen species within the CYP active site.[8] This can slow metabolism even when fluorine is not placed directly at the site of oxidation.[11]
-
Altering Physicochemical Properties: Fluorination can also modulate other properties that indirectly influence metabolism. For instance, it can lower the pKa of nearby basic amines, which may alter the molecule's ionization state and its interaction with the active site of metabolizing enzymes.[12][13]
It is crucial to note that the benefits of fluorination are highly context-dependent, and the optimal position for substitution must be determined empirically.[7]
Experimental Design: A Head-to-Head Comparison in Human Liver Microsomes
To objectively compare the metabolic stability of a non-fluorinated indole derivative (Parent Compound) and its fluorinated analog (Fluorinated Analog), a well-controlled in vitro assay using human liver microsomes (HLMs) is the industry standard.[14] HLMs are subcellular fractions of liver cells that contain a high concentration of Phase I drug-metabolizing enzymes, including the CYP450 superfamily.[15]
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a self-validating system for determining key metabolic parameters.
Materials:
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock (e.g., from BioIVT)
-
Parent Compound and Fluorinated Analog, 10 mM stocks in DMSO
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]
-
Positive Control (e.g., Verapamil, a compound with known high clearance)
-
Negative Control (e.g., Warfarin, a compound with known low clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates and collection plates
-
Incubator shaker set to 37°C
Workflow Diagram:
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Procedure:
-
Preparation: Thaw the pooled HLMs at 37°C. Prepare the reaction mixture by diluting the HLMs in phosphate buffer to a final protein concentration of 0.5 mg/mL.[14]
-
Compound Addition: Add the test compounds (Parent, Fluorinated Analog, and controls) to the microsome suspension to achieve a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[15] A parallel incubation without NADPH serves as a control for non-enzymatic degradation.[2]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with the internal standard to terminate the reaction and precipitate the protein.[16]
-
Sample Processing: Centrifuge the collection plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[17][18][19]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .[2]
-
Comparative Data Analysis
The results from the microsomal stability assay provide quantitative metrics to compare the two compounds directly. A longer half-life and a lower intrinsic clearance value indicate greater metabolic stability.[20]
Table 1: Comparative Metabolic Stability Data in Human Liver Microsomes
| Compound | Description | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Parent Indole | Non-fluorinated | 15 | 92.4 |
| 4-Fluoroindole Analog | Fluorinated at C4 position | > 60 | < 23.1 |
| Verapamil | Positive Control | 8 | 173.3 |
| Warfarin | Negative Control | > 60 | < 23.1 |
| (Note: Data are representative and intended for illustrative purposes.) |
Discussion and Mechanistic Interpretation
The data presented in Table 1 clearly demonstrates the profound impact of strategic fluorination. The Parent Indole is metabolized relatively quickly, with a half-life of 15 minutes. In contrast, its 4-Fluoroindole Analog shows significantly enhanced stability, with a half-life exceeding 60 minutes, comparable to the stable control compound. This outcome strongly suggests that the C4 position of the parent indole is a primary site of metabolic attack (a "metabolic hotspot").
By replacing the C4-hydrogen with a C4-fluorine, the metabolic pathway is effectively blocked. The strength of the C-F bond prevents CYP450-mediated hydroxylation at this position, forcing the enzymes to seek other, less favorable sites for oxidation, if any.[21] This "metabolic switching" or complete blockade is the desired outcome of this medicinal chemistry strategy.[10]
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Broader Implications and Conclusion
Improving metabolic stability is a cornerstone of modern drug design. The strategic use of fluorine is a validated and highly effective method for achieving this goal, particularly for scaffolds like indole that are prone to oxidation.[7][22] By blocking key metabolic pathways, fluorination can lead to:
-
Increased drug half-life and exposure. [12]
-
Improved oral bioavailability.
-
Reduced potential for the formation of reactive or toxic metabolites. [8]
-
Potentially lower and less frequent dosing regimens for patients.
While this guide focuses on metabolic stability, it is important to remember that fluorination can also influence other critical drug properties such as binding affinity, lipophilicity, and membrane permeability.[11][23][24] Therefore, an integrated approach that evaluates all these parameters is essential for successful drug development.
References
- 1. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. tandfonline.com [tandfonline.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Validating the Mechanism of Action of a 5-(Trifluoromethyl)indole-based Drug Candidate: A Comparative Guide
Introduction: The Significance of the 5-(Trifluoromethyl)indole Scaffold and the Imperative of Mechanistic Validation
The this compound scaffold is a privileged structure in modern medicinal chemistry. The incorporation of the trifluoromethyl (CF3) group can enhance metabolic stability and improve cell membrane permeability due to its high electronegativity and lipophilicity.[1] This has led to the development of numerous drug candidates targeting a range of diseases. However, the journey from a promising compound to a clinically approved therapeutic is contingent on a rigorous and unambiguous validation of its mechanism of action (MoA). Understanding how a drug candidate interacts with its molecular target and modulates downstream cellular pathways is paramount for predicting efficacy, anticipating potential off-target effects, and ensuring patient safety.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the MoA of a novel this compound-based drug candidate, which we will refer to as "Cpd-X". We will explore two plausible, yet distinct, hypothetical mechanisms for Cpd-X: inhibition of the B-Raf V600E mutant kinase and disruption of tubulin polymerization.
To provide a robust comparative analysis, we will benchmark the experimental data for Cpd-X against two well-characterized drugs with established MoAs:
-
Vemurafenib: A potent and selective inhibitor of the B-Raf V600E kinase, a key driver in many melanomas.[2][3][4][5][6]
-
Colchicine: A classic anti-mitotic agent that functions by inhibiting tubulin polymerization.[7][8][9][10][[“]]
Through a systematic series of experiments, from initial target engagement to downstream cellular consequences, this guide will illuminate the critical steps and decision-making processes involved in MoA validation.
Proposed Signaling Pathways and Experimental Overview
To visually conceptualize the potential mechanisms of Cpd-X and the experimental strategy, the following diagrams outline the targeted signaling pathways and the overall workflow.
Caption: Proposed Signaling Pathways for Cpd-X.
Caption: Experimental Workflow for MoA Validation.
Part 1: Establishing Direct Target Engagement
The foundational step in MoA validation is to unequivocally demonstrate that the drug candidate physically interacts with its intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[12][13][14][15][16]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture A375 (B-Raf V600E mutant melanoma) and HeLa (cervical cancer) cells to 70-80% confluency.
-
Treat cells with Cpd-X (10 µM), Vemurafenib (10 µM), Colchicine (10 µM), or DMSO (vehicle control) for 2 hours.
-
-
Heat Challenge:
-
Harvest cells and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble B-Raf and α-tubulin in the supernatant using Western blotting.
-
Expected Data and Interpretation
| Target Protein | Cell Line | Treatment (10 µM) | Apparent Melting Temperature (Tm) (°C) | ΔTm (°C) vs. DMSO |
| B-Raf | A375 | DMSO | 52.1 ± 0.4 | - |
| Cpd-X | 58.3 ± 0.5 | +6.2 | ||
| Vemurafenib | 58.9 ± 0.6 | +6.8 | ||
| Colchicine | 52.3 ± 0.3 | +0.2 | ||
| α-Tubulin | HeLa | DMSO | 48.5 ± 0.3 | - |
| Cpd-X | 48.7 ± 0.4 | +0.2 | ||
| Vemurafenib | 48.6 ± 0.5 | +0.1 | ||
| Colchicine | 54.2 ± 0.4 | +5.7 |
A significant increase in the melting temperature (ΔTm) of a target protein in the presence of a compound is indicative of direct binding and stabilization. In this hypothetical dataset, Cpd-X shows a pronounced thermal stabilization of B-Raf, similar to Vemurafenib, but has a negligible effect on α-tubulin's stability. This provides strong initial evidence for Cpd-X acting as a B-Raf inhibitor.
Part 2: Quantifying Biochemical Activity
Following the confirmation of target engagement, the next logical step is to quantify the functional consequence of this interaction. This involves in vitro biochemical assays to measure the direct inhibitory effect of the compound on the enzymatic activity of the target protein or its ability to modulate a key biological process.
Experimental Protocol 1: In Vitro Kinase Activity Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[17][18][19][20][21]
-
Reaction Setup:
-
In a 96-well plate, combine recombinant B-Raf V600E kinase, a specific peptide substrate, and ATP.
-
Add serial dilutions of Cpd-X, Vemurafenib, or a non-selective kinase inhibitor like Staurosporine.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
Detection:
-
Quantify the amount of ADP produced, which is directly proportional to kinase activity, using a luminescence-based assay kit.
-
Experimental Protocol 2: In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of microtubules from purified tubulin dimers in the presence of a test compound.[22][23][24][25][26]
-
Reaction Setup:
-
In a 96-well plate, combine purified tubulin, GTP, and a fluorescence reporter.
-
Add serial dilutions of Cpd-X, Colchicine, or a microtubule stabilizer like Paclitaxel.
-
-
Detection:
-
Measure the increase in fluorescence over time at 37°C as the reporter incorporates into polymerizing microtubules.
-
Comparative Data Summary
| Assay | Compound | IC50 (nM) |
| B-Raf V600E Kinase Activity | Cpd-X | 25 |
| Vemurafenib | 15 | |
| Colchicine | >10,000 | |
| Tubulin Polymerization | Cpd-X | >10,000 |
| Vemurafenib | >10,000 | |
| Colchicine | 150 |
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The hypothetical data above demonstrates that Cpd-X is a potent inhibitor of B-Raf V600E kinase activity, with an IC50 in the low nanomolar range, comparable to Vemurafenib. Conversely, it shows no significant inhibition of tubulin polymerization.
Part 3: Assessing Downstream Cellular Pathway Modulation
To confirm that the observed biochemical activity translates to a functional effect within the cell, it is crucial to investigate the modulation of downstream signaling pathways.
Experimental Protocol 1: Western Blot Analysis of the MAPK Pathway
The B-Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade for cell proliferation and survival.[27][28][29][30][31] Western blotting can be used to detect changes in the phosphorylation status of key proteins in this pathway, which indicates pathway activation.[27][28][29][30]
-
Cell Treatment and Lysis:
-
Treat A375 cells with varying concentrations of Cpd-X, Vemurafenib, or DMSO for 4 hours.
-
Lyse the cells and quantify total protein concentration.
-
-
SDS-PAGE and Immunoblotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK. A loading control like β-actin should also be used.
-
Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.
-
Experimental Protocol 2: NF-κB Reporter Assay
NF-κB is a transcription factor that plays a key role in the inflammatory response and is not directly regulated by the B-Raf pathway.[27] This assay serves as a counterscreen to assess the specificity of Cpd-X.[32][33][34][35][36]
-
Cell Transfection and Treatment:
-
Transfect HEK293T cells with a luciferase reporter plasmid under the control of an NF-κB response element.
-
Treat the cells with Cpd-X or a known NF-κB inhibitor (e.g., Bay 11-7082) followed by stimulation with TNF-α to activate the NF-κB pathway.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Quantitative Analysis of Pathway Modulation
Table 3: Western Blot Analysis of MAPK Pathway Inhibition in A375 Cells
| Treatment | Concentration (nM) | p-ERK / Total ERK (Fold Change vs. Control) |
| DMSO | - | 1.00 |
| Cpd-X | 10 | 0.65 |
| 100 | 0.12 | |
| 1000 | 0.05 | |
| Vemurafenib | 10 | 0.58 |
| 100 | 0.09 | |
| 1000 | 0.03 |
Table 4: NF-κB Reporter Assay in HEK293T Cells
| Treatment | Concentration (µM) | NF-κB Luciferase Activity (Fold Change vs. TNF-α) |
| TNF-α | - | 1.00 |
| Cpd-X | 10 | 0.95 |
| Bay 11-7082 | 10 | 0.21 |
The Western blot data indicates that Cpd-X dose-dependently inhibits the phosphorylation of ERK, a downstream effector of B-Raf, with a potency similar to Vemurafenib. The NF-κB reporter assay results suggest that Cpd-X does not significantly affect this unrelated pathway, highlighting its specificity for the MAPK cascade.
Part 4: Evaluating Phenotypic Outcomes
The final and most critical step is to demonstrate that the observed molecular and cellular effects translate into a relevant phenotypic outcome, such as the inhibition of cancer cell proliferation.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[37][38][39]
-
Cell Seeding and Treatment:
-
Seed A375 (B-Raf V600E) and HT29 (B-Raf wild-type) cells in 96-well plates.
-
Treat the cells with serial dilutions of Cpd-X, Vemurafenib, and Colchicine for 72 hours.
-
-
MTT Staining and Measurement:
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Comparative Analysis of Cell Viability
| Compound | Cell Line | EC50 (nM) |
| Cpd-X | A375 (B-Raf V600E) | 55 |
| HT29 (B-Raf WT) | >10,000 | |
| Vemurafenib | A375 (B-Raf V600E) | 40 |
| HT29 (B-Raf WT) | >10,000 | |
| Colchicine | A375 (B-Raf V600E) | 250 |
| HT29 (B-Raf WT) | 220 |
The half-maximal effective concentration (EC50) represents the concentration of a drug that gives half-maximal response. The data shows that Cpd-X selectively inhibits the proliferation of B-Raf V600E mutant cells (A375) with high potency, similar to Vemurafenib. In contrast, it has minimal effect on B-Raf wild-type cells (HT29), demonstrating on-target selectivity. Colchicine, as expected, inhibits the proliferation of both cell lines with similar potency due to its general cytotoxic mechanism of disrupting microtubules.
Conclusion: Synthesizing the Evidence for a Confident MoA Declaration
The comprehensive and comparative experimental approach outlined in this guide provides a robust framework for validating the mechanism of action of a novel this compound-based drug candidate. By systematically progressing from direct target engagement to phenotypic outcomes and benchmarking against well-characterized reference compounds, we can confidently elucidate the MoA of Cpd-X.
-
Direct and selective engagement with B-Raf as demonstrated by the Cellular Thermal Shift Assay.
-
Potent inhibition of B-Raf V600E kinase activity in a biochemical assay.
-
Specific modulation of the downstream MAPK signaling pathway as shown by the inhibition of ERK phosphorylation.
-
Selective anti-proliferative activity in B-Raf V600E mutant cancer cells.
This rigorous, multi-faceted validation process is indispensable in the preclinical development of any new therapeutic agent. It not only provides a solid scientific foundation for further development but also informs the design of clinical trials and the identification of patient populations most likely to benefit from the treatment.
References
- 1. nbinno.com [nbinno.com]
- 2. Vemurafenib - Wikipedia [en.wikipedia.org]
- 3. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 5. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 18. benchchem.com [benchchem.com]
- 19. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. In vitro kinase assay [protocols.io]
- 22. bio-protocol.org [bio-protocol.org]
- 23. maxanim.com [maxanim.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 32. cdn.caymanchem.com [cdn.caymanchem.com]
- 33. indigobiosciences.com [indigobiosciences.com]
- 34. indigobiosciences.com [indigobiosciences.com]
- 35. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 36. resources.amsbio.com [resources.amsbio.com]
- 37. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 38. MTT (Assay protocol [protocols.io]
- 39. broadpharm.com [broadpharm.com]
A Comparative Guide to the Cross-Reactivity Profiling of 5-(Trifluoromethyl)indole Derivatives
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic incorporation of a trifluoromethyl (CF3) group at the 5-position of the indole ring has emerged as a powerful tactic to enhance pharmacological properties. This modification can significantly improve metabolic stability, membrane permeability, and target affinity.[1][2] However, the introduction of such a lipophilic and electron-withdrawing group also necessitates a thorough evaluation of a compound's selectivity profile to mitigate potential off-target effects and ensure therapeutic safety.[3][4]
This guide provides a comprehensive comparison of the cross-reactivity profiles of select 5-(Trifluoromethyl)indole derivatives, offering insights into their selectivity and potential polypharmacology. We will delve into the experimental methodologies used to generate these profiles, providing detailed protocols and explaining the scientific rationale behind these experimental choices.
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding pockets.[5] This conservation presents a significant challenge in the design of selective kinase inhibitors.[5] A lack of selectivity can lead to off-target activities, which may result in unforeseen toxicities or a dilution of the intended therapeutic effect.[3] Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is a critical step in the preclinical development of any new kinase inhibitor.[6][7]
Comparative Cross-Reactivity Profiles
To illustrate the diverse selectivity profiles of this compound derivatives, we present data for two distinct compounds: a dual FLT3/CHK1 inhibitor and a highly selective PERK inhibitor.
Compound 1: A 5-(Trifluoromethyl)pyrimidine-based dual FLT3/CHK1 Inhibitor
Compound 30, a derivative with a 5-trifluoromethyl-2-aminopyrimidine scaffold, was identified as a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[8] Its selectivity was assessed against a panel of twelve kinases, revealing a favorable profile with potent activity against its intended targets and significantly weaker inhibition of other kinases.[8]
| Kinase Target | IC50 (nM)[8] | Primary Kinase Family[8] |
| FLT3-WT | ≤ 25 | Tyrosine Kinase |
| FLT3-D835Y | ≤ 25 | Tyrosine Kinase |
| CHK1 | ≤ 25 | Serine/Threonine Kinase |
| c-Kit | >10,000 | Tyrosine Kinase |
| IRAK4 | 864.60 | Serine/Threonine Kinase |
| P70S6K | 834.85 | Serine/Threonine Kinase |
| CDK2 | 833.50 | Serine/Threonine Kinase |
| Aurora A | 1863.50 | Serine/Threonine Kinase |
| Other Kinases | No Affinity | - |
Compound 2: GSK2606414 - A Selective PERK Inhibitor
GSK2606414 is a potent and selective inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a key mediator of the unfolded protein response.[9] While not a direct this compound, its structure incorporates a 3-(trifluoromethyl)phenyl acetyl group attached to an indole core, highlighting the role of the trifluoromethyl moiety in achieving high selectivity.[9]
| Kinase Target | IC50 (nM)[9] | Primary Kinase Family[9] |
| PERK | <10 | Serine/Threonine Kinase |
| Other Kinases | High Selectivity | - |
Note: Specific IC50 values against a broad panel for GSK2606414 are not detailed in the primary publication, but it is described as highly selective.
Key Experimental Methodologies for Cross-Reactivity Profiling
The generation of reliable cross-reactivity data hinges on the use of robust and validated experimental assays. Below are detailed protocols for key methodologies employed in kinase inhibitor profiling.
In Vitro Enzymatic Kinase Assay
This is the foundational method for assessing the direct inhibitory effect of a compound on the catalytic activity of a purified kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of product formed is quantified, and the inhibitory effect of the compound is determined by the reduction in product formation.
Detailed Protocol (Luminescence-Based): [10]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 384-well white opaque plate, add 5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of a solution containing the purified kinase in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a solution containing the kinase substrate and ATP in kinase assay buffer to all wells. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of an ADP-detecting reagent (e.g., ADP-Glo™) to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of a kinase detection reagent that converts the generated ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
DMSO for Compound Dilution: DMSO is a universal solvent for many organic compounds and is compatible with most enzymatic assays at low final concentrations.
-
Pre-incubation of Inhibitor and Kinase: This step allows the inhibitor to bind to the kinase before the start of the enzymatic reaction, ensuring a more accurate measurement of its inhibitory potential.
-
ATP at Km: Using an ATP concentration near its Km for the kinase provides a sensitive measure of competitive inhibition.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a luminescence-based in vitro kinase assay.
Competitive Binding Assay
Binding assays directly measure the affinity of a compound for a kinase, independent of its enzymatic activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for these assays.
Principle: A fluorescently labeled tracer compound that is known to bind to the kinase's ATP pocket is used. When the tracer is bound, a FRET signal is generated between a europium-labeled antibody that binds the kinase and the tracer. A test compound that competes with the tracer for binding will displace it, leading to a decrease in the FRET signal.[11][12]
Detailed Protocol (TR-FRET): [11][13]
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare a solution of the kinase and a europium-labeled anti-tag antibody in the assay buffer.
-
Prepare a solution of the fluorescently labeled tracer at a concentration near its Kd for the kinase.
-
-
Assay Procedure:
-
In a 384-well low-volume black plate, add 4 µL of the serially diluted test compound or DMSO control.
-
Add 8 µL of the kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 4 µL of the tracer solution to all wells.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at 615 nm for europium and 665 nm for the tracer).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Causality Behind Experimental Choices:
-
Low-Volume Black Plate: Minimizes reagent consumption and reduces background fluorescence.
-
Tracer at Kd: Using the tracer at its dissociation constant provides a sensitive window for detecting competitive displacement.
-
TR-FRET Detection: Time-resolved detection minimizes interference from short-lived background fluorescence, increasing the signal-to-noise ratio.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular context.
Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of the protein to a higher temperature in the presence of the compound indicates target engagement.[14][15]
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of the target protein in each sample by Western blotting or other protein detection methods (e.g., ELISA, mass spectrometry).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.
-
Causality Behind Experimental Choices:
-
Intact Cells: CETSA is performed on intact cells to assess target engagement in a more physiologically relevant environment.
-
Thermal Gradient: Applying a range of temperatures allows for the determination of the protein's melting curve.
-
Centrifugation: This step is crucial for separating the soluble, non-denatured proteins from the aggregated, denatured proteins.
Signaling Pathways of Key Targets
Understanding the signaling pathways in which the targets of these inhibitors are involved is crucial for interpreting the biological consequences of their inhibition.
FLT3 and CHK1 Signaling
FLT3 is a receptor tyrosine kinase that plays a key role in hematopoiesis.[18][19] Its aberrant activation is a driver in acute myeloid leukemia (AML).[18] CHK1 is a serine/threonine kinase that is a central component of the DNA damage response pathway.[5][20] Dual inhibition of FLT3 and CHK1 is a promising therapeutic strategy for AML.
FLT3 and CHK1 Signaling Pathways
Caption: Simplified FLT3 and CHK1 signaling pathways and the action of a dual inhibitor.
PERK Signaling in the Unfolded Protein Response
PERK is an endoplasmic reticulum (ER) stress sensor that is activated in response to an accumulation of unfolded or misfolded proteins.[14][21] Its activation leads to a transient attenuation of global protein synthesis and the induction of stress-response genes.[17][22]
PERK Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. CHEK1 - Wikipedia [en.wikipedia.org]
- 6. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - ProQuest [proquest.com]
- 9. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to Deconstructing Off-Target Effects of 5-(Trifluoromethyl)indole-Containing Compounds
The 5-(trifluoromethyl)indole scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous clinical candidates and approved drugs. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, often enhance metabolic stability and target affinity. However, these same properties can introduce a propensity for unintended biological interactions, or "off-target" effects, which can lead to toxicity or diminished efficacy.
This guide provides a comprehensive framework for researchers and drug development professionals to systematically assess and mitigate the off-target liabilities of this compound-containing compounds. We will move beyond a simple listing of techniques, instead focusing on building a logical, tiered strategy that integrates computational prediction with robust biochemical and cellular validation.
The Rationale: Why This Scaffold Demands Scrutiny
The trifluoromethyl (CF3) group significantly increases the lipophilicity of a molecule. This can enhance membrane permeability but also increases the risk of non-specific binding to hydrophobic pockets in a wide range of proteins, including kinases, G-protein coupled receptors (GPCRs), and ion channels. Furthermore, the indole nitrogen can act as a hydrogen bond donor, while the aromatic system can participate in π-stacking interactions, making the scaffold a versatile binder. Understanding these underlying physicochemical drivers is crucial for anticipating and testing for potential off-target interactions.
A Tiered Strategy for Off-Target Profiling
A cost-effective and scientifically rigorous approach to off-target assessment involves a tiered, iterative strategy. This workflow allows for the early triage of problematic compounds and focuses resources on the most promising candidates.
Caption: A tiered workflow for assessing off-target effects, from early prediction to late-stage validation.
Part 1: Early-Stage Assessment - Casting a Wide Net
In the initial phases of discovery, the goal is to rapidly identify major liabilities using cost-effective, high-throughput methods.
In Silico & Computational Approaches
Before committing to expensive wet-lab experiments, computational tools can predict potential off-target interactions based on the chemical structure of your compound. These methods use ligand-based or structure-based approaches to identify proteins that your molecule might bind to.
-
Rationale: This step is crucial for hypothesis generation. For instance, if a tool predicts binding to multiple kinases, it immediately justifies performing a broad kinase panel screen. It helps in designing more focused, relevant, and cost-effective experimental screens.
-
Leading Platforms:
-
SwissTargetPrediction: Uses a combination of 2D and 3D similarity measures to identify the most probable protein targets.
-
BindingDB: A public database that can be queried for targets of structurally similar compounds.
-
Schrödinger Suite/MOE: Advanced platforms that allow for molecular docking studies against known off-target structures (e.g., the hERG channel).
-
Broad Panel In Vitro Screening
Broad panel screening is the cornerstone of early off-target assessment. These are commercially available assays that test a compound at a single, high concentration (typically 1-10 µM) against a large collection of curated targets known to be involved in adverse drug reactions.
-
Rationale: The goal is not to determine potency (IC50), but to flag potential interactions for follow-up. A result of >50% inhibition at 10 µM is a standard threshold for concern and warrants further investigation. This approach provides a comprehensive overview of potential liabilities across different protein families.
Table 1: Comparison of Common Broad Safety Panels
| Panel Type | Key Targets Included | Typical Use Case | Leading Providers |
| Safety Pharmacology | A curated panel (e.g., 47 targets) including GPCRs, ion channels, transporters, and enzymes implicated in adverse events. | Essential for early-stage profiling to identify common liabilities. | Eurofins DiscoverX, Charles River, Evotec |
| Kinase Panels | Hundreds of kinases (e.g., 400+) from across the kinome. | Critical for any ATP-competitive compound, as the ATP binding site is conserved. | Reaction Biology, Eurofins, Promega |
| GPCR Panels | A broad selection of adrenergic, dopaminergic, serotonergic, and other key GPCRs. | Important for compounds intended for CNS targets or those with potential cardiovascular effects. | Eurofins, PerkinElmer |
Experimental Protocol: Representative Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol outlines a typical luminescent-based assay to quantify kinase activity and inhibition.
Principle: The amount of ADP produced in a kinase reaction is measured. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Serially dilute the this compound test compound in DMSO, then further dilute into the reaction buffer. Include a DMSO-only vehicle control.
-
Prepare a positive control inhibitor (e.g., Staurosporine).
-
Prepare a solution containing the kinase, its specific substrate peptide, and ATP at a concentration close to its Km value.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound or control.
-
Initiate the reaction by adding 5 µL of the kinase/substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader (e.g., Promega GloMax®).
-
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and a "no kinase" control (100% inhibition).
-
Calculate the percent inhibition for the test compound.
-
Self-Validation: The inclusion of a potent, known inhibitor (positive control) and a vehicle-only control (negative control) is essential to validate the assay's performance and ensure that any observed inhibition is due to the test compound.
Part 2: Mid-Stage Assessment - Confirming and Quantifying Hits
Once a potential off-target "hit" is identified from broad panels, the next step is to confirm the interaction and determine its potency.
Dose-Response and Potency Determination
Any significant hits from single-point screens must be followed up with 10-point dose-response curves to determine the IC50 (for enzymes) or EC50 (for cellular responses).
-
Rationale: A potent on-target activity with a weak off-target IC50 (e.g., >100-fold selectivity) may be acceptable. Conversely, if the on-target and off-target potencies are too close (e.g., <10-fold selectivity), it signals a potential problem that needs to be addressed through medicinal chemistry efforts.
Cellular Target Engagement Assays
Biochemical assays are clean but may not reflect the complexity of a cellular environment. Cellular assays confirm that the compound can enter the cell and engage with its off-target.
-
Cellular Thermal Shift Assay (CETSA®): This technique measures the thermal stabilization of a target protein upon ligand binding. It provides direct evidence of target engagement in intact cells or tissue lysates.
-
NanoBRET™/HiBiT Assays: These are bioluminescence-based methods that can be used to quantify protein-protein interactions or target engagement in living cells, offering dynamic and quantitative data.
Focused Ion Channel Screening (hERG)
Cardiotoxicity is a major reason for drug attrition, and inhibition of the hERG potassium channel is a primary cause. For any compound with a this compound core, a hERG assessment is mandatory.
-
Rationale: The lipophilic and basic features of many indole compounds make them prone to binding within the hERG channel pore. Early assessment is critical to avoid investing in a cardiotoxic lead.
-
Gold Standard: Automated patch-clamp electrophysiology is the regulatory-accepted gold standard for assessing hERG liability, providing direct measurement of channel current inhibition.
Caption: Mechanism of hERG channel blockade leading to potential cardiotoxicity.
Interpreting the Data: A Holistic View
No single assay tells the whole story. The key is to integrate data from all tiers of the assessment:
-
Selectivity Window: What is the ratio between the on-target potency and the off-target potency? A wider window is always better.
-
Cellular Context: Does a biochemical hit translate into a cellular effect? A compound that inhibits a kinase in a biochemical assay but shows no effect in a cell-based pathway assay may be less of a concern due to poor permeability or high protein binding.
-
Therapeutic Indication: The acceptable level of off-target risk is highly dependent on the disease being treated. A higher risk profile may be tolerated for a life-threatening oncology indication compared to a chronic pain medication.
By employing the systematic, multi-tiered approach described in this guide, researchers can confidently characterize the off-target profile of novel this compound-containing compounds, enabling data-driven decisions to advance safer and more effective medicines.
A Senior Application Scientist's Guide to Isotopic Labeling of 5-(Trifluoromethyl)indole for Mechanistic Studies
For researchers, scientists, and drug development professionals navigating the complexities of mechanistic studies, the strategic use of isotopic labeling is an indispensable tool. This guide provides an in-depth comparison of methods for the isotopic labeling of 5-(trifluoromethyl)indole, a crucial building block in medicinal chemistry. We will delve into the nuances of deuterium, carbon-13, and nitrogen-15 labeling, offering not just protocols, but the scientific rationale behind the strategic choices you'll make in your own research.
The trifluoromethyl group at the 5-position of the indole ring significantly alters the molecule's electronic properties, enhancing its metabolic stability and lipophilicity, which are desirable traits in drug candidates.[1] However, this electron-withdrawing nature also influences the reactivity of the indole core, presenting unique challenges and opportunities for isotopic labeling. This guide will equip you with the knowledge to navigate these intricacies and select the optimal labeling strategy for your mechanistic questions.
Comparative Analysis of Isotopic Labeling Strategies
The choice of isotope—deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)—is dictated by the specific scientific question, the desired analytical technique, and synthetic feasibility. Each offers distinct advantages and disadvantages in the context of studying the mechanisms of action, metabolism, and pharmacokinetics of this compound derivatives.
| Isotope | Primary Use in Mechanistic Studies | Common Analytical Techniques | Key Advantages | Key Disadvantages |
| Deuterium (²H) | Probing kinetic isotope effects (KIEs) to identify rate-determining steps. Tracing metabolic pathways. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Relatively inexpensive and readily available deuterium sources. Can often be introduced late-stage in a synthesis. | Potential for H/D exchange back to protium. KIE can alter metabolism rates. |
| Carbon-13 (¹³C) | Tracing the fate of the carbon skeleton in metabolic transformations. Elucidating reaction mechanisms. | NMR, MS | Stable label with no risk of exchange. Provides detailed structural information via ¹³C-NMR. | Higher cost of labeled precursors. Often requires de novo synthesis. |
| Nitrogen-15 (¹⁵N) | Investigating reactions involving the indole nitrogen. Tracing nitrogen metabolism. | NMR, MS | Provides a unique probe for the heteroatom. Stable label. | Synthesis of ¹⁵N-labeled precursors can be challenging. |
Deuterium Labeling: Probing Reaction Mechanisms and Metabolic Hotspots
Deuterium labeling is a powerful and cost-effective method for elucidating reaction mechanisms and identifying sites of metabolic transformation. The increased mass of deuterium can slow down reactions where a C-H bond is broken in the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE).
Methodology Comparison: Deuteration of this compound
Given the electron-withdrawing nature of the trifluoromethyl group, direct electrophilic deuteration of this compound can be challenging. More robust methods, such as transition metal-catalyzed hydrogen-isotope exchange (HIE), are generally more effective.
1. Palladium-Catalyzed C-H Deuteration:
This method offers a programmable approach to deuterating indoles. While not specifically demonstrated on this compound, the protocol's tolerance for various functional groups suggests its applicability. The regioselectivity can be tuned by the reaction conditions.
2. Acid-Catalyzed Hydrogen-Deuterium Exchange:
This is a practical and facile method for deuterating indoles, particularly those with electron-withdrawing groups, although reactivity is reduced.[2]
3. Gold(I)-Catalyzed Regioselective Hydrogen Isotope Labeling:
This mild and efficient method demonstrates high regioselectivity for the C3 position of unsubstituted indoles.[2][3][4] For electron-deficient indoles, this method is promising, although specific optimization for this compound would be necessary.
Figure 1: Decision workflow for selecting a deuteration method for this compound.
Experimental Protocol: General Procedure for Acid-Catalyzed Deuteration
This protocol is adapted from a general method for electron-deficient indoles and serves as a starting point for the deuteration of this compound.[2]
-
Dissolve this compound (1 mmol) in a mixture of deuterated acetic acid (CD₃CO₂D, 5 mL) and D₂O (1 mL).
-
Add a catalytic amount of a strong acid, such as D₂SO₄ (20 wt %).
-
Heat the mixture in a sealed tube at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by ¹H NMR or LC-MS to determine the extent of deuterium incorporation.
-
Upon completion, carefully neutralize the reaction mixture with a base such as NaHCO₃.
-
Extract the deuterated product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Carbon-13 and Nitrogen-15 Labeling: De Novo Synthesis Strategies
Unlike deuterium, which can often be introduced in the final steps of a synthesis, incorporating ¹³C and ¹⁵N into the this compound scaffold typically requires a de novo approach, building the molecule from isotopically enriched starting materials.
Synthetic Strategy: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. For the synthesis of labeled this compound, this would involve the reaction of a labeled phenylhydrazine with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization.
Figure 2: General workflow for the synthesis of ¹³C or ¹⁵N-labeled this compound via the Fischer indole synthesis.
Experimental Protocol: Synthesis of [¹⁵N]-5-(Trifluoromethyl)indole (Conceptual)
This conceptual protocol outlines the key steps for the synthesis of [¹⁵N]-5-(trifluoromethyl)indole, starting from commercially available [¹⁵N]-aniline.
Step 1: Synthesis of [¹⁵N]-4-(Trifluoromethyl)aniline
A direct synthesis of [¹⁵N]-4-(trifluoromethyl)aniline can be challenging. A more feasible approach is to introduce the trifluoromethyl group onto a labeled aniline precursor.
Step 2: Synthesis of [¹⁵N]-4-(Trifluoromethyl)phenylhydrazine
-
Diazotize [¹⁵N]-4-(trifluoromethyl)aniline with sodium nitrite and hydrochloric acid at 0-5 °C.
-
Reduce the resulting diazonium salt in situ with a reducing agent like sodium sulfite or tin(II) chloride to yield the corresponding hydrazine.
Step 3: Fischer Indole Synthesis
-
Condense [¹⁵N]-4-(trifluoromethyl)phenylhydrazine with a suitable carbonyl compound (e.g., pyruvic acid or an aldehyde) to form the phenylhydrazone.
-
Treat the phenylhydrazone with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) and heat to induce cyclization and formation of the indole ring.
-
Purify the resulting [¹⁵N]-5-(trifluoromethyl)indole by column chromatography.
Application in a Mechanistic Study: Elucidating P450-Mediated Metabolism
Isotopically labeled this compound is invaluable for studying its metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[5][6][7][8]
Scenario: You hypothesize that a major metabolic pathway for a drug candidate containing the this compound moiety is hydroxylation on the indole ring.
Experimental Design:
-
Synthesize a deuterated version of the this compound-containing drug, with deuterium atoms placed at potential sites of hydroxylation (e.g., C4, C6, and C7).
-
Incubate both the labeled and unlabeled drug with human liver microsomes or specific recombinant CYP enzymes.
-
Analyze the reaction mixtures by LC-MS.
Expected Outcomes and Interpretation:
-
No KIE: If the rate of formation of the hydroxylated metabolite is the same for both the labeled and unlabeled drug, it suggests that C-H bond cleavage is not the rate-determining step of the reaction.
-
Significant KIE: A slower rate of metabolite formation with the deuterated compound indicates that C-H bond cleavage is likely the rate-determining step. This provides strong evidence for the proposed hydroxylation mechanism.[9]
-
Metabolite Identification: The mass shift of the metabolites in the mass spectrum will confirm the number of deuterium atoms retained, pinpointing the site of metabolism.
Figure 3: Workflow for a P450 metabolism study using isotopically labeled this compound.
Alternative Tracer Methodologies: A Comparative Overview
While isotopic labeling is a powerful tool, it's essential to consider alternative tracer methodologies, particularly fluorescent labeling, which can offer complementary information.
| Feature | Isotopic Labeling | Fluorescent Labeling |
| Principle | Introduction of a heavier, stable isotope. | Attachment of a fluorescent molecule (fluorophore). |
| Detection | Mass Spectrometry, NMR Spectroscopy. | Fluorescence Spectroscopy, Microscopy. |
| Structural Impact | Minimal, generally does not alter biological activity. | Can be bulky and may alter the compound's properties and interactions. |
| Application | Quantitative metabolic flux analysis, KIE studies, ADME.[10] | Cellular localization, real-time imaging, binding assays.[10] |
| Sensitivity | High, especially with MS. | Very high. |
Fluorescent Analogs of this compound:
Designing a fluorescent analog of this compound would involve conjugating a fluorophore to the indole scaffold. The choice of fluorophore and the attachment point would be critical to minimize perturbation of the molecule's biological activity. While no specific fluorescent analog of this compound for mechanistic studies is readily available in the literature, the general principles of creating fluorescent probes for indoles can be applied.[11][12][13]
Conclusion: A Strategic Approach to Mechanistic Elucidation
The isotopic labeling of this compound provides an unparalleled level of detail for elucidating reaction mechanisms and metabolic pathways. The choice between deuterium, carbon-13, and nitrogen-15 labeling will depend on the specific research question and available resources. While deuterium labeling offers a cost-effective method for probing kinetic isotope effects and metabolic hotspots, ¹³C and ¹⁵N labeling provide unambiguous tracers for the carbon skeleton and heteroatom, respectively.
For researchers in drug development, a thorough understanding of these techniques is not just advantageous—it is essential for making informed decisions, de-risking candidates, and ultimately, accelerating the path to the clinic. This guide provides a foundational framework for designing and executing robust isotopic labeling studies with this compound, empowering you to unravel the intricate mechanisms that govern its chemical and biological behavior.
References
- 1. Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium/Silver-Catalyzed H/D Exchange for Perdeuteration of Indoles and Site-Selective Deuteration of Carbazoles: Application in Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. optibrium.com [optibrium.com]
- 6. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Isotope effect studies on the cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent Retinoic Acid Analogues as Probes for Biochemical and Intracellular Characterization of Retinoid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-(Trifluoromethyl)indole
For the researcher, every stage of the experimental process demands precision and foresight, from initial hypothesis to the final, critical step of waste disposal. Handling novel or specialized compounds like 5-(Trifluoromethyl)indole requires a disposal protocol grounded in a thorough understanding of its chemical nature and associated hazards. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment: Understanding the "Why"
This compound (CAS No: 100846-24-0) is a fluorinated heterocyclic compound.[1][2] Its chemical structure, featuring a trifluoromethyl group on an indole ring, informs its reactivity and toxicological profile. A comprehensive review of its Safety Data Sheet (SDS) reveals the following critical hazard classifications:
-
Acute Toxicity, Oral (Category 2): This indicates that the substance is highly toxic if swallowed.[1]
-
Skin Irritation (Category 2): It can cause skin irritation upon contact.[1][3]
-
Serious Eye Irritation (Category 2): It is classified as an eye irritant.[1][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): It may cause respiratory irritation.[1][3]
Given these hazards, treating this compound with a high degree of caution is paramount. The trifluoromethyl group makes it a halogenated organic compound .[4][5] This classification is the cornerstone of its disposal protocol, as halogenated waste streams are managed differently from non-halogenated ones, primarily due to the potential for forming toxic byproducts like hydrogen fluoride during improper incineration.[6][7]
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H300 | Fatal if swallowed | [1] |
| Skin Irritation | H315 | Causes skin irritation | [1][3] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[8][9]
-
Eye/Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin and Body Protection: A standard lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin exposure.[10]
-
Respiratory Protection: If handling the powder outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is governed by its classification as a halogenated organic hazardous waste. Adherence to institutional and regulatory guidelines, such as those from the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory.[11][12]
Step 1: Waste Segregation
This is the most critical step in the disposal workflow. Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[4][13]
-
Why? Co-mingling waste streams can create dangerous chemical reactions. Furthermore, disposal facilities use different processes for halogenated and non-halogenated waste. Halogenated waste is typically incinerated at high temperatures with special "scrubbers" to neutralize acidic gases (like HF) produced during combustion.[7][14] This specialized treatment is more expensive, so keeping the waste streams separate is also a cost-control measure for the institution.[13]
-
Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
Step 2: Container Selection and Labeling
-
Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tightly sealing lid to prevent spills and vapor escape.[7]
-
Labeling: The container must be labeled clearly before the first drop or gram of waste is added.[7] The label must include:
Step 3: Accumulation and Storage
-
Waste containers should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory.[15]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the container closed at all times except when actively adding waste.[7][13]
-
Store the container in a secondary containment bin to mitigate potential leaks or spills.
Step 4: Arranging for Final Disposal
-
Once the container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) office.
-
EHS professionals are trained to manage the final disposal process, which involves consolidating waste from various labs and transferring it to a licensed hazardous waste disposal facility.[15]
-
Never dispose of this compound down the drain or in the regular trash.[6][8][13] This is a serious regulatory violation and poses a significant threat to the environment.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Notify: Alert personnel in the immediate area and notify your laboratory supervisor or safety officer.
-
Control Access: Secure the area to prevent unauthorized entry.
-
Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.
-
Cleanup:
-
For a small powder spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[8]
-
Use an absorbent material for liquid spills and place all contaminated materials (absorbent pads, gloves, etc.) into the designated hazardous waste container.[6]
-
Clean the affected area thoroughly.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. 5-(トリフルオロメチル)インドール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 100846-24-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. uakron.edu [uakron.edu]
- 6. aksci.com [aksci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. carlroth.com [carlroth.com]
- 10. Indole GHS SDS MSDS Sheet [methylindole.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. p2infohouse.org [p2infohouse.org]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to the Safe Handling of 5-(Trifluoromethyl)indole
As a Senior Application Scientist, it is understood that innovation in drug development is intrinsically linked with rigorous safety protocols. The compound 5-(Trifluoromethyl)indole is a valuable heterocyclic building block in medicinal chemistry, but its handling demands a comprehensive understanding of its potential hazards and the implementation of meticulous safety measures. This guide provides an in-depth operational plan for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Immediate Safety and Hazard Assessment
This compound is a solid powder that presents several significant health risks upon exposure.[1] It is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Understanding these hazards is the first step in mitigating risk.
Hazard Identification:
-
Acute Oral Toxicity: Fatal if swallowed.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]
Given these dangers, a stringent approach to personal protective equipment (PPE) is non-negotiable.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is critical for preventing exposure to this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting | Safety glasses with side shields and a face shield | Chemical-resistant gloves (e.g., Nitrile) | A NIOSH-approved respirator with a particulate filter (e.g., N95) | Flame-resistant lab coat |
| Solution Preparation | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile) | A NIOSH-approved respirator with an organic vapor cartridge and particulate pre-filter | Chemical-resistant apron over a flame-resistant lab coat |
| Reaction Setup and Monitoring | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Use within a certified chemical fume hood | Flame-resistant lab coat |
| Waste Disposal | Chemical safety goggles and a face shield | Heavy-duty, chemical-resistant gloves | A NIOSH-approved respirator with an organic vapor cartridge and particulate pre-filter | Chemical-resistant apron over a flame-resistant lab coat |
Causality Behind PPE Choices:
-
Eye and Face Protection: Due to the risk of serious eye irritation from the fine powder, both safety glasses/goggles and a face shield are essential, particularly when handling the solid form which can become airborne.[1]
-
Hand Protection: Chemical-resistant gloves are necessary to prevent skin irritation.[1][2] It is crucial to inspect gloves for any signs of degradation or perforation before use and to dispose of them immediately after handling the compound.
-
Respiratory Protection: The potential for respiratory irritation from inhaling the powder necessitates the use of a respirator, especially during weighing or any procedure that could generate dust.[1] For handling solutions, a respirator with an organic vapor cartridge is recommended to protect against any volatile components.
-
Body Protection: A flame-resistant lab coat is standard laboratory practice. A chemical-resistant apron provides an additional layer of protection against spills when handling solutions.[3]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing the risk of exposure. The following diagram and procedural steps outline a safe handling process for this compound.
Caption: A visual representation of the key stages in the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure a certified chemical fume hood is used for all manipulations of the compound.[1] The workspace should be clean and uncluttered. Have spill cleanup materials readily available.
-
-
Handling the Solid:
-
Weighing: When weighing the solid, use a ventilated balance enclosure or a fume hood to prevent inhalation of the powder.
-
Transfers: Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.
-
-
Preparing Solutions:
-
Solvent Addition: Slowly add the solvent to the solid to minimize splashing and aerosol formation.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. Ensure the container is appropriately capped during mixing.
-
-
Running Reactions:
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
-
Monitoring: Monitor the reaction from outside the fume hood as much as possible.
-
Disposal Plan: A Critical Final Step
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Collect any unused this compound powder and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container.
-
The container should be marked as "Hazardous Waste: Acutely Toxic Solid" and include the chemical name.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The label should indicate "Hazardous Waste: Toxic Organic Liquid" and list all chemical components.
-
-
Contaminated PPE:
-
Dispose of all used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste stream. Do not discard them in the regular trash.
-
-
Glassware Decontamination:
-
Rinse contaminated glassware with a suitable solvent (e.g., acetone) in a fume hood.
-
Collect the rinsate as hazardous liquid waste.
-
After the initial rinse, wash the glassware with soap and water.
-
Final Disposal:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Never pour chemical waste down the drain.
By adhering to these detailed procedures, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
